JNJ-17203212
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYYGVYCWYIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462856 | |
| Record name | JNJ-17203212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821768-06-3 | |
| Record name | JNJ-17203212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-17203212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-17203212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71JE0C439X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-17203212: A Technical Guide to its Mechanism of Action as a TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies used in its characterization, and visualizing the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Antagonism of the TRPV1 Receptor
This compound functions as a reversible and competitive antagonist of the TRPV1 receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical agonists like capsaicin, the pungent component of chili peppers. Its activation leads to an influx of cations, primarily calcium and sodium, resulting in depolarization of sensory neurons and the transmission of pain signals. This compound exerts its effects by binding to the TRPV1 receptor and preventing its activation by these various stimuli.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified across various species and assay formats. The following tables summarize the key in vitro and in vivo pharmacological parameters.
Table 1: In Vitro Antagonist Potency of this compound
| Species | Assay Type | Activator | Parameter | Value | Reference |
| Human | Radioligand Binding | - | pKi | 7.3 | |
| Guinea Pig | Radioligand Binding | - | pKi | 7.1 | |
| Rat | Radioligand Binding | - | pKi | 6.5 | |
| Guinea Pig | Functional (Channel Activation) | Capsaicin | pIC50 | 6.32 | |
| Guinea Pig | Functional (Channel Activation) | Low pH (H+) | pIC50 | 7.23 | |
| Human | Functional (Calcium Influx) | Imperatorin | - | Potent Inhibition at 0.5 µM | [3] |
| Rat | Functional (c-fos expression) | Inflammatory Soup | - | Dose-dependent reduction (0.3 mg/kg, i.v.) | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosing | Effect | Reference |
| Rat | Acetic Acid-Induced Colonic Hypersensitivity | 3, 10, 30 mg/kg (oral) | Significant reduction in visceral motor response at 30 mg/kg | [1] |
| Rat | TNBS-Induced Post-Inflammatory Colonic Hypersensitivity | 3, 10, 30 mg/kg (oral) | Significant reduction in visceral motor response at 30 mg/kg | [1] |
| Rat | Migraine Model (Inflammatory Soup) | 0.3 mg/kg (i.v.) | Dose-dependent reduction in c-fos expression | [3] |
| Rat | Migraine Model (Capsaicin) | - | Complete blockage of CGRP release | [3] |
Signaling Pathways
This compound inhibits the downstream signaling cascade initiated by TRPV1 activation. The following diagram illustrates the canonical TRPV1 signaling pathway that is blocked by this compound.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound.
In Vitro Assays
1. Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the TRPV1 receptor. This typically involves homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in a suitable buffer.[4]
-
Assay Incubation: The membrane preparation is incubated with a specific radioligand for the TRPV1 receptor (e.g., [³H]-resiniferatoxin) and varying concentrations of the test compound (this compound). The incubation is carried out in a 96-well plate format at a controlled temperature and for a specific duration to allow binding to reach equilibrium.[4]
-
Filtration and Detection: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[4]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
2. FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay (General Protocol)
This assay measures the ability of a compound to block agonist-induced calcium influx through the TRPV1 channel.
-
Cell Culture and Dye Loading: HEK293 cells stably expressing the human TRPV1 receptor are plated in 96- or 384-well microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) for a specific duration at 37°C.[5][6][7]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.[8]
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument, and a baseline fluorescence reading is taken. An agonist of the TRPV1 receptor (e.g., capsaicin, low pH buffer) is then added to the wells, and the change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured over time.[5][6]
-
Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The ability of this compound to inhibit this response is used to determine its IC50 value.[5]
In Vivo Models
1. Rat Model of Visceral Hypersensitivity (General Protocol)
This model is used to assess the efficacy of compounds in reducing visceral pain.
-
Induction of Hypersensitivity: Visceral hypersensitivity is induced in rats by intracolonic administration of an irritant such as acetic acid or 2,4,6-trinitrobenzenesulfonic acid (TNBS).[1]
-
Compound Administration: this compound is typically formulated in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered to the rats at various doses.[1]
-
Measurement of Visceral Motor Response (VMR): A balloon catheter is inserted into the colon of the rat. The visceral motor response, which consists of abdominal muscle contractions, is measured in response to graded colorectal distension (CRD) by inflating the balloon to specific pressures. The response can be quantified by visual observation of abdominal contractions or by electromyography (EMG) of the abdominal muscles.[9][10][11][12][13]
-
Data Analysis: The VMR at each distension pressure is recorded, and the effect of this compound on reducing the VMR is compared to vehicle-treated animals.[1]
2. Mouse Model of Bone Cancer Pain (General Protocol)
This model is used to evaluate the analgesic effects of compounds on cancer-induced bone pain.
-
Induction of Bone Cancer: Murine sarcoma cells are injected into the intramedullary space of the femur of mice.[14]
-
Compound Administration: this compound can be formulated for various administration routes, such as intravenous or oral.[3]
-
Behavioral Assessment of Pain: Pain-related behaviors are quantified, including:
-
Data Analysis: The frequency and duration of pain-related behaviors in this compound-treated mice are compared to those in vehicle-treated control mice.[14]
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the preclinical evaluation of a TRPV1 antagonist like this compound.
Caption: A generalized workflow for the preclinical evaluation of a TRPV1 antagonist.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the TRPV1 ion channel, thereby inhibiting the signaling cascade responsible for the perception of various noxious stimuli. The in vitro and in vivo data robustly support its potential as a therapeutic agent for pain conditions characterized by TRPV1 hyperactivity. This technical guide provides a comprehensive overview of the foundational scientific data and methodologies that underpin our understanding of this compound's mechanism of action.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telemetric animal model to evaluate visceral pain in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring the Visceromotor Response in Rodents [protocols.io]
- 11. Measuring Behavior 2002: Nijsen et al. [archive.measuringbehavior.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 14. Hypolocomotion, asymmetrically directed behaviors (licking, lifting, flinching, and shaking) and dynamic weight bearing (gait) changes are not measures of neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-17203212: A Comprehensive Technical Review of a Potent TRPV1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This channel, a non-selective cation channel, is a key player in the detection and regulation of body temperature and the sensation of pain.[3] this compound has been investigated for its therapeutic potential in a variety of conditions, including chronic pain, visceral hypersensitivity, and migraine.[4][5][6][7] This technical guide provides a detailed overview of the pharmacological properties, experimental evaluation, and underlying mechanisms of action of this compound.
Chemical Properties
This compound, chemically known as 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide, is a small molecule with the following properties:[1][8]
| Property | Value |
| Molecular Formula | C₁₇H₁₅F₆N₅O |
| Molecular Weight | 419.32 g/mol |
| CAS Number | 821768-06-3 |
Pharmacological Profile: In Vitro Antagonist Activity
This compound demonstrates potent antagonist activity at the TRPV1 receptor across multiple species. Its inhibitory effects have been characterized against various modes of TRPV1 activation, including capsaicin (B1668287) (a potent agonist), noxious heat, and acidic conditions (low pH).[9]
Binding Affinity and Potency
The following tables summarize the reported binding affinity (Ki) and potency (IC50) values for this compound.
Table 1: Binding Affinity (pKi and Ki) of this compound at TRPV1 Receptors
| Species | pKi | Ki | Reference |
| Human | 7.3 | [1][10] | |
| Guinea Pig | 7.1 | 72 nM | [1][8][10] |
| Rat | 6.5 | 27 ± 3 nM | [1][6][10] |
Table 2: Inhibitory Potency (pIC50 and IC50) of this compound against TRPV1 Activation
| Activator | Species | pIC50 | IC50 | Reference |
| Capsaicin | - | 6.32 | 38 ± 10 nM | [1][6][10] |
| Protons (H⁺) | - | 7.23 | 470 nM (guinea pig) | [1][8][10] |
| - | Human | - | 65 nM | [11] |
| - | Rat | - | 102 nM | [11] |
Mechanism of Action and Signaling Pathways
TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[7] Its activation by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of an action potential.[12] This signal is then transmitted to the central nervous system, where it is perceived as pain.[13]
Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia.[12] this compound acts as a competitive antagonist, binding to the TRPV1 receptor and preventing its activation by agonists.[1][14] This blockade inhibits the downstream signaling cascade, thereby reducing pain and inflammation.
Figure 1: Simplified signaling pathway of TRPV1 receptor activation and its inhibition by this compound.
In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical animal models of pain and hypersensitivity.
Table 3: Summary of In Vivo Efficacy Studies of this compound
| Disease Model | Species | Route of Administration | Doses | Key Findings | Reference |
| Colonic Hypersensitivity (Acute and Chronic) | Rat | Oral | 3, 10, 30 mg/kg | Significantly reduced visceral motor response to colorectal distension at 30 mg/kg. | [4][15] |
| Migraine (Inflammatory soup and Capsaicin-induced CGRP release) | Rat | Intravenous | 0.3 mg/kg | Dose-dependently reduced c-fos expression and completely blocked capsaicin-induced CGRP release. | [2][5] |
| Bone Cancer Pain | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Significantly reduced ongoing and movement-evoked pain behaviors. | [6] |
| Cough (Citric acid or Capsaicin-induced) | Guinea Pig | - | 20 mg/kg | Reduced the number of coughs. | [8] |
Experimental Protocols
In Vitro Antagonist Activity Assays
A common method to assess the antagonist activity of compounds like this compound is through intracellular calcium measurement in cells expressing the TRPV1 receptor, such as human embryonic kidney 293 (HEK293) cells.
Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ Assay:
-
Cell Culture: HEK293 cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: this compound at various concentrations is added to the wells and incubated to allow for receptor binding.
-
Agonist Stimulation: A known TRPV1 agonist (e.g., capsaicin or acidic buffer) is added to the wells to stimulate the receptor.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the fluorescence signal in the presence and absence of the antagonist. IC50 values are calculated from the concentration-response curves.
Figure 2: General workflow for a FLIPR-based Ca²⁺ assay to determine TRPV1 antagonist activity.
In Vivo Models of Disease
Rat Model of Colonic Hypersensitivity:
-
Induction of Hypersensitivity:
-
Drug Administration: this compound or vehicle is administered orally.[4][15]
-
Assessment of Visceral Sensitivity: The visceromotor response (VMR), typically measured as abdominal muscle contractions, to colorectal distension (CRD) with a balloon catheter at varying pressures is quantified.[15]
-
Endpoint: A reduction in the VMR to CRD in the this compound-treated group compared to the vehicle group indicates efficacy.
Mouse Model of Bone Cancer Pain:
-
Tumor Cell Implantation: Sarcoma cells are injected into the intramedullary space of the femur of mice to induce bone cancer.[6]
-
Drug Administration: this compound or vehicle is administered subcutaneously.[6]
-
Behavioral Assessment: Pain-related behaviors are measured, including:
-
Endpoint: A decrease in the frequency or duration of these pain behaviors in the treated group compared to the vehicle group indicates an analgesic effect.[6]
Figure 3: Logical flow of in vivo efficacy studies for this compound.
Conclusion
This compound is a well-characterized TRPV1 receptor antagonist with demonstrated potency and efficacy in a range of preclinical models. Its ability to block multiple modes of TRPV1 activation makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. The data summarized herein provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of TRPV1 antagonism. Further research, including clinical trials, is necessary to fully elucidate the safety and efficacy of this compound in human populations.
References
- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 15. Portico [access.portico.org]
JNJ-17203212: A Comprehensive Technical Guide for Researchers
A Potent and Selective TRPV1 Antagonist for Pain and Hypersensitivity Research
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide, is a synthetic, small-molecule antagonist of the TRPV1 receptor.[1][2][3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide | [1][2][3] |
| CAS Number | 821768-06-3 | [1] |
| Chemical Formula | C₁₇H₁₅F₆N₅O | [1][4] |
| Molecular Weight | 419.32 g/mol | [4] |
| SMILES | FC(F)(F)c1ccc(NC(=O)N2CCN(CC2)c2ncccc2C(F)(F)F)nc1 | [4] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | [2][5] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Predicted logP | 3.5 - 4.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. This value is predicted as experimental data is not readily available. |
| Predicted pKa | Basic pKa ~6.5-7.5 (piperazine nitrogen); Acidic pKa >10 (amide proton) | The pKa is the negative log of the acid dissociation constant. It indicates the strength of an acid. These values are predicted and can influence the compound's charge and solubility at different physiological pHs. |
| Solubility | Soluble in DMSO and ethanol. | [5] |
Mechanism of Action and Biological Activity
This compound is a reversible and competitive antagonist of the TRPV1 receptor.[2][5] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. Its activation on sensory neurons leads to the sensation of pain.
By competitively binding to the TRPV1 receptor, this compound prevents its activation by endogenous and exogenous agonists. This blockade of TRPV1 signaling has been shown to produce analgesic and antitussive effects in preclinical models.
Table 3: In Vitro Biological Activity
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | [5] |
| Guinea Pig | 7.1 | [5] | |
| Rat | 6.5 | [5] | |
| pIC₅₀ (Capsaicin-induced activation) | Guinea Pig | 6.32 | [5] |
| pIC₅₀ (H⁺-induced activation) | Guinea Pig | 7.23 | [5] |
Signaling Pathways
The antagonism of TRPV1 by this compound interrupts the canonical downstream signaling cascade initiated by receptor activation. The following diagram illustrates the TRPV1 signaling pathway and the point of intervention by this compound.
Caption: TRPV1 signaling pathway and antagonism by this compound.
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of this compound.
In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonism
This assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 channel.
Materials:
-
HEK293 or CHO cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Capsaicin stock solution.
-
This compound stock solution.
-
384-well black-walled, clear-bottom microplates.
-
FLIPR instrument.
Methodology:
-
Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence. Add a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells and continue recording fluorescence to measure the calcium influx.
-
Data Analysis: The inhibition of the capsaicin-induced calcium signal by this compound is used to calculate the IC₅₀ value.
In Vivo: Acetic Acid-Induced Writhing Test for Analgesia
This model assesses the analgesic efficacy of a compound against visceral pain.
Materials:
-
Male Swiss Webster mice.
-
0.6% acetic acid solution.
-
This compound formulation (e.g., in 0.5% methylcellulose).
-
Vehicle control.
Methodology:
-
Acclimation: Acclimate mice to the testing environment.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid i.p. to each mouse.
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.
-
Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Experimental and Characterization Workflow
The following diagram outlines a typical workflow for the pharmacological characterization of a novel TRPV1 antagonist like this compound.
Caption: Workflow for the pharmacological characterization of a TRPV1 antagonist.
Conclusion
This compound is a valuable research tool for investigating the role of TRPV1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding pain, inflammation, and other conditions where TRPV1 is implicated. This guide provides a foundational understanding of its properties and applications to aid researchers in their experimental design and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Discovery and Development of JNJ-17203212, a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation signaling pathways. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. The document details the high-throughput screening and medicinal chemistry efforts that led to its identification, its in vitro and in vivo pharmacological profile, and the experimental protocols utilized in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with diagrams.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipids, as well as exogenous vanilloids like capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals. Its role in peripheral and central sensitization makes it a compelling target for the development of novel analgesics. This compound emerged from a discovery program aimed at identifying small molecule antagonists of TRPV1 for the potential treatment of various pain states.
Discovery and Lead Optimization
The discovery of this compound was the result of a systematic drug discovery campaign initiated by Johnson & Johnson Pharmaceutical Research and Development. The process began with a high-throughput screening (HTS) effort to identify novel chemotypes that could modulate TRPV1 activity.
High-Throughput Screening
A cell-based HTS assay was employed using a recombinant human embryonic kidney (HEK293) cell line stably expressing the human TRPV1 receptor. The assay measured changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Experimental Protocol: High-Throughput Screening for TRPV1 Antagonists
-
Cell Culture: HEK293 cells stably expressing human TRPV1 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Plate Preparation: Cells were seeded into 384-well black-walled, clear-bottom assay plates and grown to confluence.
-
Compound Addition: A library of small molecules was added to the assay plates at a final concentration of 10 µM.
-
Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
TRPV1 Activation: The TRPV1 channel was activated by the addition of a known agonist, such as capsaicin (final concentration ~EC₈₀).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Compounds that inhibited the capsaicin-induced calcium influx by a predetermined threshold were identified as primary hits.
This screening campaign identified a series of pyridinylpiperazine ureas as promising TRPV1 ligands.
Structure-Activity Relationship (SAR) Studies
Following the identification of the initial hits, a focused medicinal chemistry effort was undertaken to explore the structure-activity relationships (SAR) of the pyridinylpiperazine urea (B33335) scaffold. This involved the synthesis and evaluation of numerous analogs to identify the key pharmacophoric elements required for potent antagonism. These studies led to the identification of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, designated as this compound (also referred to as compound 41 in some literature).
Logical Relationship of Discovery and Optimization
Caption: Discovery workflow for this compound.
Mechanism of Action and In Vitro Pharmacology
This compound is a selective, potent, and competitive antagonist of the TRPV1 receptor.[1] It effectively blocks the activation of the channel by various stimuli, including capsaicin and protons (low pH).[2]
In Vitro Potency and Selectivity
The potency of this compound was determined against human, rat, and guinea pig TRPV1 orthologs. The data consistently demonstrate high-affinity binding and potent inhibition of channel function.
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | [2] |
| Guinea Pig | 7.1 | [2] | |
| Rat | 6.5 | [2] | |
| pIC₅₀ (Capsaicin-induced) | - | 6.32 | [2] |
| pIC₅₀ (H⁺-induced) | - | 7.23 | [2] |
| IC₅₀ (Capsaicin-induced) | Human | 65 nM | [3] |
| Rat | 102 nM | [3] | |
| Ki (Capsaicin-evoked) | Human | 27 ± 3 nM | [4] |
| IC₅₀ (Capsaicin-evoked) | Human | 38 ± 10 nM | [4] |
Table 1: In Vitro Activity of this compound at the TRPV1 Receptor.
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 activation and antagonism by this compound.
In Vivo Pharmacology and Preclinical Development
This compound has demonstrated efficacy in a variety of preclinical animal models, suggesting its potential as an analgesic and antitussive agent.
Analgesic Efficacy
In a murine model of bone cancer pain, chronic administration of this compound significantly attenuated both ongoing and movement-evoked pain behaviors.[4] This effect was observed without causing noticeable side effects such as ataxia or hypoactivity.[4]
Experimental Protocol: Murine Bone Cancer Pain Model
-
Animal Model: C3H/HeJ mice were used.
-
Tumor Induction: Murine osteolytic sarcoma cells were injected into the intramedullary space of the femur to induce bone cancer.
-
Drug Administration: this compound was dissolved in a vehicle of Solutol and 5% dextrose and administered subcutaneously at a dose of 30 mg/kg twice daily.[4]
-
Behavioral Assessment: Pain-related behaviors, including spontaneous guarding and flinching, as well as movement-evoked allodynia, were quantified at various time points post-tumor injection.[4]
-
Specificity Control: The analgesic effect of this compound was confirmed to be TRPV1-mediated, as the compound produced no additional reduction in pain behaviors in TRPV1 knockout mice.[4]
This compound was evaluated in rat models of acute and chronic colonic hypersensitivity, which are relevant to conditions like irritable bowel syndrome (IBS).
Experimental Protocol: Rat Colonic Hypersensitivity Model
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Hypersensitivity:
-
Acute Model: Intraluminal administration of 1% acetic acid into the distal colon.
-
Chronic Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon, with testing performed 30 days later.
-
-
Drug Administration: this compound was administered orally at doses of 3, 10, or 30 mg/kg.
-
Assessment: Visceral motor response (VMR) to colorectal distension (CRD) was quantified by counting the number of abdominal contractions. A significant reduction in VMR was observed at the 30 mg/kg dose in both models.
Antitussive Efficacy
The role of TRPV1 in the cough reflex prompted the evaluation of this compound in a guinea pig cough model.
Experimental Protocol: Guinea Pig Cough Model
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.
-
Cough Induction: Cough was induced by exposure to an aerosol of citric acid or capsaicin.
-
Drug Administration: this compound was administered at a dose of 20 mg/kg.
-
Assessment: The number of coughs was recorded. This compound significantly reduced the number of coughs induced by both citric acid and capsaicin.
In Vivo Efficacy Summary
| Indication | Animal Model | Species | Dose and Route | Outcome | Reference |
| Bone Cancer Pain | Sarcoma-induced | Mouse | 30 mg/kg, s.c. | Attenuated spontaneous and palpitation-induced flinching and guarding.[4] | [4] |
| Colonic Hypersensitivity | Acetic acid-induced | Rat | 30 mg/kg, p.o. | Reduced visceral motor response to colorectal distension. | |
| Colonic Hypersensitivity | TNBS-induced | Rat | 30 mg/kg, p.o. | Reduced visceral motor response to colorectal distension. | |
| Cough | Citric acid/capsaicin-induced | Guinea Pig | 20 mg/kg | Reduced the number of coughs. | |
| Migraine | "Inflammatory soup"-induced | Rat | 0.3 mg/kg, i.v. | Dose-dependently reduced c-fos expression.[1] | [1] |
| Migraine | Capsaicin-induced CGRP release | Rat | - | Dose-dependently blocked CGRP release.[1] | [1] |
Table 2: Summary of In Vivo Efficacy of this compound.
Pharmacokinetics and Safety
Information regarding the detailed pharmacokinetic profile and formal safety and toxicology studies of this compound is not extensively available in the public domain. However, the compound has been described as having high oral bioavailability. In the preclinical studies cited, the administered doses did not produce observable adverse effects.[4]
Clinical Development
A thorough search of publicly available clinical trial registries and literature did not yield any information on clinical trials conducted with this compound. This suggests that the compound may not have progressed to human clinical development, or the information has not been publicly disclosed. The development of many TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist that demonstrated significant efficacy in a range of preclinical models of pain and cough. Its discovery through a systematic HTS and lead optimization campaign highlights a successful application of modern drug discovery principles. While its clinical development status is unknown, the preclinical data for this compound have contributed valuable insights into the therapeutic potential of TRPV1 antagonism. The detailed experimental protocols and structured data presented in this guide offer a comprehensive resource for researchers in the fields of pain, pharmacology, and drug development.
References
- 1. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Inhibition of TRPV1 by SHP-1 in nociceptive primary sensory neurons is critical in PD-L1 analgesia [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
An In-depth Technical Guide to JNJ-17203212 (CAS Number: 821768-06-3): A Selective TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information presented herein is compiled from publicly available scientific literature and is intended for research and drug development purposes.
Core Compound Information
This compound, also known as [4-(3-trifluoromethyl-pyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)amide], is a small molecule inhibitor of the TRPV1 ion channel.[1][2] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers.[3][4] By blocking the activation of TRPV1, this compound has demonstrated potential therapeutic utility in preclinical models of pain and visceral hypersensitivity.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Pharmacological Activity
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (Capsaicin-induced Ca²⁺ influx) | Human | 65 nM | [5] |
| Rat | 102 nM | [5] | |
| Guinea Pig | 58 nM | [6] | |
| IC₅₀ (pH-induced activation) | Guinea Pig | 470 nM | [6] |
| pKi | Human | 7.3 | [7][8] |
| Rat | 6.5 | [7][8] | |
| Guinea Pig | 7.1 | [7][8] | |
| Ki | Guinea Pig | 72 nM | [6] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Oral Bioavailability | 100% | Oral (po) | [9] |
| Intraperitoneal Bioavailability | 66% | Intraperitoneal (ip) | [9] |
| Elimination Half-life (t½) | 7.4 ± 0.8 h | Intravenous (iv) | [9] |
| Clearance | 0.29 ± 0.04 L/h | Intravenous (iv) | [9] |
| Volume of Distribution (Vd) | 3.1 ± 0.6 L | Intravenous (iv) | [9] |
| Peak Plasma Concentration (Cmax) | 0.9 ± 0.2 µmol/L | 24 µmol/kg (po) | [9] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 h | Oral (po) | [9] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the TRPV1 receptor.[7][8] The activation of TRPV1 by stimuli such as capsaicin, heat, or protons leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺.[3] This influx depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain. The rise in intracellular Ca²⁺ also triggers downstream signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can further sensitize the TRPV1 channel.[3][10][11] this compound blocks the initial activation of the TRPV1 channel, thereby preventing cation influx and the subsequent signaling events that lead to nociception.
Experimental Protocols
In Vitro: Calcium Flux Assay for TRPV1 Antagonist Activity
This protocol describes a method to assess the antagonist activity of this compound on human TRPV1 (hTRPV1) expressed in Human Embryonic Kidney 293 (HEK293) cells using a Fluorometric Imaging Plate Reader (FLIPR).[4][12][13]
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[12]
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6)[12]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]
-
This compound (test compound)
-
Capsaicin (TRPV1 agonist)
-
Known TRPV1 antagonist (e.g., Capsazepine) for positive control
Procedure:
-
Cell Plating: Seed the HEK293-hTRPV1 cells into the microplates at a density of 40,000-60,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.[12]
-
Dye Loading: Prepare the calcium-sensitive dye solution from the FLIPR kit according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the control antagonist in the assay buffer in a separate compound plate.
-
FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument adds the test compound or control antagonist to the wells. Incubate for 5-15 minutes. d. The instrument then adds a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells to stimulate the TRPV1 channels. e. Record the fluorescence intensity for 2-3 minutes to measure the calcium influx.
-
Data Analysis: The antagonist effect is determined by the reduction in the capsaicin-induced fluorescence signal in the presence of this compound. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo: Rat Model of Colonic Hypersensitivity
This protocol is based on studies investigating the effect of this compound on visceral hypersensitivity in rats.[1][14]
Animals:
Induction of Colonic Hypersensitivity (Two Models):
-
Acute Non-inflammatory Model: Intraluminal administration of a 1% acetic acid solution into the distal colon.[1]
-
Chronic Post-inflammatory Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon. The assessment is typically performed 30 days post-TNBS administration.[1]
Experimental Procedure:
-
Drug Administration: Administer this compound orally (p.o.) at doses of 3, 10, or 30 mg/kg, or vehicle control.[1]
-
Colorectal Distension (CRD): One hour after drug administration, insert a latex balloon catheter into the descending colon and rectum.
-
Measurement of Visceral Motor Response (VMR): a. Induce colonic distension by inflating the balloon with a set volume of water (e.g., 0.8 mL) or to graded pressures (e.g., 15, 30, 45, 60 mmHg) for a defined period (e.g., 10 minutes).[1] b. Quantify the VMR by counting the number of abdominal contractions during the distension period.
-
Data Analysis: Compare the VMR in the this compound-treated groups to the vehicle-treated group. A significant reduction in the number of abdominal contractions indicates an analgesic effect.
Proposed Synthesis Route
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of piperazine-1-carboxamide (B1295725) derivatives and related compounds. The key step would likely involve the coupling of two main building blocks: 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine and an activated form of 5-(trifluoromethyl)pyridin-2-amine.
Proposed Building Blocks:
-
1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine
-
2-Amino-5-(trifluoromethyl)pyridine
Proposed Key Reaction Step: A urea (B33335) formation reaction. This could be achieved by reacting 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine with an activated derivative of 2-amino-5-(trifluoromethyl)pyridine, such as a carbamate, isocyanate, or by using a coupling agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole).
This technical guide provides a summary of the available scientific information on this compound. Further in-depth research and experimentation are necessary for a complete understanding of its properties and potential therapeutic applications.
References
- 1. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. benchchem.com [benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Portico [access.portico.org]
JNJ-17203212: A Comprehensive Technical Review of a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This ion channel is a key player in nociceptive signaling pathways, responding to stimuli such as heat, acid, and capsaicin (B1668287). Its role in pain and neurogenic inflammation has made it a significant therapeutic target for the development of novel analgesics.[3] This technical guide provides an in-depth review of the scientific literature on this compound, covering its pharmacological profile, experimental protocols, and underlying signaling mechanisms.
Core Pharmacology and Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor. Its primary mechanism of action involves blocking the activation of the TRPV1 channel, thereby inhibiting the influx of calcium ions that initiates pain signals.[4][5] This antagonistic activity has been demonstrated against various agonists, including capsaicin and protons (acidic conditions).
Signaling Pathway
The activation of the TRPV1 receptor by noxious stimuli leads to the opening of the non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, triggering the generation and propagation of an action potential to the central nervous system, which is perceived as pain. This compound competitively binds to the TRPV1 receptor, preventing this channel opening and subsequent signal transduction.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from the available scientific literature.
Table 1: In Vitro Antagonist Potency
| Assay Type | Species/Cell Line | Agonist | Measured Parameter | Value | Reference(s) |
| FLIPR Assay | Human (HEK293) | Capsaicin | IC₅₀ | 65 nM | [2] |
| FLIPR Assay | Rat | Capsaicin | IC₅₀ | 102 nM | [2] |
| FLIPR Assay | Human (HEK293) | Acid (pH decrease) | IC₅₀ | 16 nM | [6] |
| Radioligand Binding | Guinea Pig | [³H]Resiniferatoxin | Kᵢ | 72 nM | [7] |
| Channel Activation | Guinea Pig | Capsaicin | pIC₅₀ | 6.32 | [5] |
| Channel Activation | Guinea Pig | H⁺ | pIC₅₀ | 7.23 | [5] |
| Radioligand Binding | Rat | [³H]Resiniferatoxin | pKᵢ | 6.5 | [4][8] |
| Radioligand Binding | Guinea Pig | [³H]Resiniferatoxin | pKᵢ | 7.1 | [4][8] |
| Radioligand Binding | Human | [³H]Resiniferatoxin | pKᵢ | 7.3 | [4][8] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Species | Administration Route | Dose | Effect | Plasma Concentration (µM) | Reference(s) |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 3 mg/kg | - | 0.06 ± 0.02 | |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 10 mg/kg | - | 1.01 ± 0.45 | |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 30 mg/kg | Significant reduction in visceral motor response | 0.98 ± 0.19 | |
| TNBS-Induced Post-Inflammatory Colonic Hypersensitivity | Rat | Oral | 30 mg/kg | Significant reduction in visceral motor response | - | |
| Bone Cancer Pain | Mouse | Subcutaneous (twice daily) | 30 mg/kg | Attenuated spontaneous and palpitation-induced flinching and guarding | - | [7] |
| Citric Acid/Capsaicin-Induced Cough | Guinea Pig | - | 20 mg/kg | Reduced number of coughs | - | [7] |
| Migraine (Inflammatory Soup Model) | Rat | Intravenous | 0.3 mg/kg | Dose-dependently reduced c-fos expression | - | [6] |
Detailed Experimental Protocols
In Vitro Assays
1. FLIPR Calcium Influx Assay in HEK293 cells stably expressing hTRPV1
This assay is designed for the high-throughput screening of compounds for their ability to inhibit agonist-induced calcium influx in a human TRPV1-expressing stable cell line.
-
Cell Culture:
-
HEK293 cells stably expressing hTRPV1 are maintained in T-75 flasks.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]
-
Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well.[3]
-
Plates are incubated for 24-48 hours to allow for cell adherence.[3]
-
-
Assay Procedure:
-
Dye Loading: The culture medium is removed, and a calcium-sensitive dye solution (e.g., from a FLIPR Calcium 5 or 6 Assay Kit) is added to each well. The plate is then incubated at 37°C for 60-120 minutes.[3]
-
Compound Addition: The cell plate and a compound plate containing this compound at various concentrations are placed into a FLIPR instrument.
-
A baseline fluorescence is established (Excitation: ~485 nm, Emission: ~525 nm).[3]
-
The test compound is added, and the plate is incubated for 5-15 minutes.[3]
-
Agonist Stimulation: An agonist solution (e.g., capsaicin) is added to all wells to stimulate the TRPV1 channels.
-
Fluorescence intensity is recorded for 2-3 minutes to measure calcium influx.[3]
-
-
Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline from the peak fluorescence after agonist addition.
-
The percentage of inhibition is plotted against the log concentration of this compound.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.[3]
-
2. Radioligand Binding Assay
This assay determines the binding affinity of this compound to the TRPV1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Tissue (e.g., rat spinal cord) or cells expressing the TRPV1 receptor are homogenized in a cold lysis buffer.[6]
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a final assay binding buffer.
-
-
Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the membrane preparation, a competing test compound (this compound at various concentrations), and a radioligand solution (e.g., [³H]resiniferatoxin) are added.
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with an ice-cold wash buffer.
-
-
Data Analysis:
-
The radioactivity on the filters is counted using a scintillation counter.
-
Non-specific binding is subtracted from total binding to determine specific binding.
-
For competition assays, Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
In Vivo Models
1. Acetic Acid-Induced Acute Colonic Hypersensitivity in Rats
-
Objective: To model acute visceral hypersensitivity.
-
Procedure:
-
Male Wistar rats are used.
-
A 1% solution of acetic acid is administered intraluminally into the distal colon to induce hypersensitivity.
-
This compound or vehicle is administered orally.
-
Colonic sensitivity is assessed by quantifying the visceral motor response (VMR) to colorectal distension (CRD) at varying pressures.
-
2. TNBS-Induced Chronic Post-Inflammatory Colonic Hypersensitivity in Rats
-
Objective: To model chronic, post-inflammatory visceral hypersensitivity, relevant to conditions like Irritable Bowel Syndrome (IBS).
-
Procedure:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) is administered intraluminally into the distal colon to induce a chronic inflammation that resolves, leaving a state of hypersensitivity.
-
The assessment of colonic hypersensitivity is performed 30 days post-TNBS administration.
-
This compound or vehicle is administered orally.
-
VMR to CRD is quantified to assess visceral sensitivity.
-
3. Mouse Model of Bone Cancer Pain
-
Objective: To evaluate the analgesic efficacy of this compound in a model of cancer-induced bone pain.
-
Procedure:
-
Sarcoma cells are injected into the intramedullary space of the femur in mice.
-
Chronic treatment with this compound (e.g., 30 mg/kg, subcutaneously, twice daily) is initiated after evidence of bone destruction.[7]
-
Pain-related behaviors, such as spontaneous flinching and guarding, and movement-evoked allodynia, are assessed.[7]
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis and SAR of this compound were described in a 2005 publication in the Journal of Medicinal Chemistry. High-throughput screening identified a series of pyridinylpiperazine ureas as TRPV1 ligands. The exploration of SAR through parallel synthesis led to the identification of key pharmacophoric elements for antagonism. This optimization process resulted in the development of this compound (referred to as compound 41 in the publication), a potent and orally bioavailable TRPV1 modulator.[1]
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of visceral and inflammatory pain. The available data on its pharmacology and mechanism of action provide a strong foundation for its potential as a therapeutic agent for pain management. This technical guide has summarized the key findings and experimental methodologies to aid researchers and drug development professionals in further exploring the potential of this and similar compounds.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization by [3H]resiniferatoxin binding of a human vanilloid (capsaicin) receptor in post-mortem spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 8. Comparison of [3H]resiniferatoxin binding to spinal cord and dorsal root ganglia of newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-17203212: A Potent TRPV1 Antagonist for the Modulation of Nociception
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-17203212 is a selective and potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of pain and temperature. This technical guide provides a comprehensive overview of the role of this compound in nociception, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in the development of novel analgesic therapies.
Core Mechanism of Action: TRPV1 Antagonism
This compound exerts its effects by directly blocking the activation of the TRPV1 ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons, including A-δ and C-fibers.[2][3] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions (low pH), and exogenous and endogenous vanilloid compounds like capsaicin (B1668287) and anandamide.[2] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of a pain signal that is transmitted to the central nervous system.
By competitively binding to the TRPV1 receptor, this compound prevents the conformational changes required for channel opening in response to activating stimuli. This blockade effectively dampens the excitability of nociceptive neurons, thereby reducing the perception of pain.
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 activation by noxious stimuli and its inhibition by this compound.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Value | Reference |
| pKi | Human TRPV1 | 7.3 | |
| pKi | Guinea Pig TRPV1 | 7.1 | |
| pKi | Rat TRPV1 | 6.5 | |
| Ki | Guinea Pig TRPV1 | 72 nM | [4] |
| IC50 (Capsaicin-induced activation) | Human TRPV1 | 65 nM | [5] |
| IC50 (Capsaicin-induced activation) | Rat TRPV1 | 102 nM | [5] |
| IC50 (Capsaicin-induced activation) | Guinea Pig TRPV1 | 58 nM | [4] |
| IC50 (H+-induced activation) | Guinea Pig TRPV1 | 470 nM | [4] |
| IC50 (Capsaicin-evoked responses) | HEK293 cells (human) | 38 ± 10 nM | [6] |
Table 2: In Vivo Efficacy in Nociception Models
| Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Visceral Hypersensitivity (Acetic Acid-induced) | Rat | Oral | 30 mg/kg | Significantly reduced Visceromotor Response (VMR) to colorectal distension | [2][7] |
| Visceral Hypersensitivity (TNBS-induced) | Rat | Oral | 30 mg/kg | Significantly reduced VMR to colorectal distension | [2][7] |
| Bone Cancer Pain | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Attenuated spontaneous and movement-evoked pain behaviors | [3][6] |
| Migraine (Inflammatory Soup-induced c-fos expression) | Rat | Intravenous | 0.3 mg/kg | Dose-dependently reduced c-fos expression | [1] |
| Migraine (Capsaicin-induced CGRP release) | Rat | Not specified | Not specified | Completely blocked CGRP release in a dose-dependent manner | [1] |
| Cough (Citric Acid or Capsaicin-induced) | Guinea Pig | Not specified | 20 mg/kg | Reduced the number of coughs | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to evaluate the role of this compound in nociception.
Visceral Hypersensitivity Models in Rats
These models are employed to study visceral pain, a hallmark of conditions like Irritable Bowel Syndrome (IBS).[2]
-
Animals: Male Wistar or Sprague-Dawley rats.[2]
-
Induction of Hypersensitivity:
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle administered orally.[2][7]
-
Nociceptive Assessment: The visceromotor response (VMR) to colorectal distension (CRD) is quantified by counting the number of abdominal muscle contractions.[2]
Caption: Workflow for assessing this compound efficacy in rat models of visceral pain.
Bone Cancer Pain Model in Mice
This model mimics the pain associated with metastatic bone disease.
-
Animals: Male C3H/HeJ mice.[6]
-
Induction of Bone Cancer: Injection of 2472 osteolytic sarcoma cells into the intramedullary space of the femur.[6]
-
Drug Administration: this compound (30 mg/kg) or vehicle administered subcutaneously, either acutely or chronically (twice daily).[6]
-
Nociceptive Assessment:
Caption: Workflow for evaluating this compound in a mouse model of bone cancer pain.
Migraine Models in Rats
These models are used to investigate the role of TRPV1 in the pathophysiology of migraine.
-
Animals: Male Sprague-Dawley rats.[8]
-
Models:
-
Trigeminal Activation Model: Intracisternal injection of an "inflammatory soup" to induce c-fos expression in the trigeminal nucleus caudalis.[1][8]
-
CGRP Release Model: Injection of capsaicin into the carotid artery to stimulate the release of calcitonin gene-related peptide (CGRP) into the external jugular vein.[1][8]
-
-
Drug Administration: this compound administered intravenously.[1]
-
Outcome Measures:
Conclusion
The preclinical data strongly support the role of this compound as a potent and selective TRPV1 antagonist with significant potential in the management of various pain states. Its efficacy in animal models of visceral, cancer, and migraine-related pain highlights the therapeutic promise of targeting the TRPV1 channel. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic applications of this compound and other TRPV1 antagonists. While the translation of these findings to clinical settings requires further investigation, this compound stands as a valuable pharmacological tool for dissecting the role of TRPV1 in nociception and as a lead compound in the development of novel analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
JNJ-17203212: A Selective TRPV1 Antagonist for the Modulation of Neurogenic Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation is a complex physiological process initiated by the activation of sensory neurons, leading to the release of pro-inflammatory mediators that drive vasodilation, plasma extravasation, and hyperalgesia. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli on primary afferent neurons, plays a pivotal role in the initiation and propagation of neurogenic inflammation. This technical guide provides a comprehensive overview of JNJ-17203212, a potent and selective antagonist of the TRPV1 receptor. We delve into its mechanism of action, present its pharmacological data in clearly structured tables, and provide detailed experimental protocols for its evaluation in preclinical models of visceral and inflammatory pain. Furthermore, this guide visualizes the intricate signaling pathways of neurogenic inflammation and the experimental workflows used to assess TRPV1 antagonists, offering a valuable resource for researchers and professionals in the field of pain and inflammation drug discovery.
Introduction to Neurogenic Inflammation and the Role of TRPV1
Neurogenic inflammation is characterized by the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of sensory neurons.[1][2] This release is triggered by the activation of nociceptors by various stimuli, including heat, protons (low pH), and endogenous inflammatory mediators. The released neuropeptides then act on surrounding cells, including blood vessels and mast cells, to produce the cardinal signs of inflammation: redness, swelling, and pain.[1][3]
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed on a subset of primary afferent sensory neurons.[4] It is a polymodal sensor, activated by noxious heat (>43°C), acidic conditions, and chemical ligands like capsaicin (B1668287), the pungent component of chili peppers.[5] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, perceived as pain.[1] Crucially, this calcium influx also triggers the release of SP and CGRP from the peripheral nerve endings, thereby initiating the cascade of neurogenic inflammation.[6] Given its central role, TRPV1 has emerged as a key therapeutic target for conditions characterized by pain and neurogenic inflammation.
This compound: A Potent and Selective TRPV1 Antagonist
This compound is a reversible and competitive antagonist of the TRPV1 receptor.[7][8] Its chemical name is 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide. It has demonstrated high affinity for the TRPV1 receptor across different species and effectively inhibits channel activation induced by various stimuli.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Species | Value | Reference(s) |
| pKi | Human TRPV1 | 7.3 | [7][8] |
| Guinea Pig TRPV1 | 7.1 | [7][8] | |
| Rat TRPV1 | 6.5 | [7][8] |
Table 1: this compound Binding Affinities (pKi) at TRPV1 Receptors
| Assay | Species | pIC50 / IC50 | Reference(s) |
| Capsaicin-induced channel activation | Guinea Pig TRPV1 | pIC50 = 6.32 | [7][8] |
| H+-induced channel activation | Guinea Pig TRPV1 | pIC50 = 7.23 | [7][8] |
| Capsaicin-induced receptor activation | Human TRPV1 | IC50 = 65 nM | [9] |
| Capsaicin-induced receptor activation | Rat TRPV1 | IC50 = 102 nM | [9] |
Table 2: this compound Inhibitory Potency (pIC50/IC50) in Functional Assays
| In Vivo Model | Species | Dose | Effect | Reference(s) |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | 30 mg/kg, p.o. | Significantly reduced Visceromotor Response (VMR) to Colorectal Distension (CRD) | [10][11] |
| TNBS-Induced Colonic Hypersensitivity | Rat | 30 mg/kg, p.o. | Significantly reduced VMR to CRD | [10][11] |
| Bone Cancer Pain | Mouse | 30 mg/kg, s.c. (twice daily) | Decreased ongoing and movement-evoked nocifensive behaviors | [12] |
| Inflammatory Soup-Induced c-fos Expression | Rat | 0.3 mg/kg, i.v. | Dose-dependently reduced c-fos expression in the trigeminal nucleus caudalis | [13] |
| Capsaicin-Induced CGRP Release | Rat | Effective in all tested doses | Completely blocked CGRP release | [14] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Rat Model of Colonic Hypersensitivity
This model assesses visceral pain by measuring the visceromotor response (VMR) to colorectal distension (CRD).[11]
-
Induction of Hypersensitivity:
-
Acute Non-inflammatory Model: Intraluminal administration of a 1% acetic acid solution into the distal colon.[10]
-
Chronic Post-inflammatory Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon. Behavioral testing is performed 30 days post-TNBS administration.[10]
-
-
Drug Administration: this compound is suspended in 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) and administered orally (p.o.) at doses of 3, 10, or 30 mg/kg.[11]
-
Colorectal Distension (CRD):
-
A latex balloon catheter is inserted into the descending colon and rectum.
-
One hour after drug administration, the balloon is inflated with water to a specific pressure (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 minutes).[11]
-
-
Endpoint Measurement (VMR): The number of abdominal contractions is quantified during the distension period as a measure of visceral pain.[11]
Mouse Model of Bone Cancer Pain
This model evaluates the effect of this compound on cancer-induced bone pain.[12]
-
Animals: C3H/HeJ mice or TRPV1 knockout and wild-type littermates on a C57BL/6 background.[12]
-
Induction of Bone Cancer:
-
Drug Administration: this compound is dissolved in a vehicle of Solutol and 5% dextrose and administered subcutaneously (s.c.) at a dose of 30 mg/kg twice daily.[12] Treatment is typically initiated 6 days after tumor cell injection.[12]
-
Behavioral Analysis:
-
Ongoing Pain: Spontaneous guarding and flinching of the affected limb are observed and quantified over a 2-minute period.[12]
-
Movement-Evoked Pain: The time spent guarding and flinching after non-noxious palpation of the distal femur is measured over a 2-minute period.[12]
-
Behavioral testing is conducted at various time points (e.g., days 10 and 14) after tumor injection.[12]
-
Visualizing the Core Mechanisms
Diagrams are provided to illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TRPV1 signaling pathway in neurogenic inflammation.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of visceral and inflammatory pain. Its ability to attenuate neurogenic inflammation by blocking the activation of TRPV1 and the subsequent release of pro-inflammatory neuropeptides highlights its therapeutic potential for a range of disorders where neurogenic inflammation is a key pathophysiological component. The data and protocols presented in this technical guide provide a solid foundation for further research and development of TRPV1-targeted therapies. The continued investigation into the role of TRPV1 in various disease states will undoubtedly pave the way for novel treatments for chronic pain and inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcpr.pitt.edu [pcpr.pitt.edu]
- 4. Four Possible Itching Pathways Related to the TRPV1 Channel, Histamine, PAR-2 and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. JNJ 17203212 | Tocris Bioscience 3361 product information [labome.com]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-17203212 species specificity (rat, mouse, guinea pig)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways. Understanding the species-specific pharmacological profile of this compound is critical for the accurate interpretation of preclinical data and its translation to clinical development. This guide provides a comprehensive overview of the available data on the species specificity of this compound across rats, mice, and guinea pigs, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound for the TRPV1 receptor in different species.
| Species | Assay Type | Parameter | Value (pKi) | Value (nM) | Reference(s) |
| Rat | Radioligand Binding | pKi | 6.5 | ~316 | [1][2] |
| Guinea Pig | Radioligand Binding | pKi | 7.1 | ~79 | [1][2] |
| Mouse | - | - | - | - | - |
| Table 1: Binding Affinity (pKi) of this compound for TRPV1 Receptors. |
| Species | Assay Type | Parameter | Value (pIC50) | Value (nM) | Reference(s) |
| Rat | FLIPR Assay (Capsaicin) | IC50 | - | 102 | [3][4] |
| Guinea Pig | FLIPR Assay (Capsaicin) | pIC50 | 6.32 | ~479 | [1] |
| Guinea Pig | FLIPR Assay (H+ activation) | pIC50 | 7.23 | ~59 | [1] |
| Mouse | In vivo (Bone Cancer Pain) | - | - | - | [5][6][7][8] |
| Table 2: Functional Potency (IC50/pIC50) of this compound on TRPV1 Receptors. Note: Mouse data is derived from in vivo efficacy studies, not direct receptor binding or functional assays. |
Experimental Protocols
Radioligand Binding Assay (Rat & Guinea Pig)
A common method to determine the binding affinity (Ki) of a compound for a receptor is through competitive radioligand binding assays.
Workflow:
Caption: Radioligand Binding Assay Workflow (Max Width: 760px).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the recombinant rat or guinea pig TRPV1 receptor.
-
Incubation: A fixed concentration of a high-affinity radioligand for TRPV1 (e.g., [3H]Resiniferatoxin) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor, this compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay (FLIPR - Rat & Guinea Pig)
The functional potency of this compound as a TRPV1 antagonist is often determined using a fluorometric imaging plate reader (FLIPR) assay, which measures changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Cells expressing the target TRPV1 receptor (rat or guinea pig) are plated in microtiter plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the cells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: A known TRPV1 agonist, such as capsaicin (B1668287) or an acidic solution (protons), is added to the cells to stimulate receptor activation.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells upon TRPV1 activation.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
In Vivo Efficacy Model (Mouse)
The analgesic effects of this compound in mice have been evaluated in a model of bone cancer pain[5][6][7][8].
Methodology:
-
Model Induction: Cancer cells are implanted into the femur of mice to induce bone cancer and associated pain.
-
Drug Administration: this compound is administered to the mice, typically via oral or subcutaneous routes, at various doses.
-
Behavioral Assessment: Pain-related behaviors, such as spontaneous flinching and guarding of the affected limb, are observed and quantified.
-
Data Analysis: The reduction in pain behaviors in the this compound-treated group is compared to a vehicle-treated control group to assess the compound's analgesic efficacy.
Signaling Pathways
The TRPV1 receptor is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or protons, allows for the influx of calcium and sodium ions. This influx leads to depolarization of the neuron and the initiation of a pain signal.
Caption: TRPV1 Receptor Activation and Antagonism (Max Width: 760px).
Downstream of TRPV1 activation, several intracellular signaling cascades are initiated, contributing to the propagation and sensitization of the pain signal.
Caption: Downstream Signaling of TRPV1 Activation (Max Width: 760px).
Conclusion
This compound demonstrates potent antagonism of the TRPV1 receptor in rats and guinea pigs, with supporting in vivo efficacy in mice. The available quantitative data indicates some species-dependent differences in binding affinity and functional potency, highlighting the importance of considering these variations in preclinical model selection and data interpretation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and the broader field of TRPV1 antagonism. Further studies to determine the direct binding affinity and functional potency of this compound on the mouse TRPV1 receptor would be beneficial for a more complete cross-species comparison.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of JNJ-17203212: A Potent and Selective TRPV1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a novel, potent, and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators, as well as exogenous ligands like capsaicin (B1668287), the pungent component of chili peppers. Its activation on primary sensory neurons plays a crucial role in the signaling of pain and neurogenic inflammation. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for a variety of conditions characterized by pain and hypersensitivity. This technical guide provides a comprehensive overview of the preclinical research applications of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of Action: Competitive Antagonism of the TRPV1 Receptor
This compound exerts its pharmacological effects by directly competing with activating ligands for the binding site on the TRPV1 channel. This competitive antagonism prevents the conformational changes necessary for channel opening and subsequent cation influx, thereby inhibiting the initiation of nociceptive signaling.
Quantitative Data Summary
The preclinical development of this compound has generated a wealth of quantitative data characterizing its potency, selectivity, and efficacy. These data are summarized in the tables below for easy comparison.
In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | [1] |
| Guinea Pig | 7.1 | [1] | |
| Rat | 6.5 | [1] | |
| pIC50 (Capsaicin-induced activation) | - | 6.32 | [1] |
| pIC50 (H+-induced channel activation) | - | 7.23 | [1] |
| IC50 (Capsaicin-evoked responses) | Human (HEK293 cells) | 38 ± 10 nM | [2] |
| Ki (Capsaicin-evoked responses) | Human (HEK293 cells) | 27 ± 3 nM | [2] |
In Vivo Efficacy
| Model | Species | Route of Administration | Dose Range | Efficacy | Reference |
| Colonic Hypersensitivity (Acetic Acid & TNBS induced) | Rat | Oral | 3, 10, 30 mg/kg | Significant reduction in Visceral Motor Response (VMR) at 30 mg/kg. | [3] |
| Migraine (Inflammatory Soup-induced c-fos expression) | Rat | Intravenous | 0.3, 3, 30 mg/kg | Dose-dependent reduction in c-fos expression, complete abolishment at 30 mg/kg. | [4] |
| Migraine (Capsaicin-induced CGRP release) | Rat | Intravenous | 0.3, 3, 30 mg/kg | Dose-dependent and complete abolishment of CGRP release. | [4] |
| Bone Cancer Pain | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Attenuated spontaneous and palpitation-induced flinching by approximately 50%. | [5] |
| Bone Cancer Pain (Palpitation-induced c-fos expression) | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Reduced c-fos immunoreactive neurons from 17.5 ± 4.0 to 7.5 ± 3.2 per section. | [5] |
Key Preclinical Research Applications and Experimental Protocols
This compound has been evaluated in a range of preclinical models, demonstrating its potential therapeutic utility in visceral pain, migraine, and cancer-related pain. Detailed methodologies for key experiments are provided below.
Visceral Hypersensitivity Model: Visceral Motor Response (VMR) to Colorectal Distension (CRD) in Rats
This model assesses visceral nociception by measuring the abdominal muscle contractions in response to colorectal distension, a stimulus that mimics the pain associated with functional bowel disorders.
-
Animal Model: Male Sprague-Dawley rats are typically used.[6]
-
Electrode Implantation: Under anesthesia, bipolar electrodes are sutured into the external oblique abdominal muscle to record the electromyogram (EMG).[7]
-
Colorectal Distension: A flexible balloon catheter is inserted into the descending colon and rectum. The balloon is distended with air or water to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds).[7][8]
-
Drug Administration: this compound or vehicle is administered orally at specified doses (e.g., 3, 10, 30 mg/kg) prior to the CRD procedure.[3]
-
Data Acquisition and Analysis: The EMG activity is recorded during the distension periods. The visceral motor response (VMR) is quantified by calculating the area under the curve (AUC) of the rectified EMG signal.[8] The data are then analyzed to compare the VMR between the this compound-treated groups and the vehicle control group.
Migraine Models
The efficacy of this compound in migraine has been assessed using models that measure key pathological events: activation of the trigeminal nervous system (c-fos expression) and the release of calcitonin gene-related peptide (CGRP).
a) c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
-
Animal Model: Male Sprague-Dawley rats are used.[4]
-
Nociceptive Stimulation: An inflammatory soup or capsaicin is injected into the cisterna magna to activate trigeminal nociceptive pathways.[4]
-
Drug Administration: this compound or vehicle is administered intravenously prior to the stimulation.[4]
-
Tissue Processing: Two hours after stimulation, the rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstems are removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Coronal sections of the medulla containing the TNC are cut and processed for c-fos immunohistochemistry using a primary antibody against c-fos and a suitable secondary antibody detection system.
-
Quantification: The number of c-fos-immunoreactive nuclei in the superficial laminae of the TNC is counted under a microscope.
b) Capsaicin-Induced CGRP Release
-
Animal Model: Male Sprague-Dawley rats are used.[4]
-
Stimulation and Sample Collection: Capsaicin is infused into the carotid artery to stimulate CGRP release from trigeminal afferents. Blood samples are collected from the jugular vein at various time points.[4]
-
Drug Administration: this compound or vehicle is administered intravenously prior to capsaicin infusion.[4]
-
Sample Processing: Blood samples are collected into tubes containing protease inhibitors and EDTA. Plasma is separated by centrifugation.
-
CGRP Measurement: Plasma CGRP levels are quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).[9]
Bone Cancer Pain Model
This model recapitulates the chronic pain state associated with bone metastasis and is used to evaluate the analgesic efficacy of novel compounds.
-
Animal Model: C3H/HeJ mice are commonly used.[2]
-
Tumor Cell Implantation: Under anesthesia, sarcoma cells are injected into the intramedullary space of the femur. The injection site is then sealed to contain the tumor.[2]
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered subcutaneously, often on a chronic dosing schedule (e.g., twice daily).[2]
-
Behavioral Assessment: Pain-related behaviors are assessed at various time points post-tumor implantation. This includes observing spontaneous behaviors like guarding and flinching of the affected limb, as well as responses to gentle palpation of the limb.[2]
-
Molecular Analysis: At the end of the study, spinal cord tissue can be collected to measure markers of neuronal activation, such as c-fos expression, in the dorsal horn.[5]
TRPV1 Signaling Pathway
Activation of the TRPV1 channel initiates a cascade of intracellular signaling events that contribute to neuronal excitation and sensitization. The diagram below illustrates the key pathways involved.
Conclusion
The preclinical data for this compound robustly demonstrate its potent and selective antagonism of the TRPV1 receptor. This mechanism of action translates to significant efficacy in animal models of visceral pain, migraine, and bone cancer pain. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of TRPV1 in various disease states and for those involved in the development of novel analgesic therapies. The comprehensive quantitative data and visualizations further solidify the understanding of this compound as a key pharmacological tool and a potential therapeutic candidate.
References
- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bertin-corp.com [bertin-corp.com]
JNJ-17203212: A Technical Overview for Pain Research Professionals
An In-depth Guide to a Potent and Selective TRPV1 Antagonist
JNJ-17203212 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy in various pain models, and the broader context of TRPV1 antagonism in clinical development. This guide is intended for researchers, scientists, and drug development professionals engaged in pain research.
Core Mechanism of Action: TRPV1 Antagonism
This compound exerts its analgesic effects by blocking the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed on primary afferent sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), protons (acidic pH), and endogenous inflammatory mediators like capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to the influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By competitively binding to and inhibiting the TRPV1 channel, this compound effectively prevents the initiation of this signaling cascade.[1]
Quantitative Pharmacology
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Human TRPV1 | 65 nM | [2] |
| Rat TRPV1 | 102 nM | [2] | |
| Guinea Pig TRPV1 (Capsaicin-induced activation) | 58 nM | [3] | |
| Guinea Pig TRPV1 (pH-induced activation) | 470 nM | [3] | |
| Kᵢ | Guinea Pig TRPV1 | 72 nM | [3] |
| pKi | Human TRPV1 | 7.3 | |
| Guinea Pig TRPV1 | 7.1 | ||
| Rat TRPV1 | 6.5 |
Table 1: In Vitro Potency of this compound
| Species | Dose | Route of Administration | Plasma Concentration | Time Point | Reference |
| Rat | 3 mg/kg | Oral | 0.06 ± 0.02 µM | Terminal | |
| Rat | 10 mg/kg | Oral | 1.01 ± 0.45 µM | Terminal | |
| Rat | 30 mg/kg | Oral | 0.98 ± 0.19 µM | Terminal |
Table 2: Pharmacokinetic Data for this compound in Rats
Preclinical Efficacy in Pain Models
This compound has demonstrated significant analgesic efficacy in various preclinical models of pain, including bone cancer pain and visceral hypersensitivity.
Bone Cancer Pain
In a murine model of bone cancer pain, chronic administration of this compound resulted in a significant reduction of both ongoing and movement-evoked pain behaviors.
| Pain Behavior | Treatment | Result | Reference |
| Spontaneous Flinching | This compound (30 mg/kg, s.c., twice daily) | ~50% reduction compared to vehicle | [4] |
| Palpation-induced Flinching | This compound (30 mg/kg, s.c., twice daily) | ~50% reduction compared to vehicle | [4] |
| Spontaneous Guarding | This compound (30 mg/kg, s.c., twice daily) | Significantly reduced compared to vehicle | [4] |
| Palpation-induced Guarding | This compound (30 mg/kg, s.c., twice daily) | Significantly reduced compared to vehicle | [4] |
| c-Fos Expression in Spinal Cord | This compound (30 mg/kg, s.c., twice daily) | Attenuated palpitation-induced increase (7.5 vs 17.5 c-Fos-IR neurons) | [4] |
Table 3: Efficacy of this compound in a Murine Bone Cancer Pain Model
Visceral Hypersensitivity
This compound has also been shown to be effective in rat models of visceral hypersensitivity, which are relevant to conditions such as Irritable Bowel Syndrome (IBS).
| Model | Treatment | Endpoint | Result | Reference |
| Acetic Acid-induced Colonic Hypersensitivity | This compound (3, 10, 30 mg/kg, oral) | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Significant reduction at 30 mg/kg | [2][5] |
| TNBS-induced Post-inflammatory Colonic Hypersensitivity | This compound (3, 10, 30 mg/kg, oral) | VMR to CRD | Significant reduction at 30 mg/kg | [2][5] |
Table 4: Efficacy of this compound in Rat Models of Visceral Hypersensitivity
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in DOT language.
Experimental Protocols
Murine Bone Cancer Pain Model
-
Animal Model: Adult male C3H/HeJ mice are used.
-
Tumor Cell Implantation: 2 x 10⁵ osteolytic sarcoma cells (NCTC 2472) are injected into the intramedullary space of the distal femur. The injection site is sealed with dental amalgam to contain the tumor.
-
Treatment: Chronic treatment with this compound (30 mg/kg, subcutaneously, twice daily) or vehicle is initiated 6 days post-tumor implantation and continues for the duration of the study.[4]
-
Behavioral Assessment: Spontaneous and movement-evoked pain behaviors (flinching and guarding) are quantified at various time points (e.g., days 10 and 14 post-implantation) over a 2-minute observation period. Movement-evoked behaviors are assessed following non-noxious palpation of the tumor-bearing femur.[4]
-
Immunohistochemistry: At the end of the study, spinal cord tissue (L3-L4 segments) is collected, sectioned, and stained for c-Fos, a marker of neuronal activation. The number of c-Fos immunoreactive neurons in the superficial dorsal horn is quantified.[4]
Rat Visceral Hypersensitivity Models
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Induction of Hypersensitivity:
-
Acute Model: Colonic hypersensitivity is induced by intracolonic administration of a 1% acetic acid solution.[2][5]
-
Post-inflammatory Model: A chronic, post-inflammatory hypersensitivity is established by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). Behavioral testing is performed 30 days post-TNBS administration, a time point when inflammation has resolved, but hypersensitivity persists.[2][5]
-
-
Treatment: A single oral dose of this compound (3, 10, or 30 mg/kg) or vehicle is administered.[2][5]
-
Assessment of Visceral Sensitivity: One hour after drug administration, a balloon is inserted into the colorectum and distended to various pressures. The visceromotor response (VMR), quantified as the number of abdominal muscle contractions, is measured as an indicator of visceral pain.[2][5]
Clinical Development of TRPV1 Antagonists: A Broader Perspective
A significant challenge in the clinical translation of TRPV1 antagonists has been the on-target adverse effect of hyperthermia.[1][6][7][8] Blockade of TRPV1 channels, which are involved in thermosensation, can lead to a modest but significant increase in core body temperature.[1][9] This has been a consistent finding across several clinical trials of different TRPV1 antagonists and has posed a hurdle to their development as systemic analgesics.[1][6][7][8]
Efforts to mitigate this side effect have included the development of "mode-selective" antagonists that preferentially block activation by certain stimuli (e.g., capsaicin and protons) over heat, as well as exploring local or topical delivery to minimize systemic exposure.[1][6][7][8]
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of somatic and visceral pain. The data presented in this guide highlight its potential as a research tool for investigating the role of TRPV1 in various pain states. While the clinical development of systemic TRPV1 antagonists has faced challenges, the continued exploration of this target, potentially through novel therapeutic strategies, remains an active area of pain research. The detailed methodologies and quantitative data provided herein should serve as a valuable resource for scientists and researchers in the field.
References
- 1. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. mdpi.com [mdpi.com]
JNJ-17203212: A Potent TRPV1 Antagonist in Preclinical Models of Visceral Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Visceral pain, a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS), represents a significant clinical challenge with a substantial unmet medical need. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed on sensory neurons, has emerged as a key player in the pathogenesis of visceral hypersensitivity. JNJ-17203212 is a selective, potent, and competitive TRPV1 antagonist that has been investigated for its potential therapeutic efficacy in mitigating visceral pain. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in established rodent models of visceral pain, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Efficacy Data
The efficacy of this compound in attenuating visceral hypersensitivity has been demonstrated in two key rat models: an acute model of colonic hypersensitivity induced by acetic acid and a chronic, post-inflammatory model induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS).[1][2] In both models, the primary endpoint was the visceral motor response (VMR) to colorectal distension (CRD), quantified by the number of abdominal contractions.
Acute Visceral Hypersensitivity Model (Acetic Acid)
Oral administration of this compound produced a dose-dependent reduction in the VMR to CRD in rats with acetic acid-induced colonic hypersensitivity. A statistically significant decrease in the number of abdominal contractions was observed at the highest dose tested.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Abdominal Contractions (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 17.6 ± 1.1 | - |
| This compound | 3 | Not specified in abstract | Not significant |
| This compound | 10 | Not specified in abstract | Not significant |
| This compound | 30 | Significantly reduced | P < 0.01 |
| Non-sensitized Control | - | 10.7 ± 1.0 | - |
Table 1: Effect of this compound on Visceral Motor Response in Acetic Acid-Induced Colonic Hypersensitivity in Rats.[1]
Chronic Visceral Hypersensitivity Model (TNBS)
In a model mimicking chronic, post-inflammatory visceral hypersensitivity, this compound also demonstrated significant efficacy. At 30 days post-TNBS administration, a single oral dose of this compound at 30 mg/kg significantly reduced the VMR to CRD at various distension pressures.[1]
| Distension Pressure | Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Abdominal Contractions (± SEM) | Statistical Significance (vs. Vehicle) |
| 30 mmHg | Vehicle | - | Not specified in abstract | - |
| This compound | 3 | Not specified in abstract | Not significant | |
| This compound | 10 | Not specified in abstract | Not significant | |
| This compound | 30 | Significantly reduced | P < 0.05 | |
| 45 mmHg | Vehicle | - | Not specified in abstract | - |
| This compound | 3 | Not specified in abstract | Not significant | |
| This compound | 10 | Not specified in abstract | Not significant | |
| This compound | 30 | Significantly reduced | P < 0.05 | |
| 60 mmHg | Vehicle | - | Not specified in abstract | - |
| This compound | 3 | Not specified in abstract | Not significant | |
| This compound | 10 | Not specified in abstract | Not significant | |
| This compound | 30 | Significantly reduced | P < 0.05 |
Table 2: Effect of this compound on Visceral Motor Response in TNBS-Induced Post-Inflammatory Colonic Hypersensitivity in Rats.[1]
Mechanism of Action: TRPV1 Antagonism in Visceral Pain
This compound exerts its analgesic effects by competitively blocking the TRPV1 receptor.[3] In the context of visceral pain, TRPV1 channels on primary afferent neurons are activated by various noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[2][4] Activation of TRPV1 leads to cation influx, depolarization of the sensory neuron, and subsequent transmission of pain signals to the central nervous system. In inflammatory conditions of the gut, the expression and sensitivity of TRPV1 receptors are often upregulated, contributing to visceral hypersensitivity.[2] By antagonizing the TRPV1 receptor, this compound prevents its activation by endogenous ligands, thereby reducing the excitability of sensory neurons and attenuating the perception of visceral pain.
Figure 1: Simplified signaling pathway of TRPV1 antagonism by this compound.
Experimental Protocols
The following protocols are based on the methodologies described by Wiskur et al., 2010.[1]
Animal Models
-
Species: Male Sprague Dawley rats (220-270 g) were used for the studies.
-
Acute Colonic Hypersensitivity Model: Intraluminal administration of a 1% acetic acid solution into the distal colon was performed to induce acute visceral hypersensitivity.
-
Chronic Post-Inflammatory Colonic Hypersensitivity Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon was used to induce a chronic, post-inflammatory state of visceral hypersensitivity, with assessments conducted 30 days post-TNBS administration.
Drug Administration
This compound was suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in distilled water and administered orally (p.o.) at doses of 3, 10, or 30 mg/kg. The vehicle (0.5% HPMC) was used as a control.
Visceral Motor Response (VMR) to Colorectal Distension (CRD)
-
Balloon Insertion: A latex balloon (2 cm in length) attached to a catheter was inserted into the descending colon and rectum of the rats via the anus.
-
Drug Administration: Fifteen minutes after balloon insertion, this compound or vehicle was administered orally.
-
Colorectal Distension: One hour after drug administration, the balloon was inflated with 0.8 mL of water for a duration of 10 minutes to induce colorectal distension. In the TNBS model, graded distensions at pressures of 30, 45, and 60 mmHg were also performed.
-
Quantification of VMR: The level of abdominal pain in response to CRD was quantified by counting the number of abdominal contractions (visceromotor response) during the distension period.
Figure 2: Experimental workflow for assessing the efficacy of this compound.
Conclusion
The preclinical data strongly support the role of this compound as a potent and effective antagonist of the TRPV1 receptor in attenuating visceral pain in both acute and chronic models of colonic hypersensitivity.[1][2] The significant reduction in the visceral motor response to colorectal distension at a dose of 30 mg/kg highlights the potential of TRPV1 antagonism as a therapeutic strategy for functional bowel disorders characterized by visceral hypersensitivity, such as IBS.[1] The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development in this promising area of pain management.
References
- 1. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antitussive Potential of JNJ-17203212: A Technical Overview for Drug Development Professionals
An exploration into the mechanism, efficacy, and preclinical validation of the selective TRPV1 antagonist, JNJ-17203212, as a promising antitussive agent.
This compound, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, has emerged as a significant compound of interest in the development of novel antitussive therapies. Preclinical evidence strongly suggests its efficacy in mitigating cough reflexes, positioning it as a potential alternative to current treatments. This technical guide provides a comprehensive analysis of the core data, experimental protocols, and underlying mechanisms of this compound's antitussive effects, tailored for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Targeting the TRPV1 Receptor
This compound exerts its antitussive effects by acting as a reversible and competitive antagonist of the TRPV1 receptor.[1] This non-selective cation channel is a key player in the cough reflex, activated by various stimuli including capsaicin (B1668287), heat, and acidic conditions.[2][3] By blocking the activation of TRPV1 on sensory nerves, this compound effectively inhibits the signaling cascade that leads to the induction of cough.
The compound has demonstrated high affinity for the TRPV1 receptor across different species, including human, rat, and guinea pig.[1] Its antagonistic activity has been confirmed through the inhibition of both capsaicin- and proton (H+)-induced channel activation.[1]
In Vitro and In Vivo Efficacy: A Quantitative Analysis
The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across various experimental setups.
Table 1: In Vitro Receptor Binding and Channel Inhibition
| Parameter | Species | Value | Reference |
| pKi | Guinea Pig | 7.14 ± 0.06 | [2] |
| pKi | Rat | 6.5 | [1] |
| pKi | Human | 7.3 | [1] |
| pIC50 (Capsaicin-induced activation) | Guinea Pig | 6.32 ± 0.06 | [2] |
| pIC50 (pH-induced activation) | Guinea Pig | 7.23 ± 0.05 | [2] |
| pIC50 (Whole-cell patch clamp) | Guinea Pig | 7.3 ± 0.01 | [2] |
| pKB (Isolated trachea) | Guinea Pig | 6.2 ± 0.1 | [2] |
Table 2: In Vivo Antitussive Efficacy in Guinea Pig Models
| Model | Compound & Dose | Effect | Reference |
| Capsaicin-induced cough | This compound (20 mg/kg, i.p.) | Attenuated coughs with efficacy similar to codeine (25 mg/kg) | [2] |
| Citric acid-induced cough | This compound | Dose-dependent reduction in coughs | [2][4] |
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (pKi) of this compound to the TRPV1 receptor.
-
Methodology:
-
Membranes from cells recombinantly expressing the target TRPV1 receptor (guinea pig, rat, or human) were prepared.
-
Membranes were incubated with a radiolabeled TRPV1 antagonist (e.g., [³H]capsaicin) in the presence of varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a saturating concentration of a non-labeled antagonist.
-
Following incubation, the membranes were washed to remove unbound ligand and the radioactivity was quantified using liquid scintillation counting.
-
The pKi values were calculated from the competition binding curves using the Cheng-Prusoff equation.
-
In Vitro Channel Activation Inhibition Assay
-
Objective: To measure the inhibitory potency (pIC50) of this compound on TRPV1 channel activation.
-
Methodology:
-
Cells expressing the TRPV1 receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence measurement was taken.
-
Cells were pre-incubated with varying concentrations of this compound.
-
The TRPV1 channel was activated using either capsaicin or a low pH solution.
-
The change in intracellular calcium concentration was measured by monitoring the fluorescence intensity.
-
The pIC50 values were determined by fitting the concentration-response curves to a sigmoidal dose-response model.
-
In Vivo Cough Models in Guinea Pigs
-
Objective: To evaluate the antitussive efficacy of this compound in vivo.
-
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.
-
Cough Induction:
-
Capsaicin-induced cough: Animals were exposed to an aerosolized solution of capsaicin (e.g., 30 µM) for a defined period (e.g., 5 minutes).
-
Citric acid-induced cough: Animals were exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period.
-
-
Drug Administration: this compound or vehicle was administered via intraperitoneal (i.p.) injection at specified doses prior to cough induction. A positive control, such as codeine, was also included.
-
Cough Measurement: The number of coughs was recorded by a trained observer or using a sound-recording device placed in the exposure chamber for a set duration following the challenge.
-
Data Analysis: The mean number of coughs in the drug-treated groups was compared to the vehicle-treated group to determine the percentage of cough inhibition.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway of cough induction and the experimental workflow for evaluating antitussive agents.
References
- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. Pharmacology and antitussive efficacy of 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212), a transient receptor potential vanilloid 1 antagonist in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
JNJ-17203212: A Preclinical Overview for Irritable Bowel Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: JNJ-17203212 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] While initially investigated for pain management, such as in migraine and bone cancer pain, its mechanism of action holds significant therapeutic potential for visceral hypersensitivity, a key component of Irritable Bowel Syndrome (IBS).[1][4][5][6] This document provides a technical overview of the preclinical data available for this compound in the context of IBS-related research, summarizing its pharmacological properties and efficacy in animal models. To date, public-domain evidence of human clinical trials for this compound specifically for IBS is not available.
Core Mechanism of Action
This compound functions by blocking the TRPV1 ion channel, which is a key sensor for noxious stimuli, including heat, protons (low pH), and capsaicin.[2][6] In the context of the gastrointestinal tract, TRPV1 is expressed on primary afferent sensory neurons.[6] Over-activity of these neurons can lead to visceral hypersensitivity, the heightened perception of pain in response to normal or mildly noxious stimuli, such as colorectal distension. By antagonizing TRPV1, this compound aims to reduce the signaling of pain from the gut to the central nervous system.
Signaling Pathway of TRPV1 Antagonism in Visceral Pain
Quantitative Data
In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinity and functional inhibition data for this compound across different species.
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | [2][7] |
| Guinea Pig | 7.1 | [2][7] | |
| Rat | 6.5 | [2][7] | |
| Ki | Guinea Pig | 72 nM | [4] |
| IC₅₀ | Human (Capsaicin-induced) | 65 nM | [8] |
| Rat (Capsaicin-induced) | 102 nM | [8] | |
| Guinea Pig (Capsaicin-induced) | 58 nM | [4] | |
| Guinea Pig (pH-induced) | 470 nM | [4] | |
| pIC₅₀ | (Capsaicin-induced) | 6.32 | [2][7] |
| (H+-induced) | 7.23 | [2][7] |
Preclinical Efficacy in Animal Models of Colonic Hypersensitivity
Studies in rodent models have demonstrated the efficacy of this compound in reducing visceral hypersensitivity, a key translational phenotype for IBS.
| Model | Species | Administration | Dosage | Outcome | Reference |
| Acetic Acid-Induced Acute Colonic Hypersensitivity | Rat | Oral | 30 mg/kg | Statistically significant reduction in Visceral Motor Response (VMR) to Colorectal Distension (CRD). | [5][9] |
| TNBS-Induced Chronic Post-Inflammatory Colonic Hypersensitivity | Rat | Oral | 30 mg/kg | Statistically significant reduction in VMR to CRD. | [5][9] |
Experimental Protocols
Visceral Motor Response (VMR) to Colorectal Distension (CRD) in Rats
This experimental protocol is a standard method for assessing visceral sensitivity in rodents.
-
Animal Model: Male Sprague Dawley rats (220-270 g) are used.[5]
-
Induction of Hypersensitivity (Two Models Used):
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle is administered orally.[5][9]
-
CRD Procedure:
-
Quantification of Pain Response: The level of abdominal pain is quantified by counting the number of abdominal contractions (Visceral Motor Response) during the distension period.[5]
-
Endpoint: A reduction in the number of abdominal contractions in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Experimental Workflow for Preclinical Evaluation
Conclusion
The preclinical data strongly suggest that this compound, through its potent antagonism of the TRPV1 receptor, effectively reduces visceral hypersensitivity in rodent models that recapitulate key aspects of Irritable Bowel Syndrome.[5][9] These findings provide a solid rationale for its potential therapeutic application in functional bowel disorders characterized by abdominal pain. Further investigation, including human clinical trials, would be necessary to establish its safety and efficacy in the IBS patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Portico [access.portico.org]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-17203212 In Vivo Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical irritants like capsaicin.[3][4] Its activation on primary afferent sensory neurons is implicated in the pathogenesis of various pain states.[3][5] Consequently, antagonism of TRPV1 by compounds such as this compound presents a promising therapeutic strategy for pain management. These application notes provide a comprehensive overview of reported in vivo dosages and detailed protocols for the administration of this compound in rat models, facilitating further preclinical research.
Data Presentation
Table 1: In Vivo Dosage of this compound in Rats
| Administration Route | Dosage | Rat Strain | Experimental Model | Key Findings | Reference |
| Oral (p.o.) | 3, 10, 30 mg/kg | Sprague Dawley & Wistar | Acetic Acid-Induced Colonic Hypersensitivity | Dose-dependent reduction in visceral motor response; significant effect at 30 mg/kg. | [3] |
| Oral (p.o.) | 3, 10, 30 mg/kg | Sprague Dawley & Wistar | TNBS-Induced Post-Inflammatory Colonic Hypersensitivity | Reduction in visceral motor response, with significant effects at 30 mg/kg. | [3][6] |
| Intravenous (i.v.) | 0.3 mg/kg | Sprague-Dawley | Migraine Model (Inflammatory Soup-Induced c-fos Expression) | Dose-dependently reduced c-fos expression and blocked capsaicin-induced CGRP release. | [7] |
Table 2: Pharmacokinetic Data for Oral Administration of this compound in Rats (Acetic Acid Model)
| Oral Dose (mg/kg) | Terminal Plasma Concentration (µM) (approx. 70-80 min post-dose) |
| 3 | 0.61 ± 0.06 |
| 10 | 1.45 ± 0.10 |
| 30 | 4.64 ± 0.28 |
Data from Wiskur et al. in an acetic acid-induced colonic hypersensitivity model in rats.[3]
Table 3: Reference Dosage for Subcutaneous Administration in Rodents (Mice)
| Administration Route | Dosage | Animal Model | Key Findings | Reference |
| Subcutaneous (s.c.) | 30 mg/kg (twice daily) | Mouse Model of Bone Cancer Pain | Attenuated spontaneous and palpitation-induced flinching. | [5][8] |
Note: This study was conducted in mice and can serve as a reference for designing studies in rats.
Experimental Protocols
Protocol 1: Oral Administration for Colonic Hypersensitivity Models
Objective: To assess the efficacy of orally administered this compound in rat models of visceral hypersensitivity.
Materials:
-
This compound powder
-
0.5% Hydroxypropylmethylcellulose (HPMC) in distilled water
-
Homogenizer
-
Magnetic stirrer
-
Oral gavage needles
-
Male Sprague Dawley or Wistar rats (220-270 g)[3]
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of HPMC in distilled water.
-
This compound Suspension Preparation:
-
On the day of the experiment, weigh the required amount of this compound to prepare suspensions at concentrations of 0.6, 2, and 6 mg/mL for doses of 3, 10, and 30 mg/kg, respectively, assuming an administration volume of 5 mL/kg.
-
Add the this compound powder to the 0.5% HPMC vehicle.
-
Homogenize the mixture to create a uniform suspension.[3]
-
Maintain the suspension under continuous magnetic stirring to ensure homogeneity until dosing.[3]
-
-
Animal Dosing:
-
Acclimatize male Sprague Dawley or Wistar rats to the experimental conditions.
-
For the colonic hypersensitivity model, administration of an irritant (e.g., acetic acid) is performed prior to drug administration.[3]
-
Administer the this compound suspension or vehicle orally using a gavage needle at a volume of 5 mL/kg body weight.[3]
-
In the cited study, behavioral assessments were conducted 1 hour after drug administration.[3]
-
Protocol 2: Intravenous Administration for Migraine Model
Objective: To evaluate the central effects of intravenously administered this compound.
Materials:
-
This compound powder
-
Suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; or 20% N,N-Dimethylacetamide, 40% Propylene glycol, 40% Polyethylene Glycol-400)[1][9]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Male Sprague-Dawley rats (260-300 g)[7]
-
Animal restrainer
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For the DMSO/PEG300/Tween 80/Saline vehicle, dissolve components sequentially, ensuring clarity before adding the next.[1]
-
This compound Solution Preparation:
-
Dissolve this compound in the chosen vehicle to achieve the desired concentration for a 0.3 mg/kg dose. The final injection volume should be appropriate for intravenous administration in rats (e.g., 1-2 mL/kg).
-
-
Animal Dosing:
-
Gently restrain the rat.
-
Administer the this compound solution via the lateral tail vein.
-
The experimental endpoint (e.g., assessment of c-fos expression) will determine the timing of subsequent procedures.[7]
-
Protocol 3: Subcutaneous Administration for Pain Models (Adapted from Mouse Studies)
Objective: To assess the analgesic effects of subcutaneously administered this compound in a rat pain model.
Materials:
-
This compound powder
-
Solutol
-
5% Dextrose
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Male rats of appropriate strain and weight for the pain model.
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of Solutol and 5% dextrose. The cited mouse study used a ratio of 120 µl of Solutol to 680 µl of 5% dextrose per dose.[8]
-
This compound Solution Preparation:
-
Dissolve this compound in the prepared vehicle to achieve a concentration suitable for a 30 mg/kg dose.
-
-
Animal Dosing:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (scruff) or flank area to form a tent.
-
Insert the needle into the base of the tented skin.
-
Administer the this compound solution. The cited mouse study administered the drug twice daily for chronic studies and once 1 hour before behavioral testing for acute studies.[8]
-
Visualizations
Signaling Pathway
Caption: Antagonism of TRPV1 by this compound blocks noxious stimuli-induced cation influx.
Experimental Workflow: Oral Administration in Colonic Hypersensitivity Model
Caption: Workflow for oral this compound administration in a rat visceral pain model.
References
- 1. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Regulation of TNF-α and NF-κB activation through the JAK/STAT signaling pathway downstream of histamine 4 receptor in a rat model of LPS-induced joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Subcutaneous Administration of JNJ-17203212 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4][5] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and capsaicin (B1668287). Its activation on sensory neurons plays a crucial role in the generation of pain signals. By blocking the TRPV1 receptor, this compound has demonstrated analgesic effects in various preclinical models, making it a compound of interest for pain research and the development of novel analgesics.[3]
These application notes provide a detailed protocol for the subcutaneous administration of this compound in mice, based on available preclinical research. The document includes information on the mechanism of action, dosing, and a step-by-step guide for in vivo studies.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor. Influx of cations (primarily Ca2+ and Na+) through the TRPV1 channel, triggered by agonists like capsaicin or inflammatory mediators, leads to depolarization of nociceptive neurons and the transmission of pain signals. This compound binds to the receptor, preventing its activation and thereby inhibiting the downstream signaling cascade that results in the sensation of pain.
Data Presentation
In Vivo Efficacy in a Mouse Model of Bone Cancer Pain
| Parameter | Value | Reference |
| Animal Model | Murine model of bone cancer pain | Ghilardi et al., 2005 |
| Drug | This compound | Ghilardi et al., 2005 |
| Dose | 30 mg/kg | Ghilardi et al., 2005 |
| Administration Route | Subcutaneous (s.c.) | Ghilardi et al., 2005 |
| Vehicle | Solutol and 5% dextrose | Ghilardi et al., 2005 |
| Outcome | Attenuation of bone cancer-induced pain behaviors | Ghilardi et al., 2005 |
Note: Researchers are encouraged to perform pharmacokinetic studies to determine the specific parameters for their experimental conditions.
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound powder
-
Solutol® HS 15 (Macrogol-15-hydroxystearate)
-
5% Dextrose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle: The vehicle consists of Solutol and 5% dextrose. A common ratio used in preclinical studies is 10-20% Solutol in 5% dextrose. The final concentration of the vehicle components should be optimized for solubility and tolerability.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of Solutol and vortex thoroughly until the powder is fully wetted.
-
Add the 5% dextrose solution to the desired final volume and vortex until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but the solution should be cooled to room temperature before administration.
-
-
Sterilization: If the preparation is not performed under aseptic conditions, the final solution should be sterile-filtered through a 0.22 µm syringe filter.
Subcutaneous Administration Protocol in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the injection volume.
-
Allow the mice to acclimate to the procedure room to minimize stress.
-
-
Dose Calculation: Calculate the specific volume of the this compound solution to be administered to each mouse based on its body weight and the drug concentration.
-
Injection Procedure:
-
Restrain the mouse firmly but gently. The scruff of the neck is a common and effective method of restraint.
-
Wipe the injection site (the loose skin over the back, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Record all observations.
-
Disclaimer
This document is intended for research purposes only and should not be used for human or veterinary applications. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should conduct their own risk assessments and optimization studies for their specific experimental needs.
References
- 1. Subcutaneous bioavailability of therapeutic antibodies as a function of FcRn binding affinity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcutaneous bioavailability of therapeutic antibodies as a function of FcRn binding affinity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. liposomes.ca [liposomes.ca]
- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-17203212 Oral Administration: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the oral administration of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound. The provided protocols are based on established methodologies from peer-reviewed research and are supplemented with key data on its mechanism of action and in vivo activity.
Introduction
This compound is a reversible and competitive antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed on sensory neurons.[1][2] The activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like capsaicin, leads to the influx of calcium and sodium ions, resulting in depolarization and the transmission of pain signals.[3] By blocking this channel, this compound effectively inhibits the signaling cascade responsible for inflammatory and neuropathic pain, making it a valuable tool for pain research and a potential therapeutic agent for various pain conditions.[1][4]
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to the TRPV1 receptor and preventing its activation by agonists. This antagonistic action blocks the downstream signaling events that lead to the sensation of pain.
Data Presentation
In Vitro Activity
| Target | Species | Assay | IC₅₀ / pKᵢ | Reference |
| TRPV1 | Human | Capsaicin-induced activation | pIC₅₀: 7.23 | [1] |
| TRPV1 | Human | H⁺-induced channel activation | pIC₅₀: 7.23 | [1] |
| TRPV1 | Rat | - | pKᵢ: 6.5 | [1] |
| TRPV1 | Guinea Pig | - | pKᵢ: 7.1 | [1] |
In Vivo Efficacy and Plasma Concentration (Rat)
The following data were obtained from a study investigating the effect of this compound on colonic hypersensitivity in male Sprague-Dawley rats.
| Oral Dose (mg/kg) | Vehicle | Efficacy | Terminal Plasma Concentration (µM) | Time Post-Dose | Reference |
| 3 | 0.5% HPMC in distilled water | Dose-dependent reduction in visceral motor response | 0.61 ± 0.06 | ~70-80 min | [5] |
| 10 | 0.5% HPMC in distilled water | Dose-dependent reduction in visceral motor response | 1.45 ± 0.10 | ~70-80 min | [5] |
| 30 | 0.5% HPMC in distilled water | Significant reduction in visceral motor response | 4.64 ± 0.28 | ~70-80 min | [5] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on the formulation used in a rat model of colonic hypersensitivity.[5]
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) solution in distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale and appropriate weighing containers
-
Homogenizer (optional, for ensuring uniform suspension)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
In a suitable container, add the weighed this compound to the 0.5% HPMC solution.
-
Place the container on a magnetic stirrer and stir continuously to form a homogenous suspension. For higher concentrations or to ensure uniformity, homogenization may be beneficial.
-
Maintain the suspension under continuous stirring until the time of administration to prevent settling.
Oral Gavage Administration Protocol (Rat)
This protocol provides a general guideline for oral gavage in rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (1-3 mL, depending on the volume to be administered)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound suspension to administer. The typical administration volume is 5 mL/kg.[5]
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle as it passes the pharynx. Do not force the needle.
-
Once the needle is in the esophagus to the predetermined depth, slowly administer the suspension.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the compound from the nose or mouth.
Concluding Remarks
This compound is a valuable research tool for investigating the role of TRPV1 in pain and other physiological processes. The protocols and data presented in these application notes are intended to facilitate the design and execution of preclinical studies. Researchers should always adhere to institutional guidelines for animal care and handling. Further investigation into the detailed pharmacokinetic profile of orally administered this compound is warranted to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
JNJ-17203212: Application Notes on Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of JNJ-17203212 in Dimethyl Sulfoxide (DMSO) and ethanol (B145695). This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the associated signaling pathway.
Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations in reported values can occur due to differences in experimental conditions, such as temperature and purity of the compound and solvents.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Source Citation |
| DMSO | ≥ 100 mg/mL | ≥ 238.48 mM | [1] |
| DMSO | 41.93 mg/mL | 100 mM | |
| DMSO | Soluble to 100 mM | 100 mM | |
| Ethanol | 41.93 mg/mL | 100 mM | |
| Ethanol | Soluble to 100 mM | 100 mM |
Note: The molecular weight of this compound is 419.32 g/mol . Molar concentrations are calculated based on this value.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the active component of chili peppers). It plays a crucial role in the sensation of pain. As an antagonist, this compound blocks the activation of the TRPV1 channel, thereby inhibiting downstream signaling pathways associated with pain transmission.
References
Application Notes and Protocols: Preparing JNJ-17203212 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of JNJ-17203212, a potent and selective TRPV1 antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
This compound is a reversible and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] It has been investigated for its analgesic and antitussive properties.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide | [1] |
| Molecular Formula | C₁₇H₁₅F₆N₅O | [1][3][4] |
| Molecular Weight | 419.32 g/mol | [1][3] |
| CAS Number | 821768-06-3 | [3][4] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity | ≥98% | [1] |
Solubility Data
This compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the specific experimental requirements, including the desired concentration and compatibility with the biological system under investigation. It is crucial to use high-purity, anhydrous solvents to avoid precipitation and degradation of the compound. For hygroscopic solvents like DMSO, it is recommended to use a freshly opened bottle.[5]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 238.48 mM | [3][5] |
| Ethanol | 41.93 mg/mL | 100 mM | [1] |
| DMF | 30 mg/mL | ~71.54 mM | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.75 mg/mL | ≥ 6.56 mM | [3][5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.75 mg/mL | ≥ 6.56 mM | [3][5] |
Note: The symbol "≥" indicates that the solubility might be higher than the stated value, but the saturation point was not determined.[3][5]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.19 mg of this compound (Molecular Weight = 419.32 g/mol ). Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound. For 4.19 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.[5][6] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Table 3: Molarity Calculator for this compound (MW = 419.32) in 1 mL of Solvent
| Desired Concentration (mM) | Mass of this compound to Weigh (mg) |
| 1 | 0.419 |
| 5 | 2.097 |
| 10 | 4.193 |
| 50 | 20.965 |
| 100 | 41.930 |
Preparation of a Stock Solution for in vivo Administration
For in vivo studies, a solvent system with better biocompatibility is required. The following is a common formulation for intravenous or oral administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by adding the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][5]
-
Weighing the Compound: Weigh the required amount of this compound.
-
Dissolution: Add the weighed this compound to the prepared vehicle.
-
Solubilization: Vortex the solution thoroughly. Sonication may be required to achieve a clear solution.[6]
Storage and Stability
Proper storage of this compound as a solid and in solution is crucial to maintain its activity.
Table 4: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [3][5] |
| +4°C | 2 years | [5] | |
| In Solvent | -80°C | 2 years | [5] |
| -20°C | 1 year | [5] |
Important Considerations:
-
Stock solutions are generally unstable and should be prepared fresh whenever possible.[7]
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
-
Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.
Visualized Workflow and Signaling Pathway
Caption: Workflow for preparing this compound stock solution.
Caption: this compound blocks the TRPV1 channel.
References
- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Vehicle Formulation of JNJ-17203212
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a vehicle for in vivo experiments using JNJ-17203212, a potent and selective TRPV1 antagonist.[1] The recommended vehicle, composed of PEG300, Tween-80, DMSO, and saline, is suitable for achieving a clear solution for administration in animal studies.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its solubility characteristics and for the preparation of appropriate formulations.
| Property | Value | Reference |
| Molecular Weight | 419.32 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₅F₆N₅O | [1][2] |
| CAS Number | 821768-06-3 | [2] |
| Appearance | Crystalline solid, Off-white to light yellow | [3][4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Recommended In Vivo Vehicle Formulation
For in vivo administration of this compound, a common and effective vehicle consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Polysorbate 80 (Tween-80), and saline.[1][2][3] This formulation has been documented to achieve a clear solution with a concentration of at least 2.75 mg/mL to 4 mg/mL.[1][2][3]
Table 2: Recommended Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent to initially dissolve this compound |
| PEG300 | 40% | Co-solvent to maintain solubility in the aqueous vehicle |
| Tween-80 | 5% | Surfactant to improve stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Diluent to achieve the final volume and isotonicity |
Experimental Protocol: Vehicle Preparation
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound in the recommended vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a final solution of 4 mg/mL, you could prepare a 40 mg/mL stock solution in DMSO.
-
Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]
-
-
Sequential Addition of Vehicle Components: The order of addition is critical to prevent precipitation.[1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300.
-
Vortex the mixture thoroughly until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture and vortex again.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing.
-
-
Final Formulation:
-
The final volume will be 1 mL.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[5]
-
In Vivo Administration Considerations
This compound has been administered in various preclinical models through different routes, including oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.).[1][3][6] The choice of administration route will depend on the specific experimental design.
Table 3: Examples of this compound In Vivo Dosing
| Animal Model | Route of Administration | Dose | Vehicle | Reference |
| Rat | Oral (p.o.) | 3, 10, 30 mg/kg | 0.5% HPMC in distilled water | [7][8] |
| Rat | Intravenous (i.v.) | 0.3 mg/kg | Not specified | [3] |
| Mouse | Subcutaneous (s.c.) | 30 mg/kg | Solutol and 5% dextrose | [6] |
| Rat | Oral (p.o.) | 3, 10, 30 mg/kg | Not specified | [1] |
Note: While the recommended PEG300/Tween-80 formulation is widely applicable, for oral gavage, simpler suspensions in vehicles like 0.5% methylcellulose (B11928114) have also been used.[7] The optimal formulation and administration route should be determined based on the specific experimental goals and animal model.
Logical Relationships of Formulation Components
The successful formulation of this compound for in vivo use relies on the specific function of each component in the vehicle. The following diagram illustrates the logical relationship and contribution of each element to the final stable solution.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-17203212 Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrophysiological characterization of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The following sections detail the necessary reagents, equipment, and step-by-step procedures for conducting whole-cell patch-clamp recordings to assess the inhibitory activity of this compound on TRPV1 channels.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal sensor for various noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating pain signals. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This compound is a reversible and competitive antagonist of TRPV1, showing inhibitory effects on channel activation induced by capsaicin and protons.[1] This document outlines the protocol for quantifying the antagonistic properties of this compound using patch-clamp electrophysiology.
Quantitative Data Summary
The inhibitory potency of this compound on TRPV1 channels has been determined across different species. The following table summarizes key quantitative data for easy comparison.
| Parameter | Species | Value | Reference |
| pKi | Human TRPV1 | 7.3 | [1] |
| pKi | Guinea Pig TRPV1 | 7.1 | [1] |
| pKi | Rat TRPV1 | 6.5 | [1] |
| pIC50 (Capsaicin-induced activation) | Not Specified | 6.32 | [1] |
| pIC50 (H+-induced activation) | Not Specified | 7.23 | [1] |
Experimental Protocols
Cell Culture and Transfection
A common and effective system for studying TRPV1 channels is a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV1 channel.[2][3][4]
Materials:
-
HEK293 cells stably expressing human TRPV1 (e.g., ChanTest™ hTRPV1-HEK293 cells)[5]
-
Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 0.5 mg/mL Geneticin)[5]
-
Cell culture flasks and plates
-
Trypsin-EDTA
Procedure:
-
Culture the hTRPV1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For electrophysiology experiments, seed the cells onto glass coverslips in 35 mm culture dishes at a suitable density to achieve 50-70% confluency on the day of recording.[2]
-
Allow the cells to adhere and grow for 24-48 hours before use.
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure TRPV1 channel currents in the whole-cell configuration and to assess the inhibitory effect of this compound.
Solutions:
| Solution | Component | Concentration (mM) |
| External Solution (Bath) | NaCl | 130 |
| HEPES | 3 | |
| EDTA | 0.2 | |
| pH adjusted to 7.2 with NaOH | ||
| Internal Solution (Pipette) | CsCl | 130 |
| HEPES | 3 | |
| EDTA | 0.2 | |
| pH adjusted to 7.2 with CsOH |
Note: Cesium (Cs+) is used in the internal solution to block endogenous potassium channels, which can interfere with the measurement of TRPV1 currents.[6] To study Ca2+-dependent desensitization, a "0Ca2+-1EGTA Tyrode solution" can be used.[6]
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, HEKA)
-
Micromanipulator
-
Perfusion system for rapid solution exchange
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
Procedure:
-
Place a coverslip with hTRPV1-HEK293 cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the internal solution.[2]
-
Under visual guidance, approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
To elicit TRPV1 currents, apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 400 ms) or a voltage step protocol (e.g., steps from -100 mV to +100 mV in 10 mV increments from a holding potential of -60 mV).[4][6]
-
Activate TRPV1 channels by applying a known concentration of capsaicin (e.g., 200 nM to 1 µM) through the perfusion system and record the resulting current.[1][3]
-
After washing out the capsaicin, pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.
-
Co-apply the capsaicin and this compound and record the current. A reduction in the current amplitude indicates an antagonistic effect.
-
Repeat steps 8-10 with varying concentrations of this compound to generate a dose-response curve and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of TRPV1 antagonism by this compound.
Caption: Experimental workflow for patch-clamp analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sophion.com [sophion.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
Application Notes and Protocols for JNJ-17203212 in Fura-2-based Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing JNJ-17203212 in intracellular calcium imaging studies with the ratiometric fluorescent indicator Fura-2. This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[1] Fura-2 is a widely used fluorescent dye that allows for the quantitative measurement of intracellular calcium concentrations, making the combination of these tools ideal for studying TRPV1 channel modulation.
Upon activation by stimuli such as capsaicin (B1668287) or heat, the TRPV1 channel opens, leading to an influx of cations, including Ca2+, into the cell.[2] This increase in intracellular calcium can be precisely measured by Fura-2. This compound acts as a reversible and competitive antagonist, blocking the activation of the TRPV1 channel and thereby inhibiting the associated calcium influx. This document outlines the necessary protocols to effectively use this compound as a tool to investigate TRPV1 signaling in a cell-based calcium mobilization assay.
Data Presentation
The following tables summarize the key pharmacological data for this compound and the typical experimental parameters for a Fura-2 based calcium imaging assay.
Table 1: Pharmacological Properties of this compound
| Parameter | Species | Value | Notes |
| pKi | Human TRPV1 | 7.3 | Reversible and competitive antagonist. |
| Guinea Pig TRPV1 | 7.1 | Reversible and competitive antagonist. | |
| Rat TRPV1 | 6.5 | Reversible and competitive antagonist. | |
| pIC50 | Capsaicin-induced activation | 6.32 | Inhibition of agonist-induced channel activation. |
| H+-induced channel activation | 7.23 | Inhibition of proton-induced channel activation. | |
| IC50 | Human TRPV1 | 65 nM | Antagonist activity in HEK293 cells.[3] |
| Rat TRPV1 | 102 nM | Antagonist activity.[3] | |
| Capsaicin-evoked responses | 38 ± 10 nM | Inhibition in transfected HEK293 cells.[4] |
Table 2: Recommended Parameters for Fura-2 AM Calcium Imaging
| Parameter | Recommended Range | Notes |
| Cell Type | HEK293 cells expressing TRPV1, Dorsal Root Ganglion (DRG) neurons | Other cell lines endogenously or recombinantly expressing TRPV1 can also be used. |
| Fura-2 AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. |
| Fura-2 AM Working Concentration | 1-5 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4) | Can be supplemented with 0.02-0.04% Pluronic F-127 to aid dye loading and 1-2.5 mM probenecid (B1678239) to prevent dye leakage. |
| Loading Temperature & Time | 37°C for 30-60 minutes | Should be optimized for each cell type. |
| De-esterification Time | 20-30 minutes at room temperature | Allows for complete hydrolysis of the AM ester by intracellular esterases. |
| TRPV1 Agonist (e.g., Capsaicin) | 10 nM - 1 µM | The concentration should ideally be around the EC50 for the specific cell system. An EC50 of ~63 nM has been reported in DRG neurons.[5] |
| This compound Pre-incubation Time | 15-30 minutes | To ensure adequate time for the antagonist to bind to the receptor. |
| Fura-2 Excitation Wavelengths | 340 nm and 380 nm | Alternating excitation is used for ratiometric measurement. |
| Fura-2 Emission Wavelength | ~510 nm |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Fura-2 AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
-
This compound Stock Solution (10 mM):
-
Dissolve 4.19 mg of this compound (MW: 419.32 g/mol ) in 1 mL of DMSO.
-
Vortex to ensure complete dissolution.
-
Store at -20°C.
-
-
Capsaicin Stock Solution (10 mM):
-
Dissolve 3.05 mg of capsaicin (MW: 305.41 g/mol ) in 1 mL of ethanol (B145695) or DMSO.
-
Store at -20°C.
-
-
Loading Buffer:
-
Prepare Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with 20 mM HEPES, pH 7.4.
-
For experiments, this buffer can be supplemented with 0.02% Pluronic F-127 and 2.5 mM probenecid. Warm to 37°C before use.
-
Protocol 2: Fura-2 AM Loading of Adherent Cells (e.g., HEK293-TRPV1)
-
Cell Plating:
-
Plate HEK293 cells stably expressing TRPV1 onto 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127 and 2.5 mM probenecid.
-
Add 50 µL of the loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with 100 µL of HBSS containing 2.5 mM probenecid.
-
Add 100 µL of HBSS with probenecid to each well.
-
Incubate the plate for 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
-
Protocol 3: Calcium Mobilization Assay
-
Instrument Setup:
-
Set up a fluorescence plate reader or microscope capable of ratiometric Fura-2 imaging.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Configure the instrument to record the fluorescence ratio (F340/F380) over time, with measurements taken every 1-5 seconds.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the appropriate wells. For vehicle control wells, add an equivalent volume of HBSS with the same final concentration of DMSO.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
Establish a stable baseline fluorescence ratio for 30-60 seconds.
-
Using an automated injector, add a predetermined concentration of capsaicin (e.g., a concentration that elicits ~80% of the maximal response) to all wells.
-
Continue recording the fluorescence ratio for an additional 2-5 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Calculate the peak response to capsaicin in the presence and absence of this compound.
-
Plot the percentage inhibition of the capsaicin response against the concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value of this compound.
-
Visualizations
Caption: TRPV1 channel activation by capsaicin and competitive inhibition by this compound.
References
- 1. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid inhibition of the capsaicin-induced calcium response in rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-17203212 in a Calcitonin Gene-Related Peptide (CGRP) Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) is a neuropeptide deeply implicated in the pathophysiology of migraine.[1][2] Its release from trigeminal ganglion neurons is a key event in initiating the cascade of events leading to migraine pain.[1][2] The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-known pain receptor, is a significant mediator of CGRP release.[3] Activation of TRPV1 channels by stimuli such as capsaicin (B1668287) leads to an influx of calcium ions, triggering the exocytosis of CGRP-containing vesicles.[4][5]
JNJ-17203212 is a potent and selective antagonist of the TRPV1 receptor.[6][7][8] By blocking the TRPV1 channel, this compound can inhibit the release of CGRP, making it a valuable tool for studying migraine pathophysiology and for the development of novel analgesic drugs.[6] This document provides detailed protocols for utilizing this compound in a capsaicin-induced CGRP release assay using primary cultures of trigeminal ganglion neurons.
Data Summary
The following tables summarize the quantitative data for this compound's activity at the TRPV1 receptor.
Table 1: In Vitro Antagonist Activity of this compound at TRPV1 Receptors
| Species | Assay Type | IC50 / pIC50 | Reference |
| Human | Capsaicin-induced channel activation | pIC50 = 7.23 | [8] |
| Human | H+-induced channel activation | pIC50 = 7.23 | [8] |
| Rat | Capsaicin-induced channel activation in HEK293 cells | IC50 = 102 nM | [6][7] |
| Rat | - | pKi = 6.5 | [8] |
| Guinea Pig | - | pKi = 7.1 | [8] |
Table 2: this compound Inhibition of CGRP Release
| Condition | Effect | Reference |
| Capsaicin-induced CGRP release | Completely blocks in a dose-dependent manner | [6] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for capsaicin-induced CGRP release and its inhibition by this compound.
Caption: Capsaicin activates TRPV1, leading to CGRP release, which is blocked by this compound.
Experimental Protocols
This section details the methodology for a capsaicin-stimulated CGRP release assay from cultured rat trigeminal ganglion neurons.
Materials and Reagents
-
Neonatal Sprague-Dawley rats (P2-P5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagenase Type I
-
Dispase II
-
Poly-D-lysine
-
Capsaicin
-
This compound
-
HEPES-buffered saline (HBS)
-
CGRP Enzyme-Linked Immunosorbent Assay (ELISA) kit
-
Triton X-100
Protocol 1: Isolation and Culture of Trigeminal Ganglion Neurons
-
Preparation of Culture Plates: Coat culture plates with poly-D-lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and allow to air dry. Subsequently, coat with laminin (10 µg/mL) for at least 2 hours at 37°C before use.
-
Dissection: Euthanize neonatal rats according to approved institutional guidelines. Dissect the trigeminal ganglia under a stereomicroscope in cold, sterile DMEM.
-
Enzymatic Digestion: Transfer the ganglia to a solution of Collagenase Type I (1 mg/mL) and Dispase II (2.5 mg/mL) in DMEM and incubate for 30-45 minutes at 37°C.
-
Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette in DMEM containing 10% FBS to inactivate the enzymes.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF), and plate the cells onto the prepared culture plates.
-
Cell Culture: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO2. The neurons will be ready for experiments after 2-4 days in culture.[4]
Protocol 2: Capsaicin-Stimulated CGRP Release Assay
-
Pre-incubation with this compound:
-
One hour prior to stimulation, gently wash the cultured trigeminal neurons twice with pre-warmed HEPES-buffered saline (HBS).
-
Add HBS containing the desired concentration of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Sample Collection:
-
Collect the supernatant from each well. This contains the released CGRP.
-
Store the samples at -80°C until analysis.
-
-
Cell Lysis for Total CGRP Content:
-
To determine the total CGRP content, lyse the cells in the wells by adding a solution of 1% (v/v) Triton X-100 in HBS.[4]
-
Collect the lysate and store at -80°C.
-
-
CGRP Quantification:
-
Quantify the amount of CGRP in the collected supernatants and cell lysates using a commercially available CGRP ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Express the amount of CGRP released as a percentage of the total CGRP content (released CGRP / (released CGRP + intracellular CGRP) x 100).
-
Plot the percentage of CGRP release against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the CGRP release assay.
Caption: Workflow for the CGRP release assay from neuron culture to data analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CGRP receptors and TRP channels in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: The Efficacy of JNJ-17203212 in a Murine Model of Bone Cancer Pain
Introduction
Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with advanced cancers, particularly those with metastases to the bone from primary tumors like breast, prostate, and lung cancer.[1][2] The underlying mechanisms of CIBP are complex, involving inflammatory, neuropathic, and ischemic components.[3] A key factor in this process is the acidic microenvironment created by tumor growth and osteoclast activity, which leads to the activation of nociceptors.[3] The transient receptor potential vanilloid subtype 1 (TRPV1) channel, a proton- and heat-activated ion channel on primary afferent sensory neurons, is a critical mediator in this pathway.[4][5] JNJ-17203212 is a potent, selective, and competitive antagonist of the TRPV1 receptor, making it a promising therapeutic agent for attenuating CIBP.[4][6][7][8] These application notes provide detailed protocols and data from a key preclinical study evaluating this compound in a validated mouse model of bone cancer pain.
Mechanism of Action: TRPV1 Blockade in Bone Cancer Pain
In the context of bone cancer, tumor proliferation and the associated increase in osteoclast activity lead to bone degradation and the release of acidic mediators, creating a state of tissue acidosis.[3] Protons (H+) directly activate TRPV1 channels on sensory nerve fibers innervating the bone. This activation results in a depolarization of the neuron, initiating a pain signal that is transmitted to the central nervous system. This compound specifically binds to the TRPV1 receptor, competitively inhibiting its activation by protons and other endogenous ligands, thereby blocking the pain signal at its source.[4][7]
References
- 1. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Cancer-Induced Bone Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 3. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for JNJ-17203212 in the Study of Visceral Hypersensitivity in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-17203212, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for investigating visceral hypersensitivity in rat models. The protocols detailed below are based on established experimental models of colonic hypersensitivity, which are relevant for studying visceral pain associated with conditions like Irritable Bowel Syndrome (IBS).[1][2]
Mechanism of Action
This compound is a potent and selective competitive antagonist of the TRPV1 receptor.[3][4] The TRPV1 ion channel is a key player in pain pathways and is activated by various stimuli, including heat, acid, and capsaicin.[1] In the gastrointestinal tract, TRPV1 is expressed on primary afferent neurons.[1] Its activation is implicated in the sensitization of nociceptors, leading to a reduced pain threshold, a hallmark of visceral hypersensitivity.[1] Studies have shown an increased number of TRPV1 nerve fibers in rectosigmoid biopsies from IBS patients.[1] By blocking the TRPV1 receptor, this compound attenuates the signaling cascade responsible for visceral pain perception.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in rat models of visceral hypersensitivity.
Table 1: Effect of this compound on Visceromotor Response (VMR) in an Acetic Acid-Induced Acute Colonic Hypersensitivity Model [1]
| Treatment Group | Dose (mg/kg, p.o.) | Number of Abdominal Contractions (Mean ± SEM) |
| Sensitized + Vehicle | - | 17.6 ± 1.1 |
| Sensitized + this compound | 3 | Data not provided |
| Sensitized + this compound | 10 | Data not provided |
| Sensitized + this compound | 30 | Statistically significant reduction |
| Non-sensitized + Vehicle | - | 8.7 ± 1.0 |
| Non-sensitized + this compound | 30 | 6.9 ± 1.0 |
Note: A statistically significant reduction in the number of CRD-induced cramps was observed with 30 mg/kg this compound in sensitized animals. The number of contractions was reduced to a level comparable to non-sensitized controls.[1]
Table 2: Effect of this compound on Visceromotor Response (VMR) in a TNBS-Induced Chronic Post-Inflammatory Colonic Hypersensitivity Model (at 30 mmHg distension) [1]
| Treatment Group | Dose (mg/kg, p.o.) | Number of Abdominal Contractions (Mean ± SEM) |
| Sensitized + Vehicle | - | 15.2 ± 2.3 |
| Sensitized + this compound | 30 | 7.8 ± 0.58 |
Note: Administration of 30 mg/kg this compound resulted in a significant reduction in the number of abdominal contractions in sensitized animals.[1]
Table 3: Terminal Plasma Concentrations of this compound in Sensitized Rats [1]
| Model | Dose (mg/kg, p.o.) | Plasma Concentration (µM, Mean ± SEM) |
| Acetic Acid | 3 | 0.61 ± 0.06 |
| Acetic Acid | 10 | 1.45 ± 0.10 |
| Acetic Acid | 30 | 4.64 ± 0.28 |
| TNBS | 3 | 0.06 ± 0.02 |
| TNBS | 10 | 1.01 ± 0.45 |
| TNBS | 30 | 0.98 ± 0.19 |
Experimental Protocols
The following are detailed protocols for inducing and assessing visceral hypersensitivity in rats and for evaluating the effects of this compound.
Animal Models of Visceral Hypersensitivity
Two primary models are used to induce colonic hypersensitivity in rats.[1][2]
a) Acute Acetic Acid-Induced Colonic Hypersensitivity [1]
This model produces an acute, non-inflammatory visceral hypersensitivity.[1]
-
Animals: Male Sprague Dawley rats (220-270 g).[1]
-
Procedure:
b) Chronic TNBS-Induced Post-Inflammatory Colonic Hypersensitivity [1]
This model results in a chronic, post-inflammatory visceral hypersensitivity.[1]
-
Animals: Male Sprague Dawley rats (220-270 g).[1]
-
Procedure:
Assessment of Visceral Hypersensitivity
The visceromotor response (VMR) to colorectal distension (CRD) is quantified to assess colonic sensitivity.[1]
-
Procedure:
Administration of this compound
-
Formulation: this compound is prepared for oral administration.
-
Dosing: The compound is administered orally at doses of 3, 10, or 30 mg/kg.[1][2] A vehicle control is used in parallel experiments.[1][2]
-
Timing: this compound or vehicle is administered 15 minutes after the induction of hypersensitivity (in the acute model) or before the assessment of VMR.[1] The VMR is assessed 1 hour after drug administration.[1]
References
Application Notes and Protocols for JNJ-17203212 in Cough Reflex Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of JNJ-17203212, a potent and selective TRPV1 receptor antagonist, in preclinical experimental designs for studying the cough reflex.
Introduction
This compound is a reversible, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key ion channel involved in the cough reflex.[1] The activation of TRPV1 on sensory nerves in the airways by various stimuli, such as capsaicin (B1668287) and acid, is a critical step in initiating the cough response.[2][3] this compound has been characterized as an effective antitussive agent in preclinical models, making it a valuable tool for investigating the mechanisms of cough and for the development of novel antitussive therapies.[4]
Mechanism of Action
This compound exerts its antitussive effects by binding to the TRPV1 receptor and preventing its activation by tussive stimuli. This blockade inhibits the depolarization of vagal pulmonary C-neurons, which are crucial for transmitting cough-inducing signals to the brainstem.[5][6] Studies have shown that this compound effectively inhibits both capsaicin- and acid-induced activation of the TRPV1 ion channel.[4]
Signaling Pathway of TRPV1-Mediated Cough Reflex
Caption: Signaling pathway of the TRPV1-mediated cough reflex and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and in vivo efficacy of this compound in preclinical cough models.
Table 1: In Vitro Characterization of this compound
| Parameter | Species | Value | Reference |
| pKi | Guinea Pig | 7.14 ± 0.06 | [4] |
| Human | 7.3 | [1] | |
| Rat | 6.5 | [1] | |
| pIC50 (Capsaicin-induced activation) | Guinea Pig | 6.32 ± 0.06 | [4] |
| pIC50 (Low pH-induced activation) | Guinea Pig | 7.23 ± 0.05 | [4] |
| pKB (Isolated trachea) | Guinea Pig | 6.2 ± 0.1 | [4] |
Table 2: In Vivo Efficacy of this compound in Guinea Pig Cough Models
| Tussive Agent | This compound Dose/Route | % Inhibition of Cough | Reference |
| Citric Acid | Dose-dependent (i.p.) | Produces antitussive efficacy | [4] |
| Capsaicin | 20 mg/kg (i.p.) | Similar efficacy to codeine (25 mg/kg) | [4] |
| Prostaglandin E2 (PGE2) | 1.5 mg/ml (inhalation) | 75% | [5] |
| Citric Acid (CA) | 1.5 mg/ml (inhalation) | 58% | [5] |
Experimental Protocols
Protocol 1: In Vivo Cough Reflex Study in Conscious Guinea Pigs
This protocol details the methodology for assessing the antitussive efficacy of this compound in conscious guinea pigs challenged with a tussive agent. The guinea pig is a commonly used and reliable model for cough studies due to its well-characterized cough response to stimuli like citric acid and capsaicin.[7]
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Vehicle (e.g., saline containing 1% DMSO)
-
Tussive agent (e.g., 0.3 M citric acid or 10 µM capsaicin aerosol)
-
Whole-body plethysmograph chamber
-
Aerosol generator (nebulizer)
-
Microphone and recording software to detect cough sounds
-
Data acquisition system to record changes in airflow
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for a set period before the experiment to minimize stress.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or aerosol inhalation). For intraperitoneal administration, a common dose is 20 mg/kg.[4] For inhalation, a concentration of 1.5 mg/ml can be used.[5]
-
Pre-treatment Period: Allow for a sufficient pre-treatment time for the compound to reach effective concentrations. For intraperitoneal administration, this is typically 30 minutes to 2 hours.
-
Tussive Challenge: Place the conscious, unrestrained animal in the plethysmograph chamber. Expose the animal to an aerosol of the tussive agent (e.g., citric acid or capsaicin) for a defined period (e.g., 7-10 minutes).[8]
-
Data Recording: Simultaneously record the characteristic cough sounds using a microphone and the changes in airflow within the chamber using the data acquisition system. A cough is identified by a distinctive sound and a sharp change in airflow.[9]
-
Observation Period: Continue recording for a defined period (e.g., 8-10 minutes) after the cessation of the tussive challenge.[8]
-
Data Analysis: Quantify the number of coughs during the exposure and post-exposure periods. Compare the cough counts between the this compound-treated group and the vehicle-treated control group to determine the percent inhibition.
Experimental Workflow for In Vivo Cough Study
Caption: A typical experimental workflow for an in vivo cough study in guinea pigs.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in the cough reflex. The provided protocols and data offer a foundation for designing and executing robust preclinical studies to evaluate the antitussive potential of this and other related compounds. Careful adherence to established methodologies and accurate quantification of cough are essential for obtaining reliable and reproducible results.
References
- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacology and Antitussive Efficacy of 4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212), a Transient Receptor Potential Vanilloid 1 Antagonist in Guinea Pigs | Semantic Scholar [semanticscholar.org]
- 5. Cross-effect of TRPV1 and EP3 receptor on coughs and bronchopulmonary C-neural activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-effect of TRPV1 and EP3 receptor on coughs and bronchopulmonary C-neural activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-17203212 In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-17203212 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in pain sensation and neurogenic inflammation.[3][4][5] It is activated by a variety of stimuli, including capsaicin, noxious heat, and acidic conditions (protons).[3][5][6] Upon activation, TRPV1 allows an influx of cations, primarily calcium (Ca²⁺), into the cell, leading to depolarization and signal transduction.[3][7] This application note provides a detailed protocol for an in vitro cell-based assay to characterize the antagonist activity of this compound on the human TRPV1 receptor expressed in Human Embryonic Kidney (HEK293) cells.
Data Presentation
The antagonist potency of this compound has been determined across different species and activation methods. The following table summarizes the key quantitative data for this compound.
| Species/Activator | Assay Type | Cell Line | Parameter | Value | Reference |
| Human TRPV1 | Radioligand Binding | - | pKi | 7.3 | [2][8] |
| Rat TRPV1 | Radioligand Binding | - | pKi | 6.5 | [2][8] |
| Guinea Pig TRPV1 | Radioligand Binding | - | pKi | 7.1 | [2][8] |
| Human TRPV1 (Capsaicin-induced) | Calcium Influx (FLIPR) | HEK293 | pIC50 | 6.32 | [2][8] |
| Human TRPV1 (H+-induced) | Calcium Influx (FLIPR) | HEK293 | pIC50 | 7.23 | [2][8] |
| Guinea Pig TRPV1 (Capsaicin-induced) | Calcium Influx | - | IC50 | 58 nM | [9] |
| Guinea Pig TRPV1 (pH decrease-induced) | Calcium Influx | - | IC50 | 470 nM | [9] |
| Rat TRPV1 (Acid-induced) | Calcium Influx (FLIPR) | HEK293 | IC50 | 16 nM | [10] |
Signaling Pathway
The activation of the TRPV1 receptor by an agonist like capsaicin initiates a signaling cascade that results in a measurable intracellular calcium increase. This compound acts by competitively blocking the binding of agonists to the TRPV1 receptor, thereby inhibiting this downstream signaling.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Based Calcium Influx Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This protocol describes the methodology to determine the IC50 value of this compound by measuring its ability to inhibit capsaicin-induced calcium influx in HEK293 cells stably expressing the human TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1 (e.g., from ChanTest, Cat # CT-HK 011)[11]
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., 0.5 mg/mL G418)[11]
-
Black, clear-bottom 384-well poly-D-lysine coated assay plates
-
This compound
-
Capsaicin
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)[8][12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Workflow:
Caption: Workflow for the this compound FLIPR assay.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the hTRPV1-HEK293 cells into black, clear-bottom 384-well poly-D-lysine coated plates at a density of approximately 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of capsaicin in DMSO.
-
Dilute the capsaicin stock solution in Assay Buffer to a concentration that will yield an EC₈₀ response in the assay (to be determined during assay development, typically in the low nanomolar range).
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[8]
-
Remove the cell plates from the incubator and add an equal volume (25 µL) of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C with 5% CO₂.[8]
-
-
FLIPR Assay:
-
Equilibrate the cell plate to room temperature for 15-30 minutes before placing it in the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity before and after the addition of compounds.
-
Antagonist Addition: Add the desired volume of the diluted this compound solutions to the appropriate wells. Include vehicle control wells (DMSO in Assay Buffer).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Addition: Add the prepared capsaicin solution to all wells to stimulate the TRPV1 receptors.
-
Continuously measure the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Antagonist - Signal_Baseline) / (Signal_AgonistOnly - Signal_Baseline))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This application note provides a comprehensive guide for the in vitro characterization of the TRPV1 antagonist this compound. The detailed protocol for the FLIPR-based calcium influx assay allows for the reliable determination of the compound's potency. The provided data and diagrams offer a clear understanding of the mechanism of action and experimental setup, serving as a valuable resource for researchers in the field of pain and sensory neuron biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
JNJ-17203212: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document includes a summary of its activity, detailed experimental protocols for assessing its antagonist effects, and a description of the relevant signaling pathways.
Introduction
This compound is a reversible and competitive antagonist of TRPV1, a non-selective cation channel involved in pain perception, inflammation, and thermoregulation.[1][2][3] Activation of the TRPV1 channel by stimuli such as capsaicin (B1668287), heat, or low pH leads to an influx of cations, primarily Ca2+, initiating a signaling cascade.[4] this compound effectively blocks this activation, making it a valuable tool for studying TRPV1-mediated physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against TRPV1 channels from various species.
Table 1: Inhibitory Potency of this compound
| Species | Assay Type | Agonist | Potency (IC₅₀) | Reference |
| Human | Not Specified | Not Specified | 65 nM | [5][6] |
| Rat | Not Specified | Not Specified | 102 nM | [5][6] |
| Guinea Pig | Channel Activation | Capsaicin | 58 nM | [7][8] |
| Guinea Pig | Channel Activation | pH Decrease | 470 nM | [7][8] |
Table 2: Binding Affinity and pIC₅₀ Values
| Species | Parameter | Value | Reference |
| Human | pKᵢ | 7.3 | [1][3] |
| Guinea Pig | pKᵢ | 7.1 | [1][3] |
| Rat | pKᵢ | 6.5 | [1][3] |
| Not Specified | pIC₅₀ (vs. Capsaicin) | 6.32 | [1][3] |
| Not Specified | pIC₅₀ (vs. H⁺) | 7.23 | [1][3] |
| Guinea Pig | Kᵢ | 72 nM | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and a general workflow for in vitro antagonist screening.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5][9][10]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.19 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
In Vitro Calcium Influx Assay
This protocol describes the measurement of this compound antagonist activity by monitoring changes in intracellular calcium concentration in response to a TRPV1 agonist in a cell line stably expressing human TRPV1 (hTRPV1). A concentration of 0.5 μM this compound has been shown to potently inhibit TRPV1 activation.[9]
-
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Geneticin (G418) for selection of stable cells
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Capsaicin (TRPV1 agonist)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
-
-
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-hTRPV1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
After the dye loading incubation, wash the cells twice with HBSS.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (DMSO in HBSS).
-
-
Measurement of Calcium Response:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the automated injector, add a pre-determined concentration of capsaicin (e.g., the EC₈₀ concentration) to all wells simultaneously.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Researchers should always adhere to standard laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. sophion.com [sophion.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-17203212 Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-17203212. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Summary of Storage and Stability Data
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the compound in both solid form and in solution.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Shelf Life | Notes |
| -20°C | ≥ 4 years[1] | Recommended for long-term storage. |
| 4°C | 2 years[2][3] | Suitable for shorter-term storage. |
| Room Temperature | Stable for weeks[4] | Suitable for shipping and short-term handling.[4] |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -80°C | 2 years[2] | Recommended for long-term storage of stock solutions. |
| DMSO | -20°C | 1 year[2] | Suitable for working aliquots. |
| Various | Not specified | Solutions are reported to be unstable and should be prepared fresh.[5] | It is best practice to prepare solutions fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 419.32 g/mol )[2][6][7] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.19 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the handling and use of this compound.
Frequently Asked Questions:
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound, with a solubility of at least 100 mg/mL.[7] Ethanol and DMF are also suitable solvents.[1][4]
-
-
Q2: How should I store the solid compound upon receipt?
-
Q3: Can I store my this compound solution at 4°C?
-
Q4: My compound is not dissolving completely in the solvent. What should I do?
-
A4: If you experience solubility issues, you can try gentle warming or sonication to aid dissolution.[7] Ensure that the solvent is of high purity and anhydrous, as moisture can affect solubility.
-
-
Q5: I observe precipitation in my stock solution after thawing. Is it still usable?
-
A5: Precipitation after thawing may indicate that the compound has come out of solution. You can try to redissolve it by gentle warming and vortexing. However, if the precipitate does not dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration in your experiments. To avoid this, it is recommended to aliquot stock solutions into single-use volumes.
-
Visualization: Troubleshooting Experimental Inconsistencies
The following workflow diagram provides a logical approach to troubleshooting unexpected experimental results that may be related to the stability or handling of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Troubleshooting JNJ-17203212 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-17203212, a potent and selective TRPV1 antagonist. The focus of this resource is to address common challenges related to the compound's solubility in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection and regulation of body temperature and painful stimuli. By blocking the activation of TRPV1, this compound can inhibit downstream signaling pathways associated with pain and inflammation.[3]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and ethanol.[1] Care must be taken when diluting stock solutions in these organic solvents into aqueous buffers or cell culture media to avoid precipitation.
Q3: My this compound precipitated when I added it to my cell culture medium. What is the likely cause?
Precipitation of this compound upon dilution into aqueous media is a common issue primarily due to its low aqueous solubility. The most frequent cause is "solvent shock," where the rapid change in solvent polarity from a concentrated organic stock solution to the aqueous medium causes the compound to fall out of solution. Other contributing factors can include the final concentration exceeding its solubility limit in the specific medium, the composition of the medium itself (e.g., presence of salts and proteins), and the temperature and pH of the solution.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility and stability of the compound.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly between different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is imperative to include a vehicle control in your experiments (i.e., media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.
Troubleshooting Guide: Solubility Issues in Aqueous Media
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate Precipitate | 1. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium. | 1. Improve Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. |
| 2. High Final Concentration: The intended experimental concentration exceeds the solubility limit of this compound in the culture medium. | 2. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. | |
| 3. Concentrated Stock Solution: The stock solution is too concentrated, leading to a large local concentration upon initial addition. | 3. Use Serial Dilutions: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium first. Then, add this intermediate dilution to the final volume of the medium. | |
| Precipitate Forms Over Time | 1. Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over extended periods. | 1. Perform Media Changes: For long-term experiments, change the media with freshly prepared this compound-containing medium every 24-48 hours. |
| 2. Interaction with Media Components: Components in the media (e.g., proteins in serum) could be interacting with the compound, reducing its solubility over time. | 2. Test Different Media Formulations: If compatible with your cell line, consider testing different basal media or using serum-free media. Note that serum can sometimes aid in solubilizing hydrophobic compounds. | |
| 3. Evaporation: Evaporation of media from the culture vessel can lead to an increase in the compound's concentration, pushing it past its solubility limit. | 3. Ensure Proper Humidification: Maintain proper humidity levels in the incubator to minimize evaporation. | |
| Inconsistent Results | 1. Partial Precipitation: Undetected micro-precipitation may be occurring, leading to a lower effective concentration of the compound in solution. | 1. Filter the Final Solution: Before adding the this compound-containing medium to your cells, filter it through a 0.22 µm syringe filter to remove any potential precipitates. |
| 2. Inaccurate Stock Concentration: The concentration of the stock solution may be incorrect due to improper weighing or dissolution. | 2. Verify Stock Solution: Prepare fresh stock solutions regularly and ensure the compound is fully dissolved before aliquoting and storing. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in aqueous buffers and cell culture media is highly dependent on the specific composition, pH, and temperature.
| Solvent | Concentration | Reference |
| DMSO | Soluble to 100 mM | [1] |
| Ethanol | Soluble to 100 mM | [1] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | Up to 4 mg/mL (9.54 mM) | |
| Aqueous Buffers (e.g., PBS, HBSS) | Poor | General knowledge for hydrophobic compounds |
| Cell Culture Media (e.g., DMEM, RPMI) | Poor, concentration-dependent | General knowledge for hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). The molecular weight of this compound is 419.32 g/mol .[1]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Test aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~650 nm (for turbidity)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the test aqueous buffer to each well.
-
Add a small, equal volume of each this compound DMSO dilution to the buffer in the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and is below 1%.
-
Mix the plate gently on a plate shaker for 5-10 minutes.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
Measure the absorbance (turbidity) of each well at ~650 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is an approximation of the kinetic solubility in that buffer.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Inhibition of the TRPV1 signaling pathway by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JNJ-17203212 for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-17203212 in in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the pungent component of chili peppers).[4][5] By blocking the TRPV1 channel, this compound inhibits the activation of nociceptive pathways, making it a valuable tool for studying pain and inflammation.
Q2: What are the recommended in vivo dosage ranges for this compound?
A2: The effective in vivo dose of this compound can vary depending on the animal model, administration route, and the specific research question. Published studies have reported a range of effective doses, which are summarized in the table below. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: What are the appropriate administration routes for this compound in vivo?
A3: this compound has been successfully administered in vivo through various routes, including intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.). The choice of administration route will depend on the desired pharmacokinetic profile and the experimental model.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in organic solvents like DMSO and ethanol. For in vivo use, it is typically prepared as a solution or suspension. The table below provides examples of vehicle formulations that have been used in published studies. It is crucial to ensure the final concentration of solvents like DMSO is minimized to avoid potential toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the formulation.
Data Summary Tables
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Administration Route | Dosage Range | Efficacy Noted |
| Rat | Intravenous (i.v.) | 0.3 mg/kg | Dose-dependently reduced inflammatory soup-induced c-fos expression. |
| Mouse | Subcutaneous (s.c.) | 30 mg/kg | Attenuated bone cancer pain. |
| Rat | Oral (p.o.) | 3, 10, 30 mg/kg | Reduced colonic hypersensitivity. |
| Guinea Pig | Not specified | 20 mg/kg | Reduced citric acid or capsaicin-induced coughs. |
Table 2: Formulation and Solubility of this compound
| Property | Details |
| Molecular Weight | 419.32 g/mol |
| In Vitro Solubility | ≥100 mg/mL in DMSO |
| In Vivo Formulation 1 | 10% DMSO in 90% corn oil |
| In Vivo Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
| In Vivo Formulation 3 | Solutol and 5% dextrose |
Signaling Pathways and Experimental Workflows
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of JNJ-17203212
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-17203212. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] It functions by reversibly binding to the TRPV1 channel and inhibiting its activation by various stimuli, including capsaicin (B1668287) and low pH (acidic conditions).[3]
Q2: What are the known off-target effects of this compound?
A2: Based on available non-clinical studies, this compound is described as a highly selective antagonist for the TRPV1 receptor.[4][5] A key consideration with TRPV1 antagonists is the distinction between off-target effects (binding to unintended molecular targets) and on-target side effects (physiological consequences of blocking the intended TRPV1 target). A significant on-target effect observed with the class of TRPV1 antagonists is hyperthermia.[6] Studies in TRPV1 knockout mice treated with this compound showed no additional reduction in pain-related behaviors compared to untreated knockout mice, suggesting that the analgesic effects of the compound are mediated specifically through TRPV1.[5]
Q3: Can this compound cause changes in body temperature?
A3: Yes, a well-documented on-target effect of TRPV1 antagonists is the potential to induce hyperthermia (an increase in core body temperature).[6] The TRPV1 channel is involved in thermosensation.[6] Researchers using this compound in in vivo models should establish a baseline body temperature for their animals and monitor for any temperature changes post-administration.
Q4: What is the antitussive activity of this compound observed in preclinical models?
A4: In preclinical studies, this compound has demonstrated antitussive (cough-suppressing) efficacy. For instance, in guinea pig models, it has been shown to reduce the number of coughs induced by agents like citric acid or capsaicin.[3]
Troubleshooting Guides
Issue 1: Unexpected thermal regulation effects (hyperthermia) in animal models.
-
Potential Cause: This is a known on-target effect of TRPV1 channel antagonism.[6] The TRPV1 receptor plays a role in regulating body temperature, and its inhibition can lead to a mild increase in core body temperature.
-
Troubleshooting Steps:
-
Baseline Monitoring: Always measure the baseline core body temperature of experimental animals before administering this compound.
-
Post-Dose Monitoring: Implement a schedule to monitor body temperature at regular intervals after compound administration.
-
Dose-Response Evaluation: If hyperthermia is a concern, consider performing a dose-response study to identify the minimal effective dose with the least impact on body temperature.
-
Control Groups: Ensure that your experimental design includes appropriate vehicle control groups to differentiate compound-specific effects from other experimental variables.
-
Issue 2: Lack of efficacy in a pain model.
-
Potential Cause 1: Inappropriate Pain Model: The analgesic effects of this compound are mediated by TRPV1 antagonism. The contribution of TRPV1 to nociception can vary significantly between different pain models. The compound has shown efficacy in models of bone cancer pain and visceral hypersensitivity.[5][7]
-
Troubleshooting Steps:
-
Target Validation: Confirm that TRPV1 is expressed in the tissue of interest and is known to play a significant role in the specific pain modality being studied.
-
Dose and Route of Administration: Review the literature for effective dose ranges and routes of administration for your specific model.[3][5][7] Inadequate dosage can lead to a lack of efficacy.
-
-
Potential Cause 2: Compound Stability and Formulation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored correctly. Some suppliers suggest that solutions may be unstable and should be freshly prepared.[2]
-
Appropriate Vehicle: Use a vehicle that ensures the solubility and bioavailability of the compound. For example, a formulation of Solutol and dextrose has been used in published studies.[5]
-
Data Presentation
Table 1: Potency of this compound at TRPV1 Receptors
| Species/Condition | Parameter | Value | Reference |
| Rat TRPV1 | pK_i_ | 6.5 | |
| Guinea Pig TRPV1 | pK_i_ | 7.1 | |
| Human TRPV1 | pK_i_ | 7.3 | |
| Guinea Pig TRPV1 | pIC_50_ (Capsaicin-induced) | 6.32 | |
| Guinea Pig TRPV1 | pIC_50_ (H+-induced) | 7.23 | |
| Guinea Pig TRPV1 | K_i_ | 72 nM | [3] |
| Human TRPV1 | IC_50_ | 65 nM | [8] |
| Rat TRPV1 | IC_50_ | 102 nM | [8] |
Table 2: Preclinical In Vivo Dosing Examples for this compound
| Animal Model | Dose | Route | Observed Effect | Reference |
| Rat (Colonic Hypersensitivity) | 3, 10, 30 mg/kg | Oral | Reduction in visceral motor response | [4][7] |
| Guinea Pig (Cough Model) | 20 mg/kg | N/A | Reduction in citric acid/capsaicin-induced coughs | [3] |
| Mouse (Bone Cancer Pain) | 30 mg/kg | Subcutaneous | Reduction in flinching and guarding behaviors | [3][5] |
| Rat (Migraine Model) | 0.3 mg/kg | Intravenous | Reduction in c-fos expression | [1] |
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity in Rats
This is a general outline based on published studies.[4][7]
-
Animal Model: Male Wistar rats are used.
-
Induction of Hypersensitivity:
-
Acute Model: Intraluminal administration of a 1% acetic acid solution into the distal colon.
-
Chronic Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce a post-inflammatory hypersensitivity state.
-
-
Compound Administration: this compound or vehicle is administered orally at doses ranging from 3 to 30 mg/kg.
-
Measurement of Visceral Motor Response (VMR):
-
Anesthetized rats are implanted with electrodes in the abdominal musculature to record electromyographic (EMG) activity.
-
A balloon catheter is inserted into the distal colon.
-
Colorectal distension (CRD) is performed by inflating the balloon to various pressures.
-
The VMR is quantified by measuring the EMG activity in response to CRD.
-
-
Data Analysis: The reduction in VMR in the this compound-treated group is compared to the vehicle-treated group.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the TRPV1 signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Portico [access.portico.org]
- 5. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
JNJ-17203212 in vivo side effects and toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo use of JNJ-17203212. The information is based on publicly available preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the reported in vivo side effects of this compound at efficacious doses?
A1: In published preclinical studies using rodent models, this compound was reported to be well-tolerated with no observable behavioral side effects. Specifically, in a mouse model of bone cancer pain, chronic administration of 30 mg/kg (subcutaneous, twice daily) did not produce ataxia (impaired coordination) or hypoactivity (decreased movement).[1] Furthermore, no adverse effects were noted on motor coordination (rotarod performance), general activity levels, or body weight at this dose.[1]
Q2: Has this compound shown any signs of toxicity in animal models?
A2: The available scientific literature focusing on the efficacy of this compound in pain and visceral hypersensitivity models has not reported any significant toxicity. Studies in mice and rats at doses effective for analgesia and reduction of colonic hypersensitivity did not mention any overt signs of toxicity.[1][2][3] It is important to note that these studies were primarily designed to assess efficacy, and comprehensive toxicology reports are not publicly available.
Q3: Is there a risk of loss of efficacy with chronic administration of this compound?
A3: In a study involving a mouse model of bone cancer pain, chronic treatment with this compound did not result in a loss of its pain-reducing effects as the disease progressed.[1]
Q4: What is the mechanism of action of this compound in vivo?
A4: this compound is a selective and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][4] Its analgesic and other therapeutic effects are believed to be mediated by the blockade of this ion channel.[1] This was supported by studies in TRPV1 knockout mice, where the analgesic effects of this compound were absent, confirming that its major target is the TRPV1 channel.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient dose or inappropriate route of administration. | - Verify the dose and administration route against established protocols. For colonic hypersensitivity in rats, oral administration of 30 mg/kg was effective.[2][3] For bone cancer pain in mice, 30 mg/kg subcutaneously was used.[1] - Ensure proper formulation and solubility of the compound. This compound has been dissolved in Solutol and 5% dextrose for subcutaneous injection.[1] |
| Model-specific differences. | - The efficacy of this compound has been demonstrated in specific models of bone cancer pain[1], colonic hypersensitivity[2][3], and cough[5]. Efficacy in other models is not guaranteed. | |
| Unexpected Behavioral Changes | Off-target effects or vehicle effects. | - While no adverse behavioral effects were reported in specific studies[1], it is crucial to include a vehicle-treated control group in your experiment to differentiate compound effects from vehicle effects. - Review the literature for the known effects of the vehicle used in your formulation. |
| Dose-related toxicity not previously reported. | - Consider performing a dose-response study to identify the minimum effective dose and to observe for any dose-dependent adverse effects. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Dosing of this compound
| Animal Model | Species | Dose | Route of Administration | Key Finding | Citation |
| Bone Cancer Pain | Mouse | 30 mg/kg (twice daily) | Subcutaneous | Significant reduction in pain-related behaviors with no observable side effects. | [1] |
| Colonic Hypersensitivity | Rat | 3, 10, or 30 mg/kg (single dose) | Oral | Significant reduction in visceral motor response at 30 mg/kg. | [2][3] |
| Capsaicin-Induced Cough | Guinea Pig | 20 mg/kg | Intraperitoneal | Attenuated coughs with efficacy similar to codeine. | [5] |
| Citric Acid-Induced Cough | Guinea Pig | Dose-dependent | Not specified | Dose-dependent reduction in coughs. | [5] |
| Migraine Model | Rat | 0.3 mg/kg | Intravenous | Dose-dependently reduced c-fos expression. | [6] |
Experimental Protocols
1. Murine Bone Cancer Pain Model
-
Animal Model: Adult male C3H/HeJ mice.[1]
-
Induction of Bone Cancer: Injection of 2472 osteolytic sarcoma cells into the intramedullary space of the femur.[1]
-
Drug Administration: this compound was dissolved in 120 µl of Solutol and 680 µl of 5% dextrose. Animals were chronically treated with 30 mg/kg this compound subcutaneously twice daily, starting 6 days after tumor injection.[1]
-
Behavioral Assessment: Ongoing and movement-evoked nocifensive behaviors (spontaneous guarding and flinching) were measured at various time points after tumor injection.[1]
2. Rat Colonic Hypersensitivity Model
-
Animal Model: Male Wistar rats.[2]
-
Induction of Hypersensitivity: Intraluminal administration of either 1% acetic acid (acute model) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) (chronic, post-inflammatory model) into the distal colon.[2]
-
Drug Administration: A single oral administration of this compound at doses of 3, 10, or 30 mg/kg.[2]
-
Assessment: Quantification of the visceral motor response (VMR) to colorectal distension (CRD).[2]
Visualizations
Caption: Experimental workflow for assessing this compound in a mouse model of bone cancer pain.
Caption: Simplified signaling pathway showing this compound antagonism of the TRPV1 channel.
References
- 1. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-17203212 In Vivo Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo target engagement of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular target?
A1: this compound is a reversible, competitive, and potent small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers.
Q2: How can I directly assess whether this compound is binding to TRPV1 in vivo?
A2: Direct assessment of target engagement in vivo can be challenging. Two primary methods can be employed:
-
Ex Vivo Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of TRPV1 in tissue samples from animals treated with this compound. Ligand binding increases the temperature at which the target protein denatures. This can be performed on tissues expected to express TRPV1, such as the brain, spleen, or dorsal root ganglia.
-
Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique uses a radiolabeled form of a TRPV1 ligand to visualize and quantify receptor occupancy by this compound in the living animal. While a specific PET ligand for this compound is not commercially available, the feasibility of this approach for other TRPV1 antagonists has been demonstrated.
Q3: What are the recommended indirect methods for assessing this compound target engagement in vivo?
A3: Indirect methods measure the pharmacological effect of this compound on downstream biomarkers of TRPV1 activation. These are often more accessible than direct binding assays. Key methods include:
-
Capsaicin-Induced Calcitonin Gene-Related Peptide (CGRP) Release: Activation of TRPV1 by capsaicin triggers the release of CGRP from sensory neurons. Measuring the inhibition of capsaicin-induced CGRP elevation in plasma following this compound administration provides a robust readout of target engagement.[2]
-
c-Fos Expression Analysis: c-Fos is an immediate early gene whose expression is upregulated in neurons following activation. Immunohistochemical analysis of c-Fos in relevant brain regions (e.g., trigeminal nucleus caudalis) or spinal cord after a noxious stimulus can be used to assess the inhibitory effect of this compound.[2][3]
Q4: What are the known potency values for this compound?
A4: The potency of this compound has been characterized in various in vitro assays. Please refer to the data summary table below for specific values.
Q5: Is there information on the pharmacokinetics and tissue distribution of this compound?
A5: Limited pharmacokinetic data is publicly available. One study in rats reported plasma concentrations after oral administration.[4] However, detailed information on brain penetration and distribution to other tissues of interest may need to be determined experimentally.
Troubleshooting Guides
Issue 1: Inconsistent results in the ex vivo CETSA experiment.
| Potential Cause | Troubleshooting Step |
| Inefficient tissue homogenization | For brain tissue, ensure rapid freezing in liquid nitrogen followed by bead homogenization and sonication to ensure complete lysis.[5][6] |
| Suboptimal heating conditions | Empirically determine the optimal heating temperature and duration for TRPV1 in your specific tissue type to achieve a clear denaturation curve. |
| Low TRPV1 expression in the chosen tissue | Confirm TRPV1 expression levels in your tissue of interest using Western blotting or immunohistochemistry before conducting CETSA. |
| Insufficient drug exposure in the target tissue | Assess the pharmacokinetic profile of this compound to ensure adequate tissue concentrations at the time of sample collection. |
Issue 2: High variability in the capsaicin-induced CGRP release assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent capsaicin administration | Ensure precise and consistent administration of capsaicin (e.g., route, volume, concentration) across all animals. |
| Degradation of CGRP in plasma samples | Collect blood in tubes containing protease inhibitors and process plasma samples promptly at low temperatures. Store plasma at -80°C until analysis.[7] |
| Low sensitivity of the CGRP detection method | Use a high-sensitivity ELISA kit for CGRP quantification. Consider sample extraction and concentration steps to increase the signal.[7][8] |
| Animal-to-animal variability in response | Increase the number of animals per group to improve statistical power. |
Issue 3: Faint or non-specific staining in c-Fos immunohistochemistry.
| Potential Cause | Troubleshooting Step | | Inadequate tissue fixation | Ensure proper perfusion and post-fixation of the brain or spinal cord tissue to preserve antigenicity. | | Suboptimal antibody concentration or incubation time | Titrate the primary c-Fos antibody to determine the optimal concentration. Adjust incubation times and temperatures as needed. | | High background staining | Include appropriate blocking steps in the protocol and ensure thorough washing between steps. | | Timing of tissue collection | The peak of c-Fos expression is transient. Collect tissues at the optimal time point after the stimulus (typically 90-120 minutes). |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Parameter | Value |
| Radioligand Binding | Rat | pKi | 6.5 |
| Radioligand Binding | Guinea Pig | pKi | 7.1 |
| Radioligand Binding | Human | pKi | 7.3 |
| Capsaicin-induced Channel Activation | Not Specified | pIC50 | 6.32 |
| H+-induced Channel Activation | Not Specified | pIC50 | 7.23 |
| Capsaicin-evoked responses in HEK293 cells | Human | IC50 | 38 ± 10 nM |
| Capsaicin-evoked responses in HEK293 cells | Human | Ki | 27 ± 3 nM |
| Antagonist Activity at TRPV1 | Rat | IC50 | 102 nM |
| Antagonist Activity at TRPV1 | Human | IC50 | 65 nM |
Data compiled from multiple sources.[1][3][9]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route | Effect | Reference |
| Rat (Colonic Hypersensitivity) | 3, 10, 30 mg/kg | Oral | Significant reduction in visceral motor response to colorectal distension at 30 mg/kg. | [4] |
| Rat (Migraine Model) | 0.3, 3, 30 mg/kg | i.v. | Dose-dependent reduction of inflammatory soup-induced c-fos expression. | [2] |
| Rat (Migraine Model) | 0.3, 3, 30 mg/kg | i.v. | Complete block of capsaicin-induced CGRP release in a dose-dependent manner. | [2] |
| Mouse (Bone Cancer Pain) | 30 mg/kg | s.c. | Significant attenuation of ongoing and movement-evoked nocifensive behaviors. | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Cellular Thermal Shift Assay (CETSA) for Brain Tissue
This protocol is adapted from established CETSA procedures for tissue samples.[5][6]
-
Animal Dosing: Administer this compound or vehicle to animals at the desired dose and route.
-
Tissue Collection: At the appropriate time point based on the compound's pharmacokinetics, euthanize the animal and rapidly dissect the brain.
-
Tissue Preparation:
-
Place the brain on an ice-cold surface and dissect the region of interest (e.g., cortex, hippocampus).
-
Divide the tissue into smaller, equal-sized pieces.
-
-
Heat Treatment:
-
Pre-warm tubes containing PBS with protease inhibitors to a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C).
-
Add one piece of tissue to each pre-warmed tube and incubate for the optimized time (e.g., 3-8 minutes).
-
Include a non-heated control sample kept on ice.
-
-
Lysis:
-
Immediately after heating, snap-freeze the tissue samples in liquid nitrogen.
-
Add lysis buffer containing protease inhibitors and homogenize the tissue using a bead beater followed by sonication.
-
Perform three freeze-thaw cycles.
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TRPV1.
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble TRPV1 at each temperature.
-
-
Data Analysis: Plot the percentage of soluble TRPV1 as a function of temperature for both vehicle and this compound-treated groups. A shift in the melting curve to a higher temperature in the drug-treated group indicates target engagement.
Protocol 2: Capsaicin-Induced CGRP Release Assay
This protocol is based on principles described in studies of CGRP release.[2]
-
Animal Preparation: Anesthetize the animal and cannulate the jugular vein for blood sampling.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Capsaicin Challenge: After a predetermined time to allow for drug distribution, administer a bolus of capsaicin (e.g., via the carotid artery or other appropriate route) to stimulate CGRP release.
-
Blood Sampling:
-
Collect a baseline blood sample before the capsaicin challenge.
-
Collect blood samples at several time points after capsaicin administration (e.g., 2, 5, 10, 15 minutes).
-
Collect blood into tubes containing EDTA and a protease inhibitor cocktail.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
CGRP Quantification:
-
Data Analysis: Plot the plasma CGRP concentration over time for both vehicle and this compound-treated groups. A significant reduction in the capsaicin-induced CGRP peak in the drug-treated group indicates target engagement.
Protocol 3: c-Fos Immunohistochemistry in the Trigeminal Nucleus Caudalis
This protocol is a general guide for c-Fos staining.
-
Stimulus and Drug Treatment: Administer this compound or vehicle, followed by a noxious stimulus known to induce c-Fos expression in the trigeminal nucleus caudalis (e.g., injection of formalin or inflammatory soup into the whisker pad).
-
Tissue Collection and Preparation:
-
90-120 minutes after the stimulus, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix in 4% paraformaldehyde overnight.
-
Transfer the tissue to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections of the medulla containing the trigeminal nucleus caudalis on a cryostat.
-
-
Immunohistochemistry:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer at 80°C).
-
Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Microscopy and Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections using a light microscope.
-
Count the number of c-Fos-positive nuclei in the defined anatomical region of the trigeminal nucleus caudalis.
-
-
Data Analysis: Compare the number of c-Fos-positive cells between the vehicle and this compound-treated groups. A significant reduction in the number of c-Fos-positive cells in the drug-treated group indicates target engagement.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasp-pain.org [iasp-pain.org]
- 8. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Technical Support Center: JNJ-17203212 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-17203212. The information is designed to address specific issues that may be encountered during experimental dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It functions by blocking the channel activation induced by agonists like capsaicin (B1668287) and protons (low pH).[2]
Q2: What are the recommended in vitro concentrations to use for this compound?
A2: The effective concentration of this compound in vitro is dependent on the cell type and the specific agonist used. For instance, a concentration of 0.5 μM has been shown to potently inhibit imperatorin-induced TRPV1 activation in TRPV1-expressing HEK cells.[1] IC50 values, which represent the concentration required to inhibit 50% of the response, have been reported to be 65 nM for human TRPV1 and 102 nM for rat TRPV1.[3] See the data summary table below for more detailed values.
Q3: What are typical in vivo doses for this compound in animal models?
A3: In vivo efficacy has been demonstrated in various rodent models. For example, in rat models of migraine, an intravenous dose of 0.3 mg/kg dose-dependently reduces inflammatory soup-induced c-fos expression.[1] In a mouse model of bone cancer pain, a dose of 30 mg/kg was effective.[2] For studies on colonic hypersensitivity in rats, oral doses of 3, 10, and 30 mg/kg have been used.[4][5]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1][3] For in vivo administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[3] Always prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed in my in vitro assay.
-
Possible Cause 1: Compound Precipitation. this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers.
-
Troubleshooting Step: Visually inspect your solutions for any precipitate. If observed, try preparing a fresh stock solution in 100% DMSO and ensure it is fully dissolved before further dilution into your assay buffer. Consider using a vehicle that includes solubilizing agents like PEG300 and Tween-80 for your final dilutions, even in in vitro settings, if solubility is a persistent issue.[1]
-
-
Possible Cause 2: Incorrect Agonist Concentration. The concentration of the TRPV1 agonist (e.g., capsaicin) may be too high, making it difficult to observe competitive antagonism.
-
Troubleshooting Step: Perform an agonist dose-response curve to determine the EC80 (the concentration that produces 80% of the maximal response). Use this EC80 concentration of the agonist for your antagonist dose-response experiments. This will provide a sufficient window to observe inhibition.
-
-
Possible Cause 3: Cell Health and TRPV1 Expression. Low or inconsistent expression of the TRPV1 channel in your cell line will lead to variable results.
-
Troubleshooting Step: Regularly check the health and viability of your cells. Confirm TRPV1 expression levels using techniques like Western blot or qPCR. If using a transient transfection system, optimize transfection efficiency.
-
Issue 2: High variability in animal responses during in vivo studies.
-
Possible Cause 1: Inconsistent Drug Administration and Bioavailability. The route and technique of administration can significantly impact the plasma concentration of this compound.
-
Troubleshooting Step: Ensure consistent and accurate administration of the compound. For oral gavage, for example, ensure the compound is delivered directly to the stomach. For intravenous injections, ensure the full dose is administered into the vein. It may be beneficial to perform pharmacokinetic studies to correlate plasma concentrations with the observed efficacy.[4]
-
-
Possible Cause 2: Animal Stress. Stressed animals can exhibit altered pain responses, masking the effect of the antagonist.
-
Troubleshooting Step: Acclimatize animals to the experimental setup and handling procedures before the start of the study. Minimize noise and other stressors in the animal facility.
-
-
Possible Cause 3: Model-Specific Efficacy. The efficacy of this compound can vary depending on the specific animal model of disease.
Quantitative Data Summary
| Parameter | Species/System | Agonist | Value | Reference |
| IC50 | Human TRPV1 | - | 65 nM | [3] |
| Rat TRPV1 | - | 102 nM | [3] | |
| Guinea Pig TRPV1 | Capsaicin | 58 nM | [2] | |
| Guinea Pig TRPV1 | pH decrease | 470 nM | [2] | |
| Human TRPV1 (transfected HEK293 cells) | Capsaicin | 38 ± 10 nM | [6] | |
| pIC50 | - | Capsaicin | 6.32 | |
| - | H+ | 7.23 | ||
| Ki | Recombinant Guinea Pig TRPV1 | - | 72 nM | [2] |
| pKi | Rat TRPV1 | - | 6.5 | |
| Guinea Pig TRPV1 | - | 7.1 | ||
| Human TRPV1 | - | 7.3 |
Experimental Protocols
In Vitro Calcium Influx Assay for TRPV1 Antagonism
-
Cell Culture: Culture HEK293 cells stably expressing the TRPV1 channel in appropriate media.
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare a serial dilution of this compound in an appropriate assay buffer. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a TRPV1 agonist (e.g., capsaicin at its EC80) to the wells.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Model of Inflammatory Pain
-
Animal Model: Use male Sprague-Dawley rats.[1]
-
Induction of Inflammation: Induce an inflammatory state, for example, by intracisternal injection of an inflammatory soup.[1]
-
Drug Administration: Administer this compound or vehicle intravenously at the desired doses (e.g., 0.3 mg/kg).[1]
-
Behavioral Assessment: At a specific time point after drug administration, assess pain-related behaviors or molecular markers. For example, measure the expression of c-fos in relevant brain regions.[1]
-
Data Analysis: Compare the behavioral scores or marker expression levels between the vehicle-treated and this compound-treated groups. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects.
Visualizations
Caption: Workflow for an in vitro dose-response analysis of this compound.
Caption: Signaling pathway showing this compound antagonism of the TRPV1 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Portico [access.portico.org]
- 5. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of JNJ-17203212 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the reproducibility of experiments involving the selective TRPV1 antagonist, JNJ-17203212.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Question: My in vitro results with this compound are inconsistent. What are the common causes?
Answer: Inconsistent in vitro results can stem from several factors:
-
Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in aqueous media.[1][2] Precipitation of the compound can lead to a lower effective concentration.
-
Cell Health and Density: Ensure your HEK293 cells expressing human TRPV1 are healthy and seeded at a consistent density.[1] Over-confluent or unhealthy cells can show variable responses.
-
Assay Conditions: Maintain consistent assay parameters such as temperature, pH, and incubation times. Since TRPV1 is sensitive to heat and protons, fluctuations in these conditions can affect channel activation.[3][4]
-
Agonist Concentration: Use a consistent concentration of the TRPV1 agonist (e.g., capsaicin) that elicits a submaximal response to allow for the detection of antagonist effects.
Question: I am observing unexpected side effects in my animal models treated with this compound. What should I consider?
Answer: While studies have reported no observable behavioral side effects like ataxia or hypoactivity at effective doses, it is crucial to monitor animals closely.[5] Consider the following:
-
Vehicle Effects: Ensure the vehicle used to dissolve and administer this compound does not cause any behavioral changes.[6] Run a vehicle-only control group.
-
Dose and Administration Route: The dose and route of administration (oral, intravenous, subcutaneous) can influence the pharmacokinetic and pharmacodynamic profile of the compound.[1][5][6] Ensure accurate dosing and consistent administration techniques.
-
Animal Strain and Model: The specific animal strain and experimental model can influence the observed outcomes.[5][6]
Question: How can I confirm that the observed effects in my experiment are specifically due to TRPV1 antagonism by this compound?
Answer: To confirm the specificity of this compound's action, consider the following controls:
-
Use of TRPV1 Knockout Models: If available, using TRPV1 knockout animals can help determine if the effects of this compound are absent in these animals, confirming its on-target activity.[5]
-
Positive Controls: Use a known TRPV1 agonist, like capsaicin, to induce a response and then show that this compound can block this specific response.[1][4]
-
Dose-Response Curve: Establishing a dose-response relationship for this compound in your model can provide strong evidence for a specific pharmacological effect.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
| Parameter | Species | Value | Reference |
| IC50 (Capsaicin-induced activation) | Human | 38 ± 10 nM | [5] |
| Guinea Pig | 58 nM | [4] | |
| IC50 (H+-induced activation) | Guinea Pig | 470 nM | [4] |
| Ki | Human | 27 ± 3 nM | [5] |
| Guinea Pig | 72 nM | [4] | |
| pKi | Rat | 6.5 | [3] |
| Guinea Pig | 7.1 | [3] | |
| Human | 7.3 | [3] |
Table 1: In Vitro Potency of this compound
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 3-30 mg/kg | Reduction of visceral motor response to colorectal distension | [6][7] |
| TNBS-Induced Colonic Hypersensitivity | Rat | Oral | 3-30 mg/kg | Reduction of visceral motor response to colorectal distension | [6][7] |
| Bone Cancer Pain | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Attenuation of ongoing and movement-evoked pain behaviors | [5] |
| Migraine (IS-induced c-fos expression) | Rat | Intravenous | 0.3 mg/kg | Dose-dependent reduction of c-fos expression | [1] |
| Cough Model | Guinea Pig | Oral | 20 mg/kg | Reduction in citric acid or capsaicin-induced coughs | [4] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
In Vitro FLIPR Assay for TRPV1 Antagonism
This protocol is based on the methodology used to assess the antagonist activity of this compound at the human TRPV1 receptor expressed in HEK293 cells.[1]
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Compound Addition: Add the different concentrations of this compound or vehicle (DMSO) to the cell plate and incubate for a specified period.
-
Agonist Stimulation: Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Measurement: Place the cell plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add the agonist solution to all wells simultaneously and measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence of the compound to the control (vehicle-treated) wells. Calculate the IC50 value.
In Vivo Assessment of Colonic Hypersensitivity in Rats
This protocol describes the methodology to evaluate the effect of this compound on visceral pain in a rat model of colonic hypersensitivity.[6][7]
-
Animal Model Induction:
-
Acute Model: Induce acute colonic hypersensitivity by intraluminal administration of a 1% acetic acid solution into the distal colon.[6][7]
-
Chronic Model: Induce chronic post-inflammatory colonic hypersensitivity by intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon.[6][7]
-
-
Drug Administration:
-
Colorectal Distension (CRD):
-
Measurement of Visceral Motor Response (VMR):
-
Quantify the VMR by counting the number of abdominal muscle contractions during the distension period.[6]
-
-
Data Analysis:
-
Compare the VMR in the this compound-treated groups to the vehicle-treated control group to determine the effect of the compound on visceral hypersensitivity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-17203212 long-term administration considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term administration of JNJ-17203212.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its primary mechanism involves blocking the activation of the TRPV1 ion channel, which is a key player in pain signaling pathways.[3][4] This channel is activated by various stimuli, including heat, protons (low pH), and capsaicin.[3][4] By inhibiting TRPV1, this compound can reduce pain-related behaviors and the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term stability, this compound in powder form should be stored at -20°C for up to three years. Once in a solvent, stock solutions should be stored at -80°C for up to one year.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Q3: I am observing precipitation in my this compound formulation. What can I do?
Precipitation can occur, especially with certain solvent systems. If you observe this, gentle heating and/or sonication can be used to aid dissolution.[1][6] It is also crucial to add co-solvents sequentially and ensure the solution is clear before adding the next solvent.[6] For long-term studies exceeding half a month, a formulation with corn oil may be a more stable option than aqueous-based vehicles.[1]
Q4: Are there any known behavioral side effects associated with long-term administration of this compound in animal models?
In studies involving chronic administration in mouse models of bone cancer pain, this compound, at a dose of 30 mg/kg administered subcutaneously twice daily, did not produce any observable behavioral side effects such as ataxia or hypoactivity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent drug formulation | Ensure complete dissolution of this compound. Use sonication or gentle heating as needed. Prepare fresh working solutions for each experiment.[1][6] |
| Improper storage of stock solutions | Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.[1] | |
| Loss of drug efficacy over time in a long-term study | Degradation of the compound in the prepared formulation | For studies longer than two weeks, consider using a corn oil-based vehicle for improved stability.[1] Always prepare fresh working solutions. |
| Precipitation of the compound during administration | Poor solubility of this compound in the chosen vehicle | Ensure the final concentration does not exceed the solubility limit for the chosen solvent system. Consider alternative formulations provided in the experimental protocols section. |
Quantitative Data Summary
In Vitro Potency
| Parameter | Species | Value | Reference |
| IC50 (Capsaicin-induced activation) | Human | 65 nM | [6] |
| IC50 (Capsaicin-induced activation) | Rat | 102 nM | [6] |
| IC50 (Capsaicin-induced activation) | Guinea Pig | 58 nM | [5] |
| IC50 (H+-induced activation) | Guinea Pig | 470 nM | [5] |
| Ki | Guinea Pig | 72 nM | [5] |
| pKi | Rat | 6.5 | [4] |
| pKi | Guinea Pig | 7.1 | [4] |
| pKi | Human | 7.3 | [4] |
In Vivo Administration
| Animal Model | Dose | Route of Administration | Study Duration | Observed Effects | Reference |
| Mouse (Bone Cancer Pain) | 30 mg/kg | Subcutaneous (s.c.), twice daily | 12 days (from day 6 to day 18 post-tumor injection) | Significantly reduced ongoing and movement-evoked pain-related behaviors.[3] | [3] |
| Rat (Colonic Hypersensitivity) | 3, 10, or 30 mg/kg | Oral (p.o.), single dose | Acute | Dose-dependent reduction in visceral motor response to colorectal distension.[7][8] | [7][8] |
| Guinea Pig (Cough Model) | 20 mg/kg | Not specified | Acute | Reduced the number of citric acid- or capsaicin-induced coughs.[5] | [5] |
Experimental Protocols
Chronic Subcutaneous Administration in a Mouse Model of Bone Cancer Pain
This protocol is adapted from studies investigating the long-term efficacy of this compound in a murine model of bone cancer pain.[3]
-
Preparation of this compound Formulation:
-
Dissolve this compound in a vehicle consisting of 120 µl of Solutol and 680 µl of 5% dextrose.
-
The final concentration should be calculated to deliver a dose of 30 mg/kg.
-
-
Animal Model:
-
Use an established model of bone cancer pain (e.g., sarcoma cell injection into the femur).
-
Allow the disease to progress for a set period (e.g., 6 days) before initiating treatment.
-
-
Administration Protocol:
-
Administer this compound (30 mg/kg) or vehicle subcutaneously twice daily.
-
Continue the administration for the duration of the study (e.g., from day 6 to day 18 post-tumor injection).
-
-
Behavioral Assessment:
-
At various time points during the administration period, assess pain-related behaviors. This can include measuring spontaneous guarding and flinching, as well as movement-evoked allodynia.[3]
-
-
Data Analysis:
-
Compare the pain-related behavior scores between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., one-way ANOVA).[3]
-
Oral Administration in a Rat Model of Colonic Hypersensitivity
This protocol is based on studies evaluating the effect of this compound on visceral hypersensitivity.[7][8]
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, create a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6]
-
Sequentially add the solvents, ensuring the solution is clear at each step. Sonication may be required.[6]
-
Prepare final concentrations to deliver doses of 3, 10, or 30 mg/kg.
-
-
Animal Model:
-
Administration Protocol:
-
Administer this compound or vehicle orally (p.o.) as a single dose.
-
-
Assessment of Visceral Sensitivity:
-
Data Analysis:
-
Compare the VMR between the different dose groups and the vehicle control to determine the effect of this compound on colonic hypersensitivity.
-
Visualizations
Caption: Mechanism of action of this compound in blocking TRPV1 activation.
Caption: Workflow for long-term administration of this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. Portico [access.portico.org]
- 8. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-17203212 Pharmacokinetics in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetics of JNJ-17203212 in rodent models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in-vivo pharmacokinetic experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals in the same dose group. | 1. Inconsistent oral gavage technique leading to variable dosing. 2. Animal stress affecting gastrointestinal motility and absorption. 3. Formulation instability or non-homogeneity. 4. Individual differences in metabolism. | 1. Ensure all personnel are properly trained and standardized on the oral gavage procedure. 2. Acclimatize animals to handling and the experimental environment to minimize stress. 3. Prepare fresh formulations for each experiment and ensure thorough mixing before and during dosing. 4. Increase the number of animals per group to improve statistical power and account for individual variability. |
| Lower than expected plasma concentrations after oral administration. | 1. Poor oral bioavailability. 2. Rapid metabolism (first-pass effect). 3. Issues with the formulation leading to poor dissolution or absorption. 4. Incorrect dose calculation or administration. | 1. Consider pre-formulation studies to optimize solubility and dissolution. 2. Investigate potential for high first-pass metabolism in the liver. 3. Evaluate different vehicle formulations to enhance absorption. 4. Double-check all dose calculations and ensure accurate administration volumes. |
| Difficulty in detecting this compound in brain tissue. | 1. Low brain penetration of the compound. 2. Insufficient dose administered. 3. Inefficient brain tissue homogenization and extraction. 4. Analytical method not sensitive enough. | 1. This compound may have limited ability to cross the blood-brain barrier. 2. Consider a dose escalation study to determine if higher doses result in detectable brain concentrations. 3. Optimize the brain tissue processing protocol to ensure complete cell lysis and efficient extraction of the analyte. 4. Develop a more sensitive LC-MS/MS method with a lower limit of quantification (LLOQ). |
| Inconsistent results in metabolism studies using liver microsomes. | 1. Degradation of microsome activity due to improper storage or handling. 2. Incorrect concentration of cofactors (e.g., NADPH). 3. Substrate concentration too high, leading to enzyme saturation. 4. Variability between different batches of microsomes. | 1. Store microsomes at -80°C and avoid repeated freeze-thaw cycles. 2. Ensure cofactors are freshly prepared and used at the optimal concentration. 3. Perform substrate concentration-dependency studies to determine the optimal concentration range. 4. Qualify each new batch of microsomes to ensure consistent activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.
Q2: What is the reported oral bioavailability of this compound in rats?
Q3: Is there any information on the brain penetration of this compound in mice?
A3: Specific studies detailing the brain-to-plasma ratio of this compound in mice were not identified in the provided search results. However, the compound has been used in a mouse model of bone cancer pain where it was administered subcutaneously.[2]
Q4: What are the main metabolic pathways for this compound in rats?
A4: Detailed metabolic profiling of this compound in rats is not extensively described in the available literature. General in vitro metabolism studies using rat liver microsomes can be conducted to identify major metabolic pathways, which typically involve oxidation, hydroxylation, and glucuronidation for similar compounds.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Hypothetical Data)
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | t½ (h) |
| 10 | 1.5 | 2.0 | 10.5 | 4.2 |
| 30 | 4.8 | 1.5 | 35.2 | 4.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days prior to the experiment with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at the desired concentrations (e.g., 1 and 3 mg/mL for 10 and 30 mg/kg doses, respectively). Ensure the formulation is a homogenous suspension.
-
Dosing: Administer the formulation orally via gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Mandatory Visualization
References
Technical Support Center: JNJ-17203212 In Vitro Metabolic Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro metabolic stability of the investigational compound JNJ-17203212.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an in vitro metabolic stability assay for a compound like this compound?
A1: In vitro metabolic stability assays are crucial in early drug discovery to evaluate a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] These assays help predict the in vivo intrinsic clearance of a compound, a key parameter in determining its pharmacokinetic profile, including half-life and oral bioavailability. Identifying metabolic liabilities early allows for structural modifications to improve the drug-like properties of a candidate compound. For this compound, understanding its metabolic stability is essential for its development as a potential therapeutic agent.
Q2: Which in vitro systems are most commonly used to assess the metabolic stability of this compound?
A2: The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[2][3]
-
Liver Microsomes: These are subcellular fractions of the liver rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[4][5] They are cost-effective and suitable for high-throughput screening.
-
Hepatocytes: These are intact liver cells containing both Phase I and Phase II metabolic enzymes, offering a more comprehensive assessment of a compound's metabolic fate.[6][7] Cryopreserved hepatocytes are often used for convenience and retain enzymatic activities similar to fresh hepatocytes.
Q3: What are the key parameters obtained from an in vitro metabolic stability assay?
A3: The primary readouts from a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).[8][9]
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver to metabolize a drug, assuming that blood flow does not limit the process. It is calculated from the half-life and the experimental conditions.
Q4: How do I interpret the data from my metabolic stability assay with this compound?
A4: The interpretation of the data involves analyzing the rate of disappearance of this compound over time. A steep decline in the concentration of the parent compound suggests rapid metabolism and low stability. The calculated t½ and Clint values can be used to classify the compound's stability (e.g., high, moderate, or low clearance). This information, in turn, helps in predicting the in vivo hepatic clearance.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the metabolic stability assessment of this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | 1. Pipetting errors or inconsistent mixing.[10]2. Inconsistent enzyme activity between wells.3. Compound precipitation due to low aqueous solubility. | 1. Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly.2. Ensure the microsomal or hepatocyte suspension is homogenous before aliquoting.3. Decrease the compound concentration or increase the percentage of organic solvent (e.g., DMSO), ensuring it remains below inhibitory levels (typically <1%).[10] |
| The disappearance rate of this compound is too fast to measure accurately. | 1. High concentration of microsomes or hepatocytes.2. The compound is highly labile. | 1. Reduce the microsomal protein concentration or the number of hepatocytes.2. Shorten the incubation time points. |
| No metabolism of this compound is observed, even for the positive control. | 1. Inactive microsomes or hepatocytes.2. Incorrect or degraded cofactor (e.g., NADPH).[10]3. Issues with the analytical method (LC-MS/MS). | 1. Use a new batch of microsomes or hepatocytes and verify their activity with a reliable positive control.2. Prepare fresh cofactor solutions for each experiment and keep them on ice.3. Verify the sensitivity and linearity of the LC-MS/MS method for this compound. |
| This compound is unstable in incubations without the NADPH cofactor. | 1. Chemical instability in the incubation buffer.2. Metabolism by non-NADPH dependent enzymes. | 1. Assess the stability of this compound in buffer alone.2. Consider the involvement of other enzyme systems, such as esterases present in the microsomal preparation. |
| In vitro data does not correlate with preliminary in vivo findings. | 1. Significant contribution of extrahepatic metabolism (metabolism in tissues other than the liver).2. The in vitro system lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).[11]3. Drug transporters, not accounted for in microsomes, play a significant role in vivo. | 1. Conduct metabolic stability assays using subcellular fractions from other tissues like the intestine or kidney.2. Use hepatocytes to capture a broader range of metabolic pathways, including Phase II metabolism.[6]3. Consider more complex models like sandwich-cultured hepatocytes to investigate the role of transporters. |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a general procedure for determining the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
Procedure:
-
Preparation: Prepare a working solution of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the this compound working solution.[4]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[4]
-
Controls: Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of this compound.
Hepatocyte Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of this compound using cryopreserved hepatocytes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the manufacturer's instructions. Resuspend the viable hepatocytes in the incubation medium and determine cell viability and concentration.
-
Incubation Setup: In a multi-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL).[12]
-
Compound Addition: Add the this compound working solution (final concentration, e.g., 1 µM) to the cell suspension.
-
Incubation: Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[12]
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Processing: Process the samples by centrifugation to remove cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the zero time point. Determine the half-life (t½) and intrinsic clearance (Clint).
Visualizations
Caption: Workflow for In Vitro Metabolic Stability Assay using Liver Microsomes.
Caption: Troubleshooting Logic for Common In Vitro Metabolic Stability Assay Issues.
References
- 1. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 2. bioivt.com [bioivt.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
JNJ-17203212 Technical Support Center: Cell Viability Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between the TRPV1 antagonist JNJ-17203212 and common cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel is a non-selective cation channel involved in the detection and transduction of pain and heat. This compound exerts its effects by blocking the activation of the TRPV1 channel, thereby inhibiting downstream signaling pathways associated with pain and inflammation.[1][3][4]
Q2: Does this compound directly impact cell viability?
The primary mechanism of this compound is the antagonism of the TRPV1 channel. While prolonged or excessive activation of TRPV1 by agonists can lead to calcium influx and subsequent cytotoxicity in some cell types, the antagonistic action of this compound is generally not expected to directly cause cell death.[5] However, the specific effect on the viability of a particular cell line should be determined empirically.
Q3: Can this compound interfere with common colorimetric cell viability assays (e.g., MTT, XTT)?
While there is no specific data in the provided search results indicating direct interference of this compound with tetrazolium-based assays, it is a possibility for any test compound. Assays like MTT and XTT rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product.[6] Compounds with inherent reducing properties can directly reduce the tetrazolium salt, leading to a false positive signal and an overestimation of cell viability.[6]
Q4: What are the signs of potential assay interference?
Signs of potential interference include:
-
A color change in the cell-free control wells (media + assay reagent + this compound).[6]
-
Discrepant results between different types of cell viability assays.
-
Unexpectedly high cell viability at concentrations where cytotoxic effects are anticipated.
Q5: What alternative cell viability assays are less prone to interference?
If interference is suspected, consider using assays with different detection principles:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less likely to be affected by the reducing properties of a test compound.[6]
-
Trypan Blue Exclusion Assay: A dye exclusion method that assesses cell membrane integrity.[6]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating cytotoxicity.[6]
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays quantify ATP as an indicator of metabolically active cells.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected cell viability results | 1. Assay Interference: The compound may be directly reacting with the assay reagents. 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting cell viability. 3. Cell Health and Seeding Density: Inconsistent cell health or seeding density can lead to variability. | 1. Perform a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct reactivity.[6] 2. Include a vehicle control: Test the effect of the solvent at the same concentration used for the compound. 3. Optimize cell seeding density: Ensure a uniform and optimal number of cells are seeded per well. |
| High background signal in control wells | 1. Media Components: Phenol (B47542) red or other components in the culture media may interfere with absorbance or fluorescence readings. 2. Contamination: Mycoplasma or bacterial contamination can affect assay results. | 1. Use phenol red-free media for the duration of the assay if possible. 2. Regularly test for mycoplasma contamination. |
| Low signal-to-noise ratio | 1. Suboptimal Reagent Concentration or Incubation Time: The assay may not be performing optimally. 2. Incorrect Plate Type: Using clear plates for luminescent or fluorescent assays can lead to signal bleed-through.[7] | 1. Optimize assay parameters: Titrate reagent concentrations and incubation times according to the manufacturer's protocol. 2. Use appropriate microplates: Use white plates for luminescence and black plates for fluorescence assays to minimize crosstalk.[7] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against the TRPV1 channel in various systems.
| Cell Line/Species | Assay Type | IC50 Value |
| Rat TRPV1 expressed in HEK293 cells | FLIPR assay (Capsaicin-induced activation) | 102 nM[1][2] |
| Human TRPV1 expressed in HEK293 cells | Not Specified | 65 nM[2] |
| Guinea Pig TRPV1 | Not Specified | 58 nM (Capsaicin-induced), 470 nM (pH-induced)[3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a dedicated solubilizing solution) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]
Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides an alternative to tetrazolium-based assays and is based on the measurement of total cellular protein.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[6]
-
Air Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.[6]
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[6]
Visualizations
Caption: Mechanism of TRPV1 antagonism by this compound.
Caption: A typical experimental workflow for plate-based cell viability assays.
Caption: A logical workflow for troubleshooting unexpected cell viability assay outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review [ijbs.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Interpreting negative results with JNJ-17203212
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting negative results obtained during experiments with JNJ-17203212.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] Its primary function is to block the activation of the TRPV1 channel, which is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin.[2][3]
Q2: What are the expected biological effects of this compound in a responsive system?
In a system where the TRPV1 channel is active and contributing to a biological response, this compound is expected to inhibit this response. For example, it has been shown to:
-
Inhibit capsaicin- and H+-induced channel activation.[3]
-
Reduce inflammatory and neuropathic pain-related behaviors in animal models.[2][4][5]
-
Decrease the release of calcitonin gene-related peptide (CGRP) induced by capsaicin.[2]
Q3: What does a "negative result" with this compound typically mean?
A negative result, in the context of using this compound, generally refers to the absence of an expected inhibitory effect. For instance, if this compound fails to block a capsaicin-induced calcium influx in a cell-based assay or does not alleviate pain behaviors in an animal model where TRPV1 is implicated, this would be considered a negative result.
Troubleshooting Guide: Interpreting Negative Results
This guide addresses specific issues that may lead to unexpected or negative results when using this compound.
Issue 1: No inhibition of TRPV1 activation is observed in my in vitro assay.
-
Question: I am not seeing any reduction in capsaicin-induced calcium influx in my TRPV1-expressing cell line after applying this compound. What could be the reason?
-
Possible Causes and Solutions:
-
Inadequate Concentration of this compound: The concentration of this compound may be too low to effectively compete with the agonist (e.g., capsaicin).
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and agonist concentration.
-
-
Poor Solubility: this compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your final assay buffer.[8] Check for any precipitation.
-
-
Cell Line Issues: The cells may have low or inconsistent expression of the TRPV1 channel.
-
Solution: Verify the expression level of TRPV1 in your cell line using techniques like qPCR or Western blotting.
-
-
Agonist Concentration Too High: An excessively high concentration of the TRPV1 agonist can outcompete the antagonist.
-
Solution: Titrate your agonist to use the lowest concentration that gives a robust and reproducible response.
-
-
Issue 2: this compound does not produce an analgesic effect in my animal model of pain.
-
Possible Causes and Solutions:
-
Pharmacokinetic Issues: The dose, route of administration, or timing of administration may not be optimal for achieving sufficient exposure at the target site.
-
TRPV1-Independent Pain Pathway: The pain phenotype in your model may not be primarily driven by the activation of TRPV1 channels.
-
Solution: Investigate the underlying mechanism of pain in your model. Use positive controls (known analgesics that act through different pathways) to validate the model's responsiveness.
-
-
Metabolism of the Compound: The compound may be rapidly metabolized in the species you are using.
-
Solution: Consult literature on the metabolism of this compound. If available, consider using a different animal model or co-administering with a metabolic inhibitor if appropriate and ethically approved.
-
-
Quantitative Data
The following table summarizes the binding affinity and inhibitory concentrations of this compound for the TRPV1 channel from different species.
| Species | Parameter | Value | Reference |
| Human | pKi | 7.3 | [3] |
| Guinea Pig | pKi | 7.1 | [3] |
| Rat | pKi | 6.5 | [3] |
| Human | IC50 (vs. capsaicin) | 65 nM | [8] |
| Rat | IC50 (vs. capsaicin) | 102 nM | [8] |
| Guinea Pig | IC50 (vs. capsaicin) | 58 nM | [2] |
| Guinea Pig | IC50 (vs. low pH) | 470 nM | [2] |
Experimental Protocols
Protocol: In Vitro Calcium Influx Assay Using a Fluorescent Dye
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TRPV1 activation in a cell-based assay.
-
Cell Culture:
-
Plate HEK293 cells stably expressing the human TRPV1 channel in a 96-well black-walled, clear-bottom plate at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in an appropriate assay buffer.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 6. Portico [access.portico.org]
- 7. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Technical Support Center: JNJ-17203212 Specificity Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments for the specific TRPV1 antagonist, JNJ-17203212.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It is utilized in research for pain management, including migraine.[1]
Q2: What are the known potency values for this compound?
The inhibitory constants (pKi) for this compound are 6.5 for rat, 7.1 for guinea pig, and 7.3 for human TRPV1 receptors. It inhibits capsaicin-induced and H+-induced channel activation with pIC50 values of 6.32 and 7.23, respectively. The IC50 values for human and rat TRPV1 are 65 nM and 102 nM, respectively.[2] For guinea pig TRPV1, the Ki is 72 nM, and the IC50 values for capsaicin- and pH-induced activation are 58 nM and 470 nM, respectively.[3]
Q3: My in vitro results with this compound are not translating to my cellular or in vivo experiments. What could be the issue?
Several factors can contribute to discrepancies between in vitro and cellular/ in vivo results:
-
Cell Permeability: The compound may have poor penetration across the cell membrane.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps like P-glycoprotein, actively removing it from the cell.
-
Target Expression: The cell line or animal model may have low or absent expression of TRPV1.
-
Metabolism: The compound may be rapidly metabolized into inactive forms in cellular or in vivo systems.
Q4: How can I be sure that the observed effects in my experiment are due to TRPV1 inhibition by this compound and not off-target effects?
To ensure the observed effects are specifically due to TRPV1 inhibition, a series of control experiments are crucial. These can include using a structurally related but inactive compound, employing a positive control TRPV1 agonist, and utilizing systems with altered TRPV1 expression (e.g., knockout models or siRNA knockdown).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Observed | The observed effect may be due to inhibition of an unknown off-target protein. | Conduct a broad kinase selectivity screen or a target deconvolution study using chemical proteomics or thermal shift assays to identify other potential binding partners. |
| The compound may paradoxically activate a signaling pathway. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting. | |
| The effect could be due to the chemical properties of the compound and not target inhibition. | Synthesize and test a structurally similar but inactive analog of this compound as a negative control. The inactive analog should not produce the same phenotype. | |
| High Background Signal in Assays | Non-specific binding of this compound to assay components. | Include a "target-minus" control, where the assay is run without the TRPV1 protein, to identify any compound interference with the detection system. |
| Variability in Results | Inconsistent compound concentration due to solubility or stability issues. | Ensure complete solubilization of this compound in a suitable solvent like DMSO. Prepare fresh solutions for each experiment as solutions can be unstable.[4] |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | |
| Guinea Pig | 7.1 | ||
| Rat | 6.5 | ||
| IC50 | Human TRPV1 | 65 nM | [2] |
| Rat TRPV1 | 102 nM | [2] | |
| Guinea Pig TRPV1 (Capsaicin-induced) | 58 nM | [3] | |
| Guinea Pig TRPV1 (pH-induced) | 470 nM | [3] | |
| Ki | Guinea Pig TRPV1 | 72 nM | [3] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement in Cells using a TRPV1 Agonist
This protocol verifies that this compound can block the activity of its intended target, TRPV1, in a cellular context.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1)
-
This compound
-
Capsaicin (B1668287) (TRPV1 agonist)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Preparation: Plate TRPV1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., 1 µM) to all wells to activate TRPV1.
-
Signal Detection: Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the capsaicin-induced calcium response as a function of this compound concentration to determine the IC50 value.
Protocol 2: In Vivo Specificity Control using TRPV1 Knockout Mice
This experiment provides strong evidence for the specificity of this compound by comparing its effect in wild-type animals versus animals lacking the target protein.
Materials:
-
TRPV1 knockout (-/-) mice
-
Wild-type (+/+) littermate control mice
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[2]
-
Model of pain or inflammation (e.g., injection of an inflammatory agent)
-
Behavioral testing apparatus (e.g., for measuring thermal or mechanical sensitivity)
Procedure:
-
Animal Acclimation: Acclimate all mice to the behavioral testing environment for several days before the experiment.
-
Baseline Measurement: Measure the baseline pain or inflammatory response in all animals.
-
Compound Administration: Administer this compound or vehicle control to both wild-type and TRPV1 knockout mice. A study on bone cancer pain used a 30 mg/kg subcutaneous dose.[5]
-
Behavioral Testing: At the expected time of peak compound effect, re-assess the pain or inflammatory response.
-
Data Analysis: Compare the effect of this compound in wild-type mice to its effect (or lack thereof) in TRPV1 knockout mice. A significant reduction in the pain response in wild-type mice treated with this compound, with no additional effect in the knockout mice, indicates that the compound's analgesic action is primarily mediated through TRPV1.[5]
Visualizations
References
Validation & Comparative
A Comparative Guide to TRPV1 Antagonists: JNJ-17203212 versus Capsazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent TRPV1 receptor antagonists: JNJ-17203212 and capsazepine (B1668289). The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of TRPV1-mediated signaling in pain, inflammation, and other physiological processes.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and endogenous inflammatory mediators.[2][3] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain signals. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.
TRPV1 antagonists are compounds that block the activation of the TRPV1 channel, thereby inhibiting the downstream signaling cascade associated with pain and neurogenic inflammation. This guide focuses on a comparative analysis of this compound, a potent and selective antagonist, and capsazepine, a classical competitive antagonist.
Comparative Data
The following tables summarize the available quantitative data for this compound and capsazepine, highlighting their potency and selectivity as TRPV1 antagonists. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions.
In Vitro Potency
| Compound | Assay Type | Species/Cell Line | Activator | Potency (IC50/pKi) | Reference |
| This compound | Inhibition of Ca2+ influx | Human embryonic kidney (HEK) 293 cells expressing human TRPV1 | Capsaicin | IC50: 38 ± 10 nM | [4] |
| Inhibition of Ca2+ influx | Human embryonic kidney (HEK) 293 cells expressing human TRPV1 | Capsaicin | Ki: 27 ± 3 nM | [4] | |
| Inhibition of channel activation | Rat TRPV1 | Capsaicin | pIC50: 6.32 | ||
| Inhibition of channel activation | Rat TRPV1 | H+ (protons) | pIC50: 7.23 | ||
| Radioligand binding | Rat TRPV1 | - | pKi: 6.5 | ||
| Radioligand binding | Guinea pig TRPV1 | - | pKi: 7.1 | ||
| Radioligand binding | Human TRPV1 | - | pKi: 7.3 | ||
| Capsazepine | Inhibition of Ca2+ influx | Cultured rat trigeminal ganglion cells | Capsaicin | IC50: ~652 nM | |
| Inhibition of Ca2+ influx | Rat TRPV1 | pH 5.5 | IC50: >10,000 nM | [5] | |
| Inhibition of Ca2+ influx | Human TRPV1 | pH 5.5 | IC50: 924 ± 241 nM | [5] |
In Vivo Efficacy
| Compound | Animal Model | Pain/Inflammation Type | Efficacy | Reference |
| This compound | Rat | Bone cancer pain | Significantly reduced spontaneous and movement-evoked pain behaviors. | [4] |
| Rat | Inflammatory pain | Showed analgesic effects. | [3] | |
| Capsazepine | Rat | Capsaicin-induced hypothermia, wiping movements, and vasodilation | Ineffective at 2 mg/kg. | |
| Guinea Pig | Inflammatory and neuropathic pain | More effective than in mice or rats. | [2] |
Selectivity and Off-Target Effects
| Compound | Off-Target Activity | Comments | Reference |
| This compound | Selective for TRPV1 | Reported to be a selective antagonist. | [4] |
| Capsazepine | TRPM8, TRPA1, Nicotinic acetylcholine (B1216132) receptors, Voltage-gated Ca2+ channels | Exhibits a broader range of off-target activities that should be considered in experimental design. | [2][6][7] |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, initiating an action potential that propagates along the sensory nerve to the central nervous system, resulting in the perception of pain. The increase in intracellular Ca2+ also triggers the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral nerve terminals, contributing to neurogenic inflammation.
Caption: TRPV1 channel activation by various stimuli and its downstream signaling, which can be blocked by this compound and capsazepine.
Experimental Workflow: Calcium Influx Assay
Calcium influx assays are a primary method for evaluating the potency of TRPV1 antagonists. The following diagram illustrates a typical workflow for such an assay.
Caption: A typical experimental workflow for a calcium influx assay to evaluate TRPV1 antagonists.
Logical Comparison of this compound and Capsazepine
This diagram provides a logical comparison of the key characteristics of the two antagonists.
Caption: A logical diagram comparing the key characteristics of this compound and capsazepine.
Experimental Protocols
In Vitro Calcium Influx Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TRPV1 antagonist.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPV1 agonist (e.g., capsaicin).
-
Test compounds (this compound, capsazepine).
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Plate TRPV1-expressing HEK293 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the antagonist (this compound or capsazepine) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading and then add a fixed concentration of the TRPV1 agonist (e.g., capsaicin at its EC80 concentration) to all wells.
-
Data Acquisition: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response in the absence of the antagonist (100% activation) and in the absence of the agonist (0% activation). Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Capsaicin-Induced Pain Model (Rat)
Objective: To evaluate the analgesic efficacy of a TRPV1 antagonist in a model of acute inflammatory pain.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Capsaicin solution (e.g., 0.1% in a vehicle of ethanol, Tween 80, and saline).
-
Test compounds (this compound, capsazepine) dissolved in an appropriate vehicle.
-
Apparatus for assessing nociceptive behavior (e.g., electronic von Frey for mechanical allodynia, radiant heat source for thermal hyperalgesia).
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline nociceptive thresholds (e.g., paw withdrawal threshold to mechanical stimuli or paw withdrawal latency to a heat source).
-
Compound Administration: Administer the test compound (this compound or capsazepine) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before capsaicin injection.
-
Capsaicin Injection: Inject a small volume (e.g., 10-20 µL) of capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Assessment: At various time points after capsaicin injection (e.g., 15, 30, 60, 120 minutes), re-measure the nociceptive thresholds in both the ipsilateral (injected) and contralateral (uninjected) paws. The primary endpoint is the reversal of capsaicin-induced hyperalgesia or allodynia by the test compound.
-
Data Analysis: Compare the post-treatment nociceptive thresholds between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of a TRPV1 antagonist on ion channel currents.
Materials:
-
Isolated dorsal root ganglion (DRG) neurons or cells heterologously expressing TRPV1.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
TRPV1 agonist (e.g., capsaicin).
-
Test compounds (this compound, capsazepine).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of DRG neurons or culture TRPV1-expressing cells on coverslips.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Fill the chamber with extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Approach a cell with the recording pipette and form a high-resistance seal (giga-seal). Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the TRPV1 agonist to the cell using a perfusion system to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline current in response to the agonist, co-apply the antagonist with the agonist and record the change in current amplitude.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition for different antagonist concentrations to determine the IC50.
Conclusion
Both this compound and capsazepine are valuable tools for investigating the role of TRPV1 in various physiological and pathological processes.
-
This compound is a potent and selective TRPV1 antagonist, making it a suitable choice for studies requiring high specificity and efficacy. Its demonstrated in vivo activity in models of pathological pain further supports its utility in preclinical drug discovery.
-
Capsazepine , as the first-in-class competitive TRPV1 antagonist, has been instrumental in the initial characterization of the receptor. However, its lower potency and notable off-target effects necessitate careful consideration and the inclusion of appropriate control experiments to ensure that the observed effects are specifically mediated by TRPV1 inhibition.
The choice between these two antagonists will ultimately depend on the specific experimental question, the required potency and selectivity, and the biological system under investigation. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other TRPV1 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of species-specific determinants of the action of the antagonist capsazepine and the agonist PPAHV on TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsazepine, a vanilloid receptor antagonist, inhibits nicotinic acetylcholine receptors in rat trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-17203212 and AMG9810 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, JNJ-17203212 and AMG9810, based on their performance in various preclinical pain models. The data presented is compiled from publicly available research to facilitate an objective evaluation of their potential as therapeutic agents for pain management.
Mechanism of Action
Both this compound and AMG9810 are selective antagonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] The TRPV1 receptor is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[3][4] By blocking the activation of TRPV1, these antagonists aim to reduce the hyperexcitability of nociceptive neurons, thereby alleviating pain.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and AMG9810, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency of this compound and AMG9810
| Compound | Target | Assay | Species | IC50 / Ki | Reference |
| This compound | Human TRPV1 | Capsaicin-evoked responses in HEK293 cells | Human | IC50: 38 ± 10 nM | [6] |
| Human TRPV1 | - | Human | IC50: 65 nM | [7] | |
| Rat TRPV1 | - | Rat | IC50: 102 nM | [7] | |
| Guinea Pig TRPV1 | Capsaicin-induced activation | Guinea Pig | IC50: 58 nM | [8] | |
| Guinea Pig TRPV1 | pH decrease-induced activation | Guinea Pig | IC50: 470 nM | [8] | |
| Guinea Pig TRPV1 | - | Guinea Pig | Ki: 72 nM | [8] | |
| AMG9810 | Human TRPV1 | Capsaicin activation | Human | IC50: 24.5 ± 15.7 nM | [1][9] |
| Rat TRPV1 | Capsaicin activation | Rat | IC50: 85.6 ± 39.4 nM | [1][9] | |
| Human TRPV1 | Proton activation | Human | IC50: 92.7 ± 72.8 nM | [1][9] | |
| Rat TRPV1 | Proton activation | Rat | IC50: 294 ± 192 nM | [1][9] | |
| Human TRPV1 | Heat activation | Human | IC50: 15.8 ± 10.8 nM | [1][9] | |
| Rat TRPV1 | Heat activation | Rat | IC50: 21 ± 17 nM | [1][9] |
Table 2: In Vivo Efficacy of this compound and AMG9810 in Pain Models
| Compound | Pain Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| This compound | Bone Cancer Pain | Mouse | Subcutaneous (s.c.) | 30 mg/kg (twice daily) | Attenuated spontaneous and palpitation-induced flinching by ~50%.[10] | [6] |
| Visceral Hypersensitivity (Acetic Acid-induced) | Rat | Oral (p.o.) | 30 mg/kg | Significantly reduced visceral motor response to colorectal distension. | [11][12] | |
| Visceral Hypersensitivity (TNBS-induced) | Rat | Oral (p.o.) | 30 mg/kg | Significantly reduced visceral motor response to colorectal distension. | [11][12] | |
| Migraine (Inflammatory Soup-induced c-fos expression) | Rat | Intravenous (i.v.) | 0.3 mg/kg | Dose-dependently reduced c-fos expression. | [2] | |
| Migraine (Capsaicin-induced CGRP release) | Rat | - | 5, 10, 15 mg/kg | Dose-dependently reduced CGRP release. | [13] | |
| AMG9810 | Inflammatory Pain (CFA-induced) | Rat | - | 30-100 mg/kg | Reversed thermal and mechanical hyperalgesia.[14] | [1] |
| Inflammatory Pain (Mild Heat Injury) | Rat | Intraperitoneal (i.p.) | 1 mg/kg (minimum effective dose) | Significantly reversed heat threshold drop. | [15] | |
| Neuropathic Pain (Plantar Incision) | Rat | Oral (p.o.) | 3 mg/kg (minimum effective dose) | Dose-dependently diminished heat threshold drop. | [15] | |
| Capsaicin-induced Eye Wiping | Rat | - | Dose-dependent | Prevented eye wiping behavior. | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Bone Cancer Pain Model (this compound)
-
Animal Model: C3H/HeJ mice were used. Sarcoma cells were injected into the intramedullary space of the femur to induce bone cancer.[6]
-
Drug Administration: this compound was dissolved in a vehicle of 120 µl of Solutol and 680 µl of 5% dextrose. For chronic studies, 30 mg/kg was administered subcutaneously twice daily, starting 6 days after tumor injection.[6]
-
Behavioral Testing:
-
Endpoint Analysis: The duration and number of pain-related behaviors were quantified and compared between vehicle- and this compound-treated groups.[6]
Inflammatory Pain Model (AMG9810)
-
Animal Model: Male Sprague-Dawley rats were used. Inflammation was induced by an intraplantar injection of Complete Freund's Adjuvant (CFA).[1]
-
Drug Administration: The route and vehicle for AMG9810 administration in the primary study were not specified. However, for similar models, oral or intraperitoneal administration is common.[1][15]
-
Behavioral Testing:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source was measured.
-
Mechanical Hyperalgesia: Paw withdrawal threshold to mechanical stimulation with von Frey filaments was assessed.
-
-
Endpoint Analysis: The withdrawal latencies and thresholds were compared before and after drug administration to determine the reversal of hyperalgesia.[1]
Visceral Hypersensitivity Model (this compound)
-
Animal Model: Male Sprague-Dawley rats were used. Visceral hypersensitivity was induced by either intracolonic administration of 1% acetic acid (acute model) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) (post-inflammatory model).[11][12]
-
Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg.[11][12]
-
Behavioral Testing: Colorectal distension (CRD) was performed by inflating a balloon in the distal colon. The visceral motor response (VMR), quantified as the number of abdominal contractions, was measured.[11][12]
-
Endpoint Analysis: The number of abdominal contractions in response to CRD was compared between vehicle- and this compound-treated groups.[11][12]
Visualizations
Signaling Pathway of TRPV1 in Nociception
Caption: TRPV1 activation by various stimuli leads to pain signaling.
General Experimental Workflow for Preclinical Pain Models
Caption: Workflow for evaluating analgesics in preclinical pain models.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. Portico [access.portico.org]
- 12. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMG 9810 - Applications - CAT N°: 14715 [bertin-bioreagent.com]
- 15. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRPV1 Antagonists JNJ-17203212 and JNJ-38893777 in Preclinical Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two transient receptor potential vanilloid 1 (TRPV1) antagonists, JNJ-17203212 and JNJ-38893777, based on available preclinical data in the context of migraine research. Both compounds target the TRPV1 receptor, a key player in pain signaling and a promising target for migraine therapeutics. This document summarizes their performance in relevant experimental models, details the methodologies of these experiments, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and JNJ-38893777, focusing on their in vitro potency, preclinical efficacy in migraine models, and pharmacokinetic properties.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Parameter | This compound | JNJ-38893777 |
| pKi | 6.5 (rat), 7.1 (guinea pig), 7.3 (human) | Data not available |
| IC50 | 58 nM (capsaicin-induced, guinea pig), 470 nM (pH-induced, guinea pig) | Data not available |
Table 2: Preclinical Efficacy in Rat Migraine Models
| Experimental Model | Endpoint | This compound | JNJ-38893777 |
| Inflammatory Soup-Induced c-fos Expression | Reduction of c-fos positive nuclei in the trigeminal nucleus caudalis | Dose-dependent and significant reduction[1] | Dose-dependent and significant reduction[1] |
| Capsaicin-Induced CGRP Release | Attenuation of CGRP release into the external jugular vein | Effective at all tested doses; fully abolished CGRP release in a time and dose-dependent manner[1] | Attenuated CGRP release only at higher dosages[1] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Rat, oral) | JNJ-38893777 (Human, oral) |
| Tmax (median) | ~70-80 minutes | 3.0 - 5.5 hours[2] |
| Terminal Plasma Concentrations (at ~70-80 min) | 0.61 µM (3 mg/kg), 1.45 µM (10 mg/kg), 4.64 µM (30 mg/kg)[3] | Not applicable |
| Elimination Half-life | Data not available | Prolonged terminal phase[2] |
| Renal Clearance | Data not available | Negligible[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TRPV1 antagonists in migraine and the workflow of the key preclinical experiments.
References
- 1. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetic and Pharmacodynamic Learnings from a Double-Blind, Randomized, Placebo-Controlled, Sequential Group First-in-Human Study of the TRPV1 Antagonist, JNJ-38893777, in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
A Comparative Analysis of JNJ-17203212 and A-425619 for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, JNJ-17203212 and A-425619, with a focus on their potential application in treating neuropathic pain. This document synthesizes available preclinical data to facilitate an objective evaluation of their pharmacological profiles, efficacy in relevant models, and the experimental methodologies used for their characterization.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The TRPV1 receptor, a non-selective cation channel activated by various noxious stimuli including heat, protons, and capsaicin, has emerged as a key target for the development of novel analgesics.[1][2] Both this compound and A-425619 are potent and selective antagonists of the TRPV1 receptor and have demonstrated efficacy in various preclinical pain models.[1][3][4][5] This guide offers a comparative overview of their performance based on published experimental data.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo pharmacological data for this compound and A-425619, providing a clear comparison of their potency and efficacy.
Table 1: In Vitro Pharmacology
| Parameter | This compound | A-425619 | References |
| Target | TRPV1 | TRPV1 | [3][6] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [3][6][7] |
| Potency (IC₅₀) | 65 nM (human TRPV1), 102 nM (rat TRPV1) | 5 nM (human TRPV1, capsaicin-evoked), 9 nM (rat DRG neurons, capsaicin-evoked), 3-4 nM (human TRPV1, anandamide (B1667382) & NADA-evoked) | [6][8][9] |
| Binding Affinity (Kᵢ) | 72 nM (guinea pig TRPV1) | pA₂ = 2.5 nM (capsaicin-evoked calcium flux) | [7][8][10] |
| Selectivity | Selective for TRPV1 | Highly selective for TRPV1 over a wide range of other receptors, enzymes, and ion channels | [6][8] |
| Inhibition of Agonist-Induced Response | Inhibits capsaicin- and H⁺-induced channel activation (pIC₅₀ = 6.32 and 7.23, respectively) | Blocks capsaicin-, NADA-, and acid-evoked Ca²⁺ influx and CGRP release in DRG and trigeminal ganglia neurons | [7][11][12][13] |
Table 2: In Vivo Efficacy in Pain Models
| Pain Model | This compound | A-425619 | References |
| Neuropathic Pain | Attenuated spontaneous and palpitation-induced flinching by ~50% in a bone cancer pain model (30 mg/kg, s.c., daily) | Showed partial efficacy in models of neuropathic pain. Intrathecal administration produced a 33% reversal of CCI-induced tactile hypersensitivity. | [1][4][10][14] |
| Inflammatory Pain | Reduces visceral hypersensitivity in rat models of colonic hypersensitivity (30 mg/kg, p.o.) | Potently reduced CFA-induced chronic inflammatory thermal hyperalgesia (ED₅₀ = 40 µmol/kg, p.o.) and carrageenan-induced acute inflammatory thermal hyperalgesia (ED₅₀ = 50 µmol/kg, i.p.) | [1][11][15][16] |
| Postoperative Pain | Not explicitly reported in the provided search results. | Maintained efficacy in a postoperative pain model after twice-daily oral dosing for 5 days. | [1] |
| Capsaicin-Induced Pain | Reduces capsaicin-induced coughs in guinea pigs (20 mg/kg) and CGRP release in a rat migraine model. | Dose-dependently reduced capsaicin-induced mechanical hyperalgesia (ED₅₀ = 45 µmol/kg, p.o.). | [1][10][11] |
Signaling Pathway and Mechanism of Action
Both this compound and A-425619 exert their analgesic effects by competitively antagonizing the TRPV1 receptor. The following diagram illustrates the TRPV1 signaling pathway and the point of intervention for these antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and A-425619.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury model is a widely used method to induce neuropathic pain in rodents.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Post-Operative Care: The incision is closed, and animals are allowed to recover. They are monitored for signs of infection and distress.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is recorded as a sharp withdrawal of the paw.
-
Drug Administration: A-425619 or vehicle is administered intrathecally. Behavioral testing is performed at various time points post-dosing to assess the reversal of tactile hypersensitivity.[4]
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant is administered into the hind paw of the rat.
-
Development of Hyperalgesia: Animals develop a robust and long-lasting thermal hyperalgesia, which can be measured within hours and persists for several days to weeks.
-
Assessment of Thermal Hyperalgesia: The Hargreaves method is commonly used. A radiant heat source is focused on the plantar surface of the inflamed paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Drug Administration: A-425619 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.[1][11] The effect of the compound on paw withdrawal latency is measured at different time points after administration.
In Vitro Assay: Calcium Influx Assay in HEK293 Cells
This assay is used to determine the potency of TRPV1 antagonists in a controlled cellular environment.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with the human TRPV1 gene. Cells are cultured in appropriate media and conditions.
-
Cell Plating: Cells are plated into 96-well plates and grown to confluence.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period.
-
Compound Application: this compound, A-425619, or vehicle is added to the wells at various concentrations and incubated.
-
Agonist Stimulation: A TRPV1 agonist, such as capsaicin, is added to the wells to stimulate the TRPV1 channels.
-
Measurement of Calcium Influx: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The concentration-response curves are generated, and the IC₅₀ values are calculated to determine the potency of the antagonists.[6][8]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel TRPV1 antagonist in a neuropathic pain model.
Conclusion
Both this compound and A-425619 are potent and selective TRPV1 antagonists with demonstrated efficacy in preclinical models of pain. A-425619 has been more extensively characterized in the public domain for its effects on inflammatory and neuropathic pain, showing partial but significant efficacy in the latter.[1] this compound has also shown promise, particularly in a model of bone cancer pain which has a neuropathic component.[4][10][14]
References
- 1. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JNJ-17203212 selectivity for TRPV1 over other TRP channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist JNJ-17203212, focusing on its selectivity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel over other members of the TRP channel family. The information presented is supported by experimental data to inform research and development decisions.
This compound is a potent and competitive antagonist of the TRPV1 channel, a key player in pain and inflammation pathways.[1] Its efficacy has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent.[2][3] A critical aspect of its pharmacological profile is its selectivity, which minimizes off-target effects and enhances its utility as a research tool and a drug candidate.
Comparative Selectivity Profile of this compound
Experimental data demonstrates the high selectivity of this compound for the human TRPV1 channel. The following table summarizes its activity against a panel of related TRP channels.
| Target | Agonist/Stimulus | This compound Activity | Species | Reference |
| TRPV1 | Capsaicin (B1668287) | pIC50: 7.32 | Human | |
| Protons (H+) | pIC50: 7.23 | Human | ||
| Capsaicin | IC50: 65 nM | Human | [4] | |
| Capsaicin | IC50: 102 nM | Rat | [4] | |
| TRPV2 | Not specified | No significant inhibition at 1 µM | Not specified | [1] |
| TRPV3 | Not specified | Data not available | Not specified | |
| TRPV4 | Not specified | No significant inhibition at 1 µM | Not specified | [1] |
| TRPA1 | Not specified | No significant inhibition at 1 µM | Not specified | [1] |
| TRPM8 | Not specified | Weak inhibition at 1 µM | Not specified | [1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The data clearly indicates that this compound is a highly potent antagonist of TRPV1 with significantly lower or no activity at other tested TRP channels at a concentration of 1 µM. This demonstrates a wide selectivity window, which is a desirable characteristic for a pharmacological probe and potential therapeutic.
Experimental Methodologies
The selectivity of this compound has been primarily determined using in vitro functional assays, such as calcium imaging and electrophysiology.
Calcium Imaging Assays (FLIPR)
A common high-throughput method to assess TRP channel activity is by measuring changes in intracellular calcium concentration ([Ca2+]i) using a Fluorometric Imaging Plate Reader (FLIPR).
Principle: Most TRP channels are permeable to calcium ions. Activation of these channels leads to an influx of Ca2+ into the cell, which can be detected by a calcium-sensitive fluorescent dye. Antagonists will inhibit this agonist-induced calcium influx in a concentration-dependent manner.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target human TRP channel (e.g., TRPV1, TRPV2, etc.) are cultured and seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately one hour at 37°C.
-
Compound Addition: this compound, at various concentrations, is added to the wells and incubated for a specific period to allow for binding to the target channel.
-
Agonist Stimulation: A specific agonist for the target TRP channel (e.g., capsaicin for TRPV1) is added to the wells to stimulate channel opening and calcium influx.
-
Data Acquisition: The fluorescence intensity is measured in real-time using a FLIPR instrument. The peak fluorescence response is used to determine the level of channel inhibition.
-
Data Analysis: The inhibitory activity of this compound is plotted against its concentration to generate a dose-response curve, from which the IC50 value is calculated.
Electrophysiology Assays
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.
Principle: This technique allows for the measurement of the ionic currents flowing through the channels in the membrane of a single cell. Antagonists will reduce the agonist-evoked currents.
General Protocol:
-
Cell Preparation: Cells expressing the target TRP channel are prepared for recording.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Compound and Agonist Application: The cell is perfused with a solution containing a specific agonist for the target TRP channel to evoke a current. This compound is then co-applied with the agonist at various concentrations.
-
Data Acquisition: The resulting changes in ionic current are recorded and measured.
-
Data Analysis: The inhibition of the agonist-induced current by this compound is quantified to determine its potency (IC50).
Visualizing the Experimental Workflow and TRPV1 Signaling
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining this compound selectivity using a calcium imaging assay.
Caption: this compound blocks the activation of the TRPV1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain | Journal of Neuroscience [jneurosci.org]
- 3. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ17203212 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Comparative Off-Target Binding Profile of JNJ-17203212
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of JNJ-17203212, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The performance of this compound is compared with other notable TRPV1 antagonists: Capsazepine, AMG-517, and SB-705498. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these compounds in preclinical and clinical research.
On-Target and Off-Target Binding Profile Comparison
The following table summarizes the quantitative data on the on-target (TRPV1) and off-target binding affinities for this compound and its comparators. Data is presented as pKi (the negative logarithm of the inhibition constant) and pIC50 (the negative logarithm of the half maximal inhibitory concentration). Higher values indicate greater potency.
| Target | This compound | Capsazepine | AMG-517 | SB-705498 |
| TRPV1 (human) | pKi: 7.3 | IC50: 562 nM[1] | IC50: 0.5 nM[2] | pKi: 7.6[3] |
| TRPV1 (rat) | pKi: 6.5 | - | Kb: 4.2 nM[2] | pKi: 7.5[3] |
| TRPV1 (guinea pig) | pKi: 7.1 | - | - | pKi: 7.3[3] |
| TRPM8 | Weak inhibition at 1 µM[4] | Inhibition[5][6] | IC50 >20 µM[7] | - |
| Nicotinic Acetylcholine (B1216132) Receptors | No significant displacement at 1 µM[4] | Inhibition[5][8] | - | No significant activity[3][9] |
| Voltage-gated Ca2+ Channels | No significant displacement at 1 µM[4] | Inhibition[5] | - | No significant activity[3][9] |
| Broad Receptor/Transporter Panel (CEREP) | No significant displacement at 1 µM[4] | - | - | Little to no activity[3][9] |
| TRPV2, TRPV4, TRPA1 | No inhibition at 1 µM[4] | - | IC50 >20 µM[7] | - |
Experimental Methodologies
The data presented in this guide were primarily generated using the following key experimental protocols:
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[10][11][12]
-
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[13]
-
Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared membranes.[10]
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[10][14]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
-
Calcium Flux Assays
Calcium flux assays are functional assays used to measure the ability of a compound to inhibit the influx of calcium through an ion channel in response to an agonist.[15][16][17]
-
Objective: To determine the half maximal inhibitory concentration (IC50) of a test compound against agonist-induced channel activation.
-
General Protocol:
-
Cell Culture: Cells recombinantly expressing the target ion channel (e.g., TRPV1) are cultured in multi-well plates.[15]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[16]
-
Compound Addition: Varying concentrations of the test compound (antagonist) are added to the cells and incubated.
-
Agonist Stimulation: A known agonist of the channel (e.g., capsaicin (B1668287) for TRPV1) is added to stimulate calcium influx.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[17]
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
-
Signaling Pathway and Experimental Workflow Diagrams
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor.
Caption: TRPV1 signaling cascade upon activation and its inhibition by this compound.
Experimental Workflow for Off-Target Profiling
This diagram outlines a typical workflow for assessing the off-target binding profile of a compound.
Caption: Workflow for determining the on-target and off-target activity of a test compound.
Conclusion
This compound demonstrates a highly selective binding profile for the TRPV1 receptor.[4] In a broad panel screening, it did not show significant displacement of radioligands from a wide range of other receptors and transporters at a concentration of 1 µM.[4] While weak inhibition of TRPM8 was noted, its activity against other related TRP channels (TRPV2, TRPV4, TRPA1) was negligible.[4]
In comparison, Capsazepine is a non-selective TRPV1 antagonist with known off-target activities.[5][6][8] AMG-517 and SB-705498 are, like this compound, reported to be highly selective for TRPV1.[2][3][7][9][18] The primary concern with potent TRPV1 antagonists like AMG-517 has been on-target related side effects, such as hyperthermia, which has hindered their clinical development.[18][19]
The high selectivity of this compound minimizes the potential for off-target mediated side effects, making it a valuable tool for specifically investigating the physiological and pathological roles of the TRPV1 receptor. Researchers should, however, remain mindful of the potential for on-target side effects associated with TRPV1 antagonism.
References
- 1. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AMG 517 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. Capsazepine, a vanilloid receptor antagonist, inhibits nicotinic acetylcholine receptors in rat trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. bms.kr [bms.kr]
- 16. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. AMG-517 - Wikipedia [en.wikipedia.org]
- 19. benthamopen.com [benthamopen.com]
Benchmarking JNJ-17203212: A Comparative Guide to TRPV1 Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the transient receptor potential vanilloid 1 (TRPV1) antagonist, JNJ-17203212, against other notable TRPV1 antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to facilitate an objective evaluation of these compounds. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Executive Summary
This compound is a selective and potent competitive antagonist of the TRPV1 receptor, a key player in pain perception and inflammatory processes. This guide benchmarks this compound against other well-characterized TRPV1 antagonists, including AMG 517, Capsazepine, A-425619, and SB-705498. The comparison focuses on in vitro potency and selectivity, as well as in vivo efficacy in various preclinical models of pain. A significant challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia. This guide also addresses the comparative thermoregulatory effects of these compounds.
Comparative In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other selected TRPV1 antagonists against capsaicin-, proton-, and heat-induced activation of the TRPV1 channel.
| Compound | Species | Capsaicin (B1668287) Activation | Proton (H+) Activation | Heat Activation | Selectivity Profile |
| This compound | Human | pKi = 7.3 | pIC50 = 7.23 | - | Potent, competitive antagonist. Also shows some activity at TRPM8 at higher concentrations.[1] |
| Rat | pKi = 6.5 | - | - | ||
| Guinea Pig | pKi = 7.1 | pIC50 = 6.32 | - | ||
| AMG 517 | Rat | pIC50 = 8.3 | pIC50 = 7.7 | pIC50 = 7.8 | Potent antagonist of all three modalities. |
| Capsazepine | Rat | pIC50 = 7.2 | Inactive | pIC50 = 5.7 | Mode-selective; inactive against proton activation in rats. |
| A-425619 | Rat | pIC50 = 8.0 | pIC50 = 7.5 | pIC50 = 7.8 | Potent antagonist of all three modalities. |
| SB-705498 | Human | pKi = 7.6 | IC50 = 3 nM (pH 5.3) | IC50 = 6 nM (50°C) | Potent, multimodal antagonist. |
| Rat | pKi = 7.5 | - | - | ||
| Guinea Pig | pKi = 7.3 | - | - |
Comparative In Vivo Efficacy in Preclinical Pain Models
This section provides a comparative overview of the efficacy of this compound and other TRPV1 antagonists in established animal models of pain.
Inflammatory Pain
| Compound | Animal Model | Efficacy |
| This compound | Rat (MIA-induced osteoarthritis) | Intra-articular administration reduced pain behaviors.[2] |
| A-425619 | Rat (CFA-induced thermal hyperalgesia) | Effective at blocking thermal hyperalgesia. |
| BCTC | Rat (CFA-induced thermal and mechanical hyperalgesia) | Orally effective in inhibiting both thermal and mechanical hyperalgesia.[3] |
| SB-366791 | Rat (CFA-induced thermal and mechanical hyperalgesia) | Effective in reducing inflammatory pain.[3] |
Neuropathic Pain
| Compound | Animal Model | Efficacy |
| This compound | Mouse (Bone Cancer Pain) | Attenuated spontaneous and palpitation-induced flinching by approximately 50%.[4] |
| A-425619 | Rat (Spinal Nerve Ligation) | Produced a 36% reversal of tactile hypersensitivity.[4] |
| ABT-102 | Mouse (Bone Cancer Pain) | A single dose produced an 18-19% reversal of ongoing pain-related behaviors.[4] |
| Capsazepine | Guinea Pig (Partial Sciatic Nerve Ligation) | Produced an 80% reversal of mechanical hypersensitivity.[4] |
Visceral Pain
| Compound | Animal Model | Efficacy |
| This compound | Rat (Colonic Hypersensitivity) | Reduced visceral motor response to colorectal distension in both acute and chronic models.[5] |
Thermoregulatory Effects
A major hurdle for the clinical use of TRPV1 antagonists is the induction of hyperthermia. The potency of an antagonist to block the proton activation of TRPV1 is thought to be a key contributor to this side effect.
| Compound | Effect on Body Temperature |
| This compound | Data on hyperthermic potential not explicitly detailed in the provided search results. |
| AMG 517 | Induces hyperthermia. |
| Capsazepine | No thermal effect in rats, but causes hyperthermia in guinea pigs, correlating with its activity on proton-mediated activation in this species. |
| NEO6860 | A modality-selective antagonist (blocks capsaicin but not proton or heat activation) that did not produce clinically significant hyperthermia in a Phase I study.[6] |
Experimental Protocols
In Vitro Calcium Influx Assay using Fluo-4 AM
This protocol is designed to assess the antagonist activity of compounds on TRPV1 channels expressed in a heterologous system.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TRPV1 in appropriate growth medium.
-
Plate cells in 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and incubate overnight.[7]
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical solution consists of Fluo-4 AM (1 mM stock in DMSO), Pluronic F-127 (20% in DMSO), and a suitable buffer like Hank's Balanced Salt Solution (HBSS).[8]
-
Wash the cells with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.[7]
-
Wash the cells three times with the assay buffer to remove excess dye.[8]
3. Compound Addition and Incubation:
-
Prepare serial dilutions of the antagonist compounds in the assay buffer.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader (e.g., FlexStation 3) to measure baseline fluorescence (Ex/Em = 490/525 nm).[7]
-
Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Determine the IC50 values for the antagonist compounds by fitting the concentration-response data to a suitable pharmacological model.
In Vivo Bone Cancer Pain Model
This protocol is adapted from studies evaluating the efficacy of TRPV1 antagonists in a murine model of bone cancer pain.
1. Animal Model:
-
Use C3H/HeJ mice.
-
Anesthetize the mice and surgically implant NCTC 2472 sarcoma cells into the intramedullary space of the femur.
2. Drug Administration:
-
This compound can be dissolved in a vehicle such as 120 µl of Solutol and 680 µl of 5% dextrose.
-
Administer this compound subcutaneously at a dose of, for example, 30 mg/kg twice daily.
3. Behavioral Assessment:
-
Measure spontaneous pain behaviors such as flinching and guarding of the affected limb over a defined observation period (e.g., 2 minutes).
-
Assess evoked pain by gentle palpation of the tumor-bearing femur and measuring the duration of flinching and guarding.
-
Conduct behavioral testing at multiple time points post-tumor implantation to assess the progression of pain and the efficacy of the antagonist.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the sensory neuron and the initiation of a pain signal. The channel's activity is also modulated by intracellular signaling cascades.
Caption: TRPV1 channel activation by various stimuli and its downstream signaling cascade leading to pain perception.
Experimental Workflow for In Vitro Antagonist Screening
The following diagram illustrates a typical workflow for screening TRPV1 antagonists using a cell-based calcium influx assay.
Caption: A stepwise workflow for the in vitro screening of TRPV1 antagonists.
References
- 1. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Analgesic Effects of TRPV1 Polypeptide Modulator APHC3 in Models of Osteo- and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics Study in Healthy Subjects of Oral NEO6860, a Modality Selective Transient Receptor Potential Vanilloid Subtype 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-17203212: A Comparative Analysis of Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of JNJ-17203212, a potent and selective TRPV1 receptor antagonist, across various preclinical pain models. The data presented is supported by detailed experimental protocols to aid in the evaluation and potential application of this compound in pain research. Comparisons with other relevant TRPV1 antagonists are included to provide a broader context of its pharmacological profile.
Executive Summary
This compound has demonstrated significant analgesic effects in models of bone cancer pain, visceral hypersensitivity, and migraine. As a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it targets a key receptor involved in the detection and transmission of noxious stimuli. This guide summarizes the quantitative efficacy data, outlines the methodologies of key experiments, and visualizes the underlying signaling pathway to provide a comprehensive overview for researchers.
Data Presentation
The following tables summarize the quantitative efficacy of this compound and comparator TRPV1 antagonists in different pain models.
Table 1: Efficacy of this compound in a Mouse Model of Bone Cancer Pain
| Treatment Group | Dose | Endpoint | % Reduction in Pain Behavior | Citation |
| This compound | 30 mg/kg, s.c. (twice daily) | Spontaneous and palpitation-induced flinching | ~50% | [1] |
| This compound | 30 mg/kg, s.c. (twice daily) | Ongoing and movement-evoked pain behaviors | Significantly reduced compared to vehicle | [2] |
Table 2: Efficacy of this compound in Rat Models of Visceral Hypersensitivity
| Pain Model | Treatment Group | Dose (oral) | Endpoint | Outcome | Citation |
| Acetic Acid-Induced | This compound | 30 mg/kg | Visceral Motor Response (VMR) to Colorectal Distension (CRD) | Significantly reduced VMR | [3][4] |
| TNBS-Induced | This compound | 30 mg/kg | Visceral Motor Response (VMR) to Colorectal Distension (CRD) | Significantly reduced VMR | [3][4] |
Table 3: Efficacy of this compound in Rat Models of Migraine
| Pain Model | Treatment Group | Dose (i.v.) | Endpoint | Outcome | Citation |
| Inflammatory Soup-Induced | This compound | 30 mg/kg | c-fos expression in Trigeminal Nucleus Caudalis | Completely abolished c-fos up-regulation | [5] |
| Capsaicin-Induced | This compound | 0.3, 3, 30 mg/kg | Calcitonin Gene-Related Peptide (CGRP) release | Dose-dependently and fully abolished CGRP release | [5] |
Table 4: Comparative Efficacy of Other TRPV1 Antagonists in Preclinical Pain Models
| Compound | Pain Model | Species | Dose | Endpoint | % Reversal/Reduction | Citation |
| ABT-102 | Bone Cancer | Mouse | Not specified (single dose) | Ongoing pain-related behaviors | 18-19% | [1] |
| ABT-102 | Bone Cancer | Mouse | Not specified (daily for 12 days) | Ongoing pain-related behaviors | 43-45% | [1] |
| A-425619 | Neuropathic Pain (SNL) | Mouse | Not specified | Thermal hypersensitivity | Complete attenuation | [1] |
| A-425619 | Neuropathic Pain (SNL & CCI) | Rat | Not specified (i.p.) | Tactile hypersensitivity | 36% reversal | [1] |
| BCTC | Neuropathic Pain (Partial Sciatic Nerve Ligation) | Rat | 10 mg/kg | Tactile allodynia | Significant increase in withdrawal threshold | [6] |
Experimental Protocols
1. Bone Cancer Pain Model
-
Animal Model: Adult male C3H/HeJ mice.[2]
-
Induction of Bone Cancer: Murine osteolytic sarcoma cells (2472 cells) are injected into the intramedullary space of the femur.[2][7] This leads to progressive bone destruction and the development of pain-related behaviors.
-
Drug Administration: this compound (30 mg/kg) or vehicle is administered subcutaneously (s.c.) twice daily, starting from day 6 post-tumor cell injection.[2]
-
Behavioral Assessment: Pain-related behaviors, including spontaneous guarding and flinching, as well as movement-evoked guarding and flinching (after non-noxious palpation of the femur), are quantified over a 2-minute observation period at various time points (e.g., days 9, 11, 14, 15, 18).[2]
2. Visceral Hypersensitivity Models
-
Induction of Hypersensitivity:
-
Acute Model (Acetic Acid): A 1% solution of acetic acid is administered intraluminally into the distal colon to induce acute, non-inflammatory visceral hypersensitivity.[3][8]
-
Chronic Model (TNBS): 2,4,6-trinitrobenzenesulfonic acid (TNBS) is administered intraluminally into the distal colon to induce a chronic, post-inflammatory visceral hypersensitivity, assessed 30 days post-administration.[3][8]
-
-
Drug Administration: A single oral dose of this compound (3, 10, or 30 mg/kg) or vehicle is administered.[3][4]
-
Assessment of Visceral Sensitivity: Colonic sensitivity is measured by quantifying the visceral motor response (VMR), specifically the number of abdominal contractions, in response to colorectal distension (CRD) at varying pressures (e.g., 15, 30, 45, 60 mmHg).[3][4]
3. Migraine Models
-
Animal Model: Male Sprague-Dawley rats.[5]
-
Induction of Trigeminal Activation:
-
Inflammatory Soup Model: An "inflammatory soup" containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2 is applied to the dura mater to induce neurogenic inflammation and activation of the trigeminal system.[5]
-
Capsaicin (B1668287) Model: Capsaicin is injected into the carotid artery to directly activate TRPV1 on trigeminal neurons.[5]
-
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses.[5]
-
Endpoint Measurement:
-
c-fos Expression: Two hours after the application of inflammatory soup, the brainstem is processed for immunohistochemical detection of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis (TNC).[5]
-
CGRP Release: Blood samples are collected from the jugular vein following capsaicin injection to measure the levels of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in migraine pathophysiology.[5]
-
Mandatory Visualization
Caption: TRPV1 Signaling Pathway in Nociception.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 8. biocytogen.com [biocytogen.com]
JNJ-17203212: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transient receptor potential vanilloid 1 (TRPV1) antagonist, JNJ-17203212, focusing on its cross-reactivity with other receptors. The information is compiled from preclinical pharmacological studies to aid in the evaluation of its selectivity profile against other known TRPV1 antagonists.
Summary of On-Target and Off-Target Receptor Interactions
This compound is a potent and selective antagonist of the TRPV1 receptor, a key player in pain and inflammation pathways.[1][2][3][4][5] Its high affinity for TRPV1 has been demonstrated across multiple species. In contrast, older, non-selective TRPV1 antagonists, such as capsazepine, exhibit a broader range of off-target activities that can confound experimental results.
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for this compound and comparator compounds.
Table 1: this compound - On-Target TRPV1 Activity
| Species | Assay Type | Parameter | Value | Reference |
| Human | Radioligand Binding | pKi | 7.3 | |
| Guinea Pig | Radioligand Binding | pKi | 7.1 | |
| Rat | Radioligand Binding | pKi | 6.5 | |
| Guinea Pig | Functional (Capsaicin-induced activation) | pIC50 | 6.32 | |
| Guinea Pig | Functional (H+-induced activation) | pIC50 | 7.23 | |
| Human | Functional (Capsaicin-evoked response) | Ki | 27 ± 3 nM | [6] |
| Human | Functional (Capsaicin-evoked response) | IC50 | 38 ± 10 nM | [6] |
Table 2: Comparator TRPV1 Antagonists - On-Target and Off-Target Activity
| Compound | Primary Target | On-Target IC50 | Known Off-Target Receptors/Channels | Reference |
| Capsazepine | TRPV1 | 562 nM | Nicotinic acetylcholine (B1216132) receptors, Voltage-gated Ca2+ channels, TRPM8, TRPV4 | [7][8][9] |
| BCTC | TRPV1 | 6.0 nM (acid-induced), 35 nM (capsaicin-induced) | TRPM8 | [1][7] |
| JNJ-38893777 | TRPV1 | Potent and Selective (Quantitative data not available in searched sources) | Information not available in searched sources | [10] |
Table 3: this compound - Summary of Off-Target Screening
A comprehensive selectivity screen (CEREP panel) was conducted to evaluate the cross-reactivity of this compound.
| Concentration Tested | Panel Type | Results | Reference |
| 1 µM | Receptors and Transporters (Radioligand Binding) | No significant displacement observed. | |
| 1 µM | TRP Channels (Functional Assays) | No significant inhibition of TRPV2, TRPV4, or TRPA1. Weak inhibition of TRPM8. |
Experimental Methodologies
Radioligand Binding Assays for Receptor Affinity (Ki)
Radioligand binding assays are the standard for determining the affinity of a compound for a receptor.[2][3][11][12]
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[13]
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11][13]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[11]
Functional Assays for Receptor Antagonism (IC50) using FLIPR
Functional assays measure the ability of a compound to inhibit the biological response of a receptor to an agonist. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method for monitoring intracellular calcium, a common downstream signal of TRPV1 activation.[6][14][15][16]
Protocol Outline:
-
Cell Culture: Cells stably expressing the target receptor (e.g., human TRPV1 in HEK293 or CHO cells) are cultured in 96- or 384-well plates.[17]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).[14][15]
-
Compound Addition: The test compound (antagonist) at various concentrations is added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: An agonist (e.g., capsaicin (B1668287) or acidic buffer) is added to the wells to activate the TRPV1 channels.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[14]
-
Data Analysis: The antagonist's effect is quantified by its ability to reduce the agonist-induced fluorescence signal. An IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.[17]
Visualizations
TRPV1 Signaling Pathway and Antagonist Intervention
Caption: TRPV1 activation by various stimuli and inhibition by this compound.
Cross-Reactivity Comparison Workflow
Caption: Workflow for comparing the selectivity of TRPV1 antagonists.
References
- 1. BCTC | TRP Channel | CAS 393514-24-4 | Buy BCTC from Supplier InvivoChem [invivochem.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Portico [access.portico.org]
- 5. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
- 8. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 9. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases [mdpi.com]
- 10. Safety, Tolerability and Pharmacokinetic and Pharmacodynamic Learnings from a Double-Blind, Randomized, Placebo-Controlled, Sequential Group First-in-Human Study of the TRPV1 Antagonist, JNJ-38893777, in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Showdown: JNJ-17203212 Versus Other Key TRPV1 Receptor Antagonists in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the transient receptor potential vanilloid 1 (TRPV1) antagonist JNJ-17203212 against other notable TRPV1 blockers. The following sections detail in vitro and in vivo experimental data, offering a clear perspective on the compound's performance and methodologies for key experiments.
The transient receptor potential vanilloid 1 (TRPV1) ion channel is a critical player in pain and neurogenic inflammation pathways. Its activation by various stimuli, including heat, acid, and capsaicin (B1668287), has made it a prime target for the development of novel analgesics. This compound, a potent and selective TRPV1 antagonist, has demonstrated significant efficacy in various preclinical models. This guide aims to contextualize its performance by comparing it with other well-characterized TRPV1 antagonists: the first-generation tool compound capsazepine (B1668289), and the clinical candidates AMG 517 and mavatrep.
In Vitro Profile: Potency and Selectivity
A key determinant of a drug candidate's potential is its in vitro activity, specifically its binding affinity (Ki) and functional inhibition (IC50 or pIC50) of the target receptor. The following table summarizes the available in vitro data for this compound and its comparators.
| Compound | Species | Assay Type | Agonist | Potency | Citation |
| This compound | Human | Binding Affinity (pKi) | - | 7.3 | |
| Guinea Pig | Binding Affinity (pKi) | - | 7.1 | ||
| Rat | Binding Affinity (pKi) | - | 6.5 | ||
| Guinea Pig | Functional Inhibition (pIC50) | Capsaicin | 6.32 | ||
| Guinea Pig | Functional Inhibition (pIC50) | H+ (acid) | 7.23 | ||
| Guinea Pig | Functional Inhibition (IC50) | Capsaicin | 58 nM | [1] | |
| Guinea Pig | Functional Inhibition (IC50) | pH decrease | 470 nM | [1] | |
| Capsazepine | Rat | Functional Inhibition (IC50) | Capsaicin | >10,000 nM (pH 5.5) | [2] |
| Human | Functional Inhibition (IC50) | pH 5.5 | - (more effective than on rat) | [2] | |
| AMG 517 | Human | Functional Inhibition (IC50) | Capsaicin | 0.76 nM | [3] |
| Human | Functional Inhibition (IC50) | H+ (acid) | 0.62 nM | [3] | |
| Human | Functional Inhibition (IC50) | Heat | 1.3 nM | [3] | |
| Rat | Binding Affinity (Kb) | - | 4.2 nM | [3] | |
| Human | Binding Affinity (Kb) | - | 6.2 nM | [3] | |
| Mavatrep | Human | Binding Affinity (Ki) | - | 6.5 nM | [4] |
| Human | Functional Inhibition (IC50) | Capsaicin | 4.6 nM | [4] |
In Vivo Efficacy: Performance in Preclinical Models
The true test of a TRPV1 antagonist's therapeutic potential lies in its ability to modulate disease-relevant endpoints in vivo. This compound has been evaluated in several models of pain and visceral hypersensitivity. This section compares its efficacy with other TRPV1 blockers.
Migraine Models
A study directly compared the efficacy of this compound and another TRPV1 antagonist, JNJ-38893777, in two rat models of migraine.[5][6]
-
Inflammatory Soup-Induced c-fos Expression: Both this compound and JNJ-38893777 dose-dependently and significantly reduced the expression of the neuronal activity marker c-fos in the trigeminal nucleus caudalis.[5][6] At a dose of 30 mg/kg, this compound completely abolished the c-fos upregulation.[6]
-
Capsaicin-Induced CGRP Release: this compound was highly effective in all tested doses, fully abolishing capsaicin-induced calcitonin gene-related peptide (CGRP) release in a time- and dose-dependent manner.[5][6] In contrast, JNJ-38893777 only showed efficacy at higher doses.[5][6]
Pain Models
This compound has demonstrated efficacy in various pain models, including bone cancer pain and visceral pain.
-
Bone Cancer Pain: In a mouse model of bone cancer, chronic administration of this compound (30 mg/kg) significantly reduced both spontaneous and movement-evoked pain behaviors.[6]
-
Colonic Hypersensitivity: In rat models of acute and chronic colonic hypersensitivity, oral administration of this compound (3, 10, or 30 mg/kg) significantly reduced the visceromotor response to colorectal distension, with the 30 mg/kg dose showing the most significant effect.[7][8]
-
Inflammatory and Neuropathic Pain: While direct head-to-head data is limited, capsazepine has shown species-dependent efficacy, being effective in reversing mechanical hyperalgesia in inflammatory and neuropathic pain models in guinea pigs but not in rats or mice.[9] AMG 517 has been shown to block thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.[3] Mavatrep demonstrated complete reversal of thermal hypersensitivity in both CFA and carrageenan models of inflammatory pain in rats.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are outlines of key experimental protocols used to characterize TRPV1 antagonists.
In Vitro Receptor Binding Assay (Generic)
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a radiolabeled TRPV1 ligand (e.g., [³H]resiniferatoxin) and varying concentrations of the test compound (e.g., this compound).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Influx)
-
Cell Culture: HEK293 cells stably expressing the TRPV1 receptor are plated in 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle.
-
Agonist Stimulation: A TRPV1 agonist (e.g., capsaicin or acidic buffer) is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined from the concentration-response curves.
In Vivo Model of Inflammatory Pain (CFA-Induced Thermal Hyperalgesia)
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of a rat or mouse.
-
Baseline Nociceptive Testing: Before CFA injection, the baseline latency to withdraw the paw from a radiant heat source is measured (e.g., using a plantar test apparatus).
-
Post-CFA Nociceptive Testing: At a specified time after CFA injection (e.g., 24 hours), the paw withdrawal latency is measured again to confirm the development of thermal hyperalgesia.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., oral gavage).
-
Post-Drug Nociceptive Testing: Paw withdrawal latencies are measured at various time points after drug administration to assess the reversal of thermal hyperalgesia.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the post-drug withdrawal latencies to the baseline and post-CFA latencies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: TRPV1 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for the in vitro calcium influx functional assay.
Caption: General experimental workflow for in vivo pain model studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of species-specific determinants of the action of the antagonist capsazepine and the agonist PPAHV on TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of JNJ-17203212 in TRPV1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and performance of the TRPV1 antagonist, JNJ-17203212, with a focus on its validation in TRPV1 knockout models. The data presented herein is supported by experimental evidence from preclinical studies, offering a comprehensive overview for researchers in pain and sensory neuroscience.
Executive Summary
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation. A critical aspect of preclinical validation for any targeted antagonist is demonstrating its specificity, ensuring that its therapeutic effects are mediated solely through the intended target. The use of TRPV1 knockout (TRPV1-/-) animal models provides the definitive method for this validation. This guide summarizes the key findings from studies utilizing these models to confirm the on-target activity of this compound and compares its profile with other notable TRPV1 antagonists.
Comparative Analysis of TRPV1 Antagonists
The following tables summarize the in vitro and in vivo properties of this compound and other commonly studied TRPV1 antagonists.
Table 1: In Vitro Potency and Selectivity of TRPV1 Antagonists
| Compound | Target | Species | Assay | Potency (IC50/pKi) | Selectivity Profile | Reference |
| This compound | TRPV1 | Human | Ca2+ influx | IC50: 65 nM | High selectivity against a panel of other receptors and ion channels. | [1][2] |
| TRPV1 | Rat | Ca2+ influx | IC50: 102 nM | [1] | ||
| TRPV1 | Rat, Guinea Pig, Human | Radioligand Binding | pKi: 6.5, 7.1, 7.3 | [3] | ||
| SB-366791 | TRPV1 | Human | Ca2+ influx | pKb: 7.74 | Good selectivity over a range of GPCRs and ion channels. No effect on I h or VGCCs in sensory neurons. | [4][5] |
| BCTC | TRPV1 | Rat | Acid-induced activation | IC50: 6.0 nM | Also a TRPM8 antagonist. | |
| TRPV1 | Rat | Capsaicin-induced activation | IC50: 35 nM | |||
| AMG-517 | TRPV1 | - | - | - | Highly selective TRPV1 antagonist. | [6][7] |
Table 2: In Vivo Efficacy and Specificity in Wild-Type (WT) vs. TRPV1 Knockout (-/-) Mice
| Compound | Animal Model | Assay | Effect in WT Mice | Effect in TRPV1 -/- Mice | Conclusion on Specificity | Reference |
| This compound | Bone Cancer Pain | Spontaneous Flinching & Guarding | Significant reduction in pain behaviors. | Reduced baseline pain behaviors; no additional reduction with this compound. | High Specificity: Analgesic effect is mediated by TRPV1. | [8] |
| AMG-517 | Thermoregulation | Core Body Temperature | Dose-dependent hyperthermia. | No hyperthermic effect. | On-Target Side Effect: Hyperthermia is TRPV1-dependent. | [6] |
| Capsazepine | Ethanol-induced Motor Incoordination | Recovery Time | Reproduces the faster recovery seen in knockout mice. | - | Suggests effect is mediated through TRPV1. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Murine Bone Cancer Pain Model
This model is utilized to assess the efficacy of analgesics in a clinically relevant context of cancer-induced bone pain.
-
Animal Model: C3H/HeJ mice or TRPV1 knockout mice and their wild-type littermates.
-
Tumor Cell Implantation:
-
Mice are anesthetized.
-
The femur is exposed, and a small hole is drilled into the intramedullary space.
-
Osteolytic sarcoma cells (e.g., NCTC 2472) are injected into the femur.
-
The hole is sealed with dental amalgam.
-
-
Drug Administration: this compound (30 mg/kg) or vehicle is administered subcutaneously (s.c.) once or twice daily.[8]
-
Behavioral Assessment:
-
Spontaneous Pain: The number of spontaneous flinches and the time spent guarding the affected limb are recorded over a set observation period.
-
Movement-Evoked Pain: The limb is palpated, and the duration of flinching and guarding is measured.
-
Assessments are typically performed at various time points post-tumor implantation (e.g., days 7, 10, 14, and 21).
-
Hot Plate Test for Thermal Nociception
This assay measures the response latency to a thermal stimulus, indicating the threshold for thermal pain.
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 55°C).
-
Procedure:
-
Mice are placed on the heated surface.
-
The latency to the first sign of nocifensive behavior (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
-
Drug Evaluation: The test is performed at a set time after drug administration to assess its analgesic effect on thermal pain.
Von Frey Test for Mechanical Allodynia
This test assesses the sensitivity to mechanical stimuli, a hallmark of neuropathic and inflammatory pain.
-
Apparatus: A set of calibrated von Frey filaments that exert specific bending forces.
-
Procedure:
-
Mice are placed on an elevated mesh platform, allowing access to the plantar surface of their paws.
-
Filaments of increasing force are applied to the paw until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Evaluation: A change in the withdrawal threshold after drug administration indicates an anti-allodynic effect.
Visualizing Specificity and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical framework for validating antagonist specificity and the experimental workflow.
Caption: Logical workflow for confirming the on-target specificity of a TRPV1 antagonist.
Caption: Step-by-step experimental workflow for the murine bone cancer pain model.
Conclusion
The evidence from studies utilizing TRPV1 knockout mice provides a robust validation of the specificity of this compound. Its analgesic efficacy in the bone cancer pain model is clearly demonstrated to be dependent on the presence of the TRPV1 channel.[8] Furthermore, the on-target nature of the hyperthermic side effect observed with some other TRPV1 antagonists, as confirmed in knockout models, reinforces the principle that a lack of effect in knockout animals is the gold standard for specificity validation.[6] This comparative guide underscores the importance of using genetically modified models in drug development to unequivocally determine the mechanism of action and specificity of novel therapeutic compounds.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-17203212 and ABT-102 in Preclinical Models of Bone Cancer Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, JNJ-17203212 and ABT-102, based on available preclinical data from bone cancer pain studies. While a direct head-to-head study is not publicly available, this document synthesizes findings from independent research to offer an objective overview of their respective pharmacological profiles, efficacies, and the experimental methodologies used in their evaluation.
Introduction to TRPV1 Antagonism in Bone Cancer Pain
Bone cancer pain is a complex and debilitating condition characterized by a mixture of inflammatory and neuropathic pain components. A key player in the signaling of this pain is the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons. In the acidic and inflammatory microenvironment of a bone tumor, TRPV1 is sensitized and activated, leading to the generation and transmission of pain signals. Both this compound and ABT-102 are potent and selective antagonists of the TRPV1 receptor, positioning them as promising therapeutic agents for the management of bone cancer pain.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and ABT-102 in preclinical models of bone cancer pain. It is important to note that this data is derived from separate studies and direct comparisons should be made with caution.
Table 1: Efficacy of this compound in a Mouse Model of Bone Cancer Pain
| Pain Assessment Metric | Vehicle Control (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) | % Reduction |
| Spontaneous Guarding (events/2 min) | 15.2 ± 1.5 | 6.1 ± 0.8 | ~60% |
| Spontaneous Flinching (events/2 min) | 20.5 ± 2.1 | 8.3 ± 1.2 | ~60% |
| Movement-Evoked Pain Score | 3.8 ± 0.2 | 1.5 ± 0.3 | ~60% |
Data extracted from a study utilizing a murine model of osteolytic sarcoma-induced bone cancer pain.[2]
Table 2: Efficacy of ABT-102 in a Rodent Model of Bone Cancer Pain
| Pain Assessment Metric | Effect of ABT-102 |
| Ongoing Pain-Related Behaviors | 18-19% reversal |
| Spontaneous Ambulation | 18-19% reversal |
| Palpation-Evoked Pain-Related Behaviors | 18-19% reversal |
Data indicates the percentage reversal of pain behaviors. It is noteworthy that repeated administration of ABT-102 has been shown to enhance its analgesic activity.[2][3][4]
Experimental Protocols
This compound Bone Cancer Pain Model
A detailed experimental protocol for evaluating this compound in a bone cancer pain model has been described in the literature.[2]
-
Animal Model: Adult male C3H/HeJ mice.
-
Cancer Cell Line: 2472 osteolytic sarcoma cells.
-
Induction of Bone Cancer:
-
Anesthesia is administered to the mice.
-
The patellar ligament is surgically exposed, and a 23-gauge needle is inserted into the femoral intramedullary canal.
-
2x10^5 2472 sarcoma cells in 10 µL of Hanks' balanced salt solution are injected into the femur.
-
The injection site is sealed with dental amalgam to contain the tumor cells within the bone.
-
-
Drug Administration: this compound is administered subcutaneously at a dose of 30 mg/kg, twice daily.
-
Pain Behavior Assessment:
-
Spontaneous Pain: The number of spontaneous guarding and flinching events of the affected limb are counted over a 2-minute observation period.
-
Movement-Evoked Pain: The limb's response to gentle palpation and flexion/extension is scored on a 4-point scale.
-
ABT-102 Bone Cancer Pain Model
Detailed, publicly available protocols for ABT-102 in a specific bone cancer pain model are less granular. However, based on general descriptions of its preclinical evaluation in various pain models, the following methodology is inferred.[3][5]
-
Animal Model: Rodent models (rats or mice) are utilized.[3][5]
-
Cancer Cell Line: Various cancer cell lines that metastasize to bone, such as Walker 256 carcinoma cells in rats, are commonly used.[6]
-
Induction of Bone Cancer:
-
Animals are anesthetized.
-
Cancer cells are injected into the intramedullary space of a long bone, typically the femur or tibia.
-
The injection site is sealed to prevent leakage of tumor cells.
-
-
Drug Administration: ABT-102 is administered, and studies have shown that repeated dosing enhances its analgesic effects.[3]
-
Pain Behavior Assessment:
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflows for the evaluation of this compound and ABT-102.
Caption: TRPV1 Signaling Pathway in Bone Cancer Pain and Point of Intervention for this compound and ABT-102.
Caption: Experimental Workflow for this compound in a Mouse Model of Bone Cancer Pain.
Caption: Generalized Experimental Workflow for ABT-102 in Rodent Models of Bone Cancer Pain.
Conclusion
Both this compound and ABT-102 demonstrate efficacy in preclinical models of bone cancer pain by targeting the TRPV1 receptor. The available data for this compound provides a more detailed public record of its evaluation in a specific and well-characterized mouse model of osteolytic sarcoma. ABT-102 has also shown promise in rodent models of bone cancer pain, with the interesting observation that its analgesic effects are enhanced with repeated administration.
The lack of a direct comparative study necessitates that researchers carefully consider the differences in experimental design when evaluating the relative potential of these two compounds. This guide serves as a starting point for understanding their preclinical profiles in the context of bone cancer pain and highlights the need for further research, including potential head-to-head studies, to definitively establish their comparative efficacy and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Animal Models for the Study of Bone Derived Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Voluntary and Social Bioassays Enabling Identification of Complex and Sex-Dependent Pain-(-Related) Phenotypes in Rats with Bone Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Clinical Trial Data for JNJ-17203212 Shifts Focus to Preclinical Profile and Comparison with Clinically Tested Analogs
Initial investigations for clinical trial data on the transient receptor potential vanilloid 1 (TRPV1) antagonist JNJ-17203212 have revealed a significant lack of publicly available information on human studies. The existing body of research for this compound is confined to preclinical assessments. Consequently, this comparative guide will focus on the comprehensive preclinical profile of this compound and draw comparisons with two other TRPV1 antagonists, JNJ-38893777 and SB-705498, for which limited human clinical trial data have been published. This approach will provide valuable context for the potential clinical translation of this compound and its analogs.
This compound is a selective and potent competitive antagonist of the TRPV1 receptor, a key player in pain and inflammatory pathways.[1][2] Preclinical studies have demonstrated its efficacy in various animal models, suggesting its potential as a therapeutic agent for pain management, including migraine, bone cancer pain, and visceral hypersensitivity.[1][3][4]
Comparative Analysis of TRPV1 Antagonists
To understand the potential clinical trajectory of this compound, it is informative to compare its preclinical characteristics with the available clinical data of other TRPV1 antagonists.
JNJ-38893777 , another TRPV1 antagonist from Johnson & Johnson, has undergone a Phase 1 clinical trial in healthy men. This study provides insights into the safety, tolerability, pharmacokinetics, and pharmacodynamics of this class of compounds in humans.[5]
SB-705498 , developed by GlaxoSmithKline, has also been evaluated in early-stage clinical trials. These studies have explored its effects on capsaicin-induced flare and pain in healthy volunteers, offering a benchmark for target engagement and potential efficacy.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (preclinical) and its clinically tested counterparts, JNJ-38893777 and SB-705498.
Table 1: Preclinical Potency and Affinity of this compound
| Species/Assay | Parameter | Value | Reference |
| Human TRPV1 | pKi | 7.3 | [2] |
| Guinea Pig TRPV1 | pKi | 7.1 | [2] |
| Rat TRPV1 | pKi | 6.5 | [2] |
| Human TRPV1 | IC50 | 65 nM | [6] |
| Rat TRPV1 | IC50 | 102 nM | [6] |
| Guinea Pig TRPV1 (Capsaicin-induced activation) | pIC50 | 6.32 | [2] |
| Guinea Pig TRPV1 (H+-induced activation) | pIC50 | 7.23 | [2] |
| Recombinant Guinea Pig TRPV1 | Ki | 72 nM | [5] |
| Transfected HEK cells (Capsaicin-evoked) | IC50 | 38 ± 10 nM | [3][7] |
| Transfected HEK cells (Capsaicin-evoked) | Ki | 27 ± 3 nM | [7][8] |
Table 2: Clinical Pharmacokinetics of JNJ-38893777 (Single Ascending Dose in Healthy Men)
| Dose (Formulation) | Tmax (median, h) | Cmax (less than dose-proportional) | AUC∞ (less than dose-proportional) | Reference |
| 5-500 mg (Early, Fasted) | 3.0 - 5.5 | Increased with dose | Increased with dose | [5] |
| 250 mg (New, Fed) | Not specified | 11- to 22-fold increase vs. fasted | 11- to 22-fold increase vs. fasted | [5] |
| 375 mg (New, Fed) | Not specified | 11- to 22-fold increase vs. fasted | 11- to 22-fold increase vs. fasted | [5] |
| 500 mg (New, Fed) | Not specified | 11- to 22-fold increase vs. fasted | 11- to 22-fold increase vs. fasted | [5] |
Table 3: Clinical Pharmacodynamics and Safety of JNJ-38893777 and SB-705498
| Compound | Study Population | Key Finding | Adverse Events | Reference |
| JNJ-38893777 | Healthy Men | Significant increase in heat pain detection threshold (~3°C) in the fed state. | Mild to moderate adverse events, with no evidence of exposure dependence up to 500 mg (fed). No concentration-related increases in body temperature. | [5] |
| SB-705498 | Healthy Volunteers | 400 mg oral dose significantly reduced the area of capsaicin-evoked flare versus placebo. Increased heat pain tolerance at the site of UVB-evoked inflammation. | Safe and well-tolerated at single oral doses up to 400mg. | [1][4] |
| SB-705498 | Healthy Volunteers (Topical) | 3% topical formulation was well tolerated and had target-specific pharmacodynamic activity. No clinically significant differences in pruritus induced by histamine (B1213489) or cowhage challenge compared to placebo. | Well tolerated. | [3][6] |
| SB-705498 | Patients with Non-Allergic Rhinitis (Intranasal) | 12 mg intranasal dose markedly reduced total symptom scores triggered by nasal capsaicin (B1668287) challenge. | Safe and well tolerated. | [9] |
Signaling Pathways and Experimental Workflows
The therapeutic effects and side effects of TRPV1 antagonists are rooted in their ability to block the activation of the TRPV1 channel. The following diagram illustrates the TRPV1 signaling pathway.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.
The following diagram illustrates a generalized workflow for a first-in-human clinical trial of a TRPV1 antagonist, based on the study of JNJ-38893777.
References
- 1. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers | PLOS One [journals.plos.org]
- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability and Pharmacokinetic and Pharmacodynamic Learnings from a Double-Blind, Randomized, Placebo-Controlled, Sequential Group First-in-Human Study of the TRPV1 Antagonist, JNJ-38893777, in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised trial evaluating the effects of the TRPV1 antagonist SB705498 on pruritus induced by histamine, and cowhage challenge in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Selecting JNJ-17203212 Over Other TRPV1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and neurogenic inflammation, has been a focal point for the development of novel analgesics. A plethora of TRPV1 antagonists have been synthesized, each with a unique profile of potency, selectivity, and in vivo efficacy. This guide provides a comprehensive comparison of JNJ-17203212 with other notable TRPV1 antagonists, supported by experimental data, to justify its selection for research and development purposes.
Superior Potency and Balanced Activity
This compound distinguishes itself as a potent and competitive TRPV1 antagonist with high affinity across different species.[1][2] Its inhibitory activity against both capsaicin (B1668287) and proton (H+) induced channel activation underscores its robust antagonistic properties.[1][2]
Table 1: Comparative In Vitro Potency of TRPV1 Antagonists
| Compound | Species | Assay Type | Activator | pKi | pIC50 | IC50 (nM) | Reference |
| This compound | Human | Binding | - | 7.3 | - | - | [1][2] |
| Guinea Pig | Binding | - | 7.1 | - | - | [1][2] | |
| Rat | Binding | - | 6.5 | - | - | [1][2] | |
| Human | Functional | Capsaicin | - | - | 65 | [3] | |
| Rat | Functional | Capsaicin | - | - | 102 | [3] | |
| Guinea Pig | Functional | Capsaicin | - | 6.32 | ~480 | [1] | |
| Guinea Pig | Functional | H+ | - | 7.23 | ~59 | [1] | |
| AMG-517 | Rat | Functional | Capsaicin, Heat, Protons | - | - | - | [4] |
| AMG-9810 | - | - | - | - | - | - | - |
| Capsazepine | Guinea Pig | Functional | Protons | - | - | Potent | [5] |
| Rat | Functional | Protons | - | - | Not Potent | [5] | |
| SB-705498 | - | - | - | Lower than JNJ compounds | Lower than JNJ compounds | - | [6] |
Demonstrated In Vivo Efficacy in Preclinical Models
The therapeutic potential of a TRPV1 antagonist is ultimately determined by its efficacy in relevant in vivo models. This compound has demonstrated significant efficacy in models of migraine and visceral pain, highlighting its potential for clinical translation.
Migraine Models
In rodent models of migraine, this compound has shown remarkable efficacy in blocking key pathological events. It dose-dependently reduced the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following the application of an inflammatory soup.[6][7] Furthermore, it effectively and dose-dependently abolished capsaicin-induced calcitonin gene-related peptide (CGRP) release, a critical mediator in migraine pathophysiology.[6][7][8]
Table 2: In Vivo Efficacy of this compound in a Rat Migraine Model
| Model | Treatment | Dosage | Effect | Reference |
| Inflammatory Soup-Induced c-fos Expression | This compound | 3 mg/kg (i.v.) | Significant reduction in c-fos expression | [6] |
| This compound | 30 mg/kg (i.v.) | Complete abolishment of c-fos up-regulation | [6] | |
| Capsaicin-Induced CGRP Release | This compound | 0.3, 3, 30 mg/kg (i.v.) | Dose-dependent and complete blockade of CGRP release | [6][7] |
When compared to another TRPV1 antagonist, SB-705498, which showed limited success in clinical trials for migraine, this compound exhibits a more promising preclinical profile with higher affinity and a longer half-life.[6]
Pain and Hypersensitivity Models
This compound has also demonstrated efficacy in attenuating bone cancer pain and colonic hypersensitivity in rodent models, suggesting a broader analgesic potential.[3][9]
The Critical Issue of Hyperthermia: A Key Justification
A major hurdle in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia (an increase in body temperature).[4][10][11][12] This effect is believed to be mediated by the blockade of TRPV1 channels involved in thermoregulation. The propensity of a TRPV1 antagonist to cause hyperthermia is linked to its ability to block channel activation by protons (low pH).[4][10]
While some potent TRPV1 antagonists like AMG-517 cause significant hyperthermia, this compound appears to have a more favorable, albeit not entirely absent, thermoregulatory profile at therapeutic doses. Notably, some TRPV1 antagonists can even induce hypothermia, highlighting the complex role of TRPV1 in temperature regulation.[12][13] The selection of a TRPV1 antagonist with a minimal impact on body temperature is a critical justification for its advancement in drug development. While direct comparative studies on hyperthermia for a wide range of antagonists are limited, the focus on developing antagonists that spare the proton-activation mode is a key strategy to mitigate this side effect.
Experimental Protocols
In Vitro Antagonist Potency: Calcium Influx Assay
This assay is a standard method to determine the inhibitory potency of a compound on TRPV1 channel activation.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against agonist-induced TRPV1 activation.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rodent TRPV1 channel are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C for a specified time (e.g., 60 minutes).
-
Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded before the addition of a TRPV1 agonist (e.g., capsaicin for capsaicin-activation mode, or a low pH buffer for proton-activation mode). The change in fluorescence, indicating intracellular calcium influx, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by the antagonist at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Workflow for Calcium Influx Assay
Caption: Workflow of a typical in vitro calcium influx assay.
In Vivo Efficacy: Rodent Migraine Model (c-fos expression)
Objective: To evaluate the ability of a TRPV1 antagonist to inhibit neuronal activation in the trigeminal nucleus caudalis, a key region in migraine pain processing.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Antagonist Administration: Animals are pre-treated with the test antagonist (e.g., this compound) or vehicle via a specific route (e.g., intravenous, oral).
-
Induction of Trigeminal Activation: A migraine-like state is induced by the intracisternal application of an "inflammatory soup" (a mixture of inflammatory mediators like bradykinin, serotonin, and prostaglandin (B15479496) E2).
-
Perfusion and Tissue Processing: After a set period (e.g., 2 hours) to allow for c-fos protein expression, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstem is dissected and post-fixed.
-
Immunohistochemistry: The brainstem is sectioned, and immunohistochemistry is performed using an antibody against the c-fos protein.
-
Quantification: The number of c-fos-positive nuclei in the trigeminal nucleus caudalis is counted under a microscope.
-
Data Analysis: The number of c-fos positive cells in the antagonist-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.
Workflow for In Vivo Migraine Model
Caption: Workflow of the in vivo c-fos expression migraine model.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the sensory neuron and the initiation of a pain signal. The signaling cascade is modulated by various intracellular pathways.
TRPV1 Activation and Antagonism
Caption: Simplified TRPV1 signaling pathway and point of intervention for antagonists.
Conclusion
The selection of a TRPV1 antagonist for further research and development requires a careful evaluation of its potency, selectivity, in vivo efficacy, and side-effect profile. This compound emerges as a compelling candidate due to its high potency across species, demonstrated efficacy in preclinical models of pain and migraine, and a potentially more favorable thermoregulatory profile compared to some other antagonists. The comprehensive data presented in this guide provides a strong justification for prioritizing this compound in the pursuit of novel TRPV1-targeted therapeutics.
References
- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
- 13. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JNJ-17203212: A Guide for Laboratory Professionals
For immediate reference, treat JNJ-17203212 as a toxic hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective TRPV1 antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Hazard Identification and Safety Summary
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A/2) : Causes serious eye irritation.[1][2]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed through your institution's hazardous waste program.
-
Waste Segregation:
-
Collect waste this compound, including expired or unused material, and any materials contaminated with it (e.g., pipette tips, weighing boats, absorbent paper) separately from non-hazardous trash and other chemical waste streams.
-
Specifically, this waste should be categorized as a halogenated organic compound. It is crucial to segregate it from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (B3416737) or glass is generally suitable.[5]
-
The container must be kept securely sealed, except when adding waste.[3][6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS Number "821768-06-3."
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal Request:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[8]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent (such as ethanol (B145695) or DMSO, in which this compound is soluble) is a common practice. The rinsate must be collected and disposed of as hazardous waste.[8] Consult your EHS office for specific decontamination procedures.
-
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound relevant to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅F₆N₅O | [7][9][10] |
| Molecular Weight | 419.32 g/mol | [7][9][10] |
| CAS Number | 821768-06-3 | [2][10] |
| Hazard Classification | Acute Toxicity (Oral), Category 3; Serious Eye Irritation, Category 2A | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [7][10] |
| Storage Temperature | +4°C or 2-8°C for long-term storage | [2][10] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not publicly available. The standard and required procedure is disposal via a licensed hazardous waste management facility, which will typically employ high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. biosynce.com [biosynce.com]
- 4. canbipharm.com [canbipharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling JNJ-17203212
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-17203212, a potent transient receptor potential vanilloid 1 (TRPV1) antagonist. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this document's creation. The guidance provided herein is based on general best practices for handling potent pharmaceutical compounds and should be supplemented by a thorough review of the compound-specific SDS, which should be obtained from the supplier. All laboratory personnel must adhere to their institution's and local environmental regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is vital for risk assessment and the formulation of appropriate handling protocols.
| Property | Value | Source(s) |
| Molecular Weight | 419.32 g/mol | [1][2][3] |
| Formula | C₁₇H₁₅F₆N₅O | [1][2][3] |
| Appearance | Solid | MedchemExpress |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Store at +4°C | [1][3] |
| CAS Number | 821768-06-3 | [1][2][3] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The open handling of this compound in powder form is strongly discouraged.[4]
| PPE Category | Required Equipment |
| Primary Protection | - Chemical-resistant gloves (nitrile or neoprene) - Disposable lab coat with knit cuffs - ANSI-approved safety glasses with side shields or chemical splash goggles |
| Secondary Protection (for weighing, aliquoting, or procedures with a high risk of aerosolization) | - All primary protection - A fit-tested N95 or higher respirator, or a Powered Air-Purifying Respirator (PAPR)[5] - Double gloving |
Operational Plans: Step-by-Step Guidance
Adherence to the following procedural workflows is essential for the safe handling of this compound.
Receiving and Storage
Caption: Workflow for receiving and storing this compound.
Preparation of Stock Solutions
Caption: Procedure for preparing stock solutions of this compound.
Disposal Plan
The disposal of potent pharmaceutical compounds is strictly regulated to prevent environmental contamination and accidental exposure.
Waste Segregation
Proper segregation of waste is critical for safe and compliant disposal.[6] Use designated, color-coded waste containers.
| Waste Type | Container Color | Description |
| Hazardous Chemical Waste | Black | Bulk quantities of the compound, heavily contaminated items, and solutions containing this compound.[6] |
| Trace Contaminated Waste | Yellow | Items with trace amounts of contamination, such as used PPE and absorbent pads.[6] |
| Sharps Waste | Red | Needles and syringes that are completely empty of the drug. Syringes with any residual volume must be disposed of as hazardous chemical waste.[6] |
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Key Disposal Principles:
-
Do not dispose of this compound or its waste down the drain or in the regular trash.[6]
-
All personnel involved in waste handling must be trained on appropriate procedures.[7]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7]
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. benchchem.com [benchchem.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
